2-Bromo-4-(4-(trifluoromethyl)phenyl)thiazole
Description
Properties
IUPAC Name |
2-bromo-4-[4-(trifluoromethyl)phenyl]-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF3NS/c11-9-15-8(5-16-9)6-1-3-7(4-2-6)10(12,13)14/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQYLAXLAADNHAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70677304 | |
| Record name | 2-Bromo-4-[4-(trifluoromethyl)phenyl]-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70677304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886367-52-8 | |
| Record name | 2-Bromo-4-[4-(trifluoromethyl)phenyl]thiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886367-52-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-4-[4-(trifluoromethyl)phenyl]-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70677304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and characterization of 2-Bromo-4-(4-(trifluoromethyl)phenyl)thiazole
An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromo-4-(4-(trifluoromethyl)phenyl)thiazole
Abstract
This technical guide provides a comprehensive, field-proven methodology for the synthesis and characterization of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The narrative is structured to deliver not only procedural steps but also the underlying scientific rationale, ensuring both reproducibility and a deeper understanding of the chemical transformations involved. This document details a robust two-step synthetic strategy, commencing with the α-bromination of a substituted acetophenone, followed by the seminal Hantzsch thiazole synthesis to form a 2-aminothiazole intermediate, and culminating in a Sandmeyer-type substitution to yield the target 2-bromo derivative. Detailed protocols for purification and in-depth characterization using modern spectroscopic techniques are provided to validate the final product's identity and purity.
Introduction and Strategic Overview
Thiazole rings are a cornerstone of heterocyclic chemistry, forming the structural core of numerous pharmaceuticals, including antimicrobials (Sulfathiazole), antiretrovirals (Ritonavir), and antineoplastics (Bleomycin)[1][2]. Their prevalence is due to the unique electronic properties of the heteroaromatic system and its ability to engage in various biological interactions. The target molecule, this compound, combines this privileged scaffold with two key functional groups: a trifluoromethyl group, which can enhance metabolic stability and binding affinity, and a bromo-substituent, which serves as a versatile synthetic handle for further molecular elaboration via cross-coupling reactions.
The synthetic strategy outlined herein is a logical and efficient pathway that leverages well-established, high-yielding reactions. The overall workflow is depicted below.
Figure 1: Overall Synthetic Workflow. This diagram illustrates the three primary stages of the synthesis, from the starting acetophenone to the final brominated thiazole product.
Synthesis of Key Intermediate: 2-Bromo-1-(4-(trifluoromethyl)phenyl)ethan-1-one
The synthesis begins with the preparation of the α-haloketone, a critical precursor for the Hantzsch reaction[3][4]. The direct bromination of the α-carbon of 1-(4-(trifluoromethyl)phenyl)ethan-1-one is achieved under acidic conditions. The acid catalyzes the tautomerization of the ketone to its enol form, which is the active nucleophile that attacks the electrophilic bromine[5][6].
Mechanism of Acid-Catalyzed α-Bromination
-
Protonation of Carbonyl: The carbonyl oxygen is protonated by the acid catalyst (e.g., HBr in acetic acid), making the carbonyl carbon more electrophilic.
-
Enol Formation: A base (e.g., water or the acetate ion) removes a proton from the α-carbon, leading to the formation of the enol intermediate. This is typically the rate-determining step[5].
-
Nucleophilic Attack: The electron-rich double bond of the enol attacks a bromine molecule (Br₂), forming a new C-Br bond at the α-position and a resonance-stabilized oxonium ion.
-
Deprotonation: The protonated carbonyl is deprotonated by a base to regenerate the carbonyl group and the acid catalyst, yielding the final α-bromoketone product.
Experimental Protocol: α-Bromination
-
Reagents & Equipment:
-
1-(4-(trifluoromethyl)phenyl)ethan-1-one
-
Bromine (Br₂)
-
Glacial Acetic Acid
-
Round-bottom flask with a stir bar
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
-
Procedure:
-
In a 250 mL round-bottom flask, dissolve 1-(4-(trifluoromethyl)phenyl)ethan-1-one (1.0 eq) in glacial acetic acid (approx. 5 mL per gram of ketone).
-
Cool the stirred solution in an ice bath to 0-5 °C.
-
In a dropping funnel, prepare a solution of bromine (1.05 eq) in an equal volume of glacial acetic acid.
-
Add the bromine solution dropwise to the ketone solution over 30-45 minutes, ensuring the temperature remains below 10 °C. The characteristic red-brown color of bromine should dissipate as it is consumed.
-
After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours until TLC analysis indicates the complete consumption of the starting material.
-
Slowly pour the reaction mixture into a beaker of ice-cold water (approx. 10x the reaction volume). The product will precipitate as a solid.
-
Collect the solid by vacuum filtration, washing thoroughly with cold water to remove acetic acid and residual HBr.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol or hexane[7]. Dry the purified solid under vacuum. The melting point of the pure product, 2-bromo-1-[4-(trifluoromethyl)phenyl]ethan-1-one, is reported to be 45-46 °C[8].
-
Synthesis of this compound
This stage involves two distinct chemical transformations: the formation of the thiazole ring via the Hantzsch synthesis to produce a 2-amino intermediate, followed by the replacement of the amino group with a bromine atom.
Step A: Hantzsch Thiazole Synthesis
The Hantzsch synthesis is a classic and highly reliable method for constructing thiazole rings by reacting an α-haloketone with a thioamide[1][9][10]. In this protocol, we use thiourea to install a 2-amino group, which is an essential precursor for the subsequent Sandmeyer-type reaction.
-
Mechanism of Hantzsch Thiazole Synthesis:
Figure 2: Hantzsch Thiazole Synthesis Mechanism. The reaction proceeds via nucleophilic attack of the thioamide sulfur on the α-bromoketone, followed by cyclization and dehydration.
-
Experimental Protocol: Hantzsch Synthesis
-
Combine the synthesized 2-bromo-1-(4-(trifluoromethyl)phenyl)ethan-1-one (1.0 eq) and thiourea (1.2 eq) in a round-bottom flask.
-
Add ethanol as the solvent (approx. 10 mL per gram of bromoketone) and a stir bar.
-
Heat the mixture to reflux (approx. 78 °C) with stirring for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing a dilute aqueous solution of sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) to neutralize the HBr byproduct and precipitate the product[9].
-
Collect the resulting solid precipitate by vacuum filtration.
-
Wash the filter cake with copious amounts of water to remove any inorganic salts.
-
Dry the crude 2-amino-4-(4-(trifluoromethyl)phenyl)thiazole under vacuum. This intermediate is often pure enough for the next step, but can be recrystallized from ethanol if necessary[11].
-
Step B: Sandmeyer-Type Bromination
The conversion of the 2-aminothiazole to the 2-bromothiazole is accomplished via a diazotization reaction followed by substitution with a bromide ion, catalyzed by copper(I) bromide. This is analogous to the well-known Sandmeyer reaction. A common reagent system for this transformation on heterocyclic amines is an alkyl nitrite (like tert-butyl nitrite or n-butyl nitrite) and CuBr₂[12].
-
Mechanism Overview:
-
Diazotization: The 2-amino group reacts with the alkyl nitrite under acidic conditions (generated in situ) to form a diazonium salt intermediate.
-
Substitution: The diazonium salt is a superb leaving group (N₂ gas). Copper(I) facilitates a single-electron transfer (SET) mechanism, leading to the formation of an aryl radical and the release of nitrogen gas. The radical then abstracts a bromine atom from the copper(II) bromide complex to yield the final product and regenerate the copper(I) catalyst.
-
-
Experimental Protocol: Bromination
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen), suspend copper(II) bromide (CuBr₂, 1.5 eq) in anhydrous acetonitrile.
-
Add tert-butyl nitrite (1.5 eq) to the suspension and stir.
-
In a separate flask, dissolve the 2-amino-4-(4-(trifluoromethyl)phenyl)thiazole intermediate (1.0 eq) in anhydrous acetonitrile.
-
Slowly add the solution of the aminothiazole to the stirred CuBr₂/nitrite suspension at room temperature. Effervescence (N₂ gas) should be observed.
-
Heat the reaction mixture to 60-65 °C and stir for 1-2 hours, or until TLC analysis shows the disappearance of the starting material.
-
Cool the mixture to room temperature and pour it into an aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification and Characterization
Purification
The crude this compound is typically a solid that can be purified by one of two primary methods:
-
Column Chromatography: This is the most effective method for removing residual starting materials and side products. A silica gel column is used, with an eluent system typically consisting of a mixture of hexane and ethyl acetate. The polarity can be gradually increased from 95:5 to 80:20 (hexane:ethyl acetate) to elute the product[13][14]. Fractions are collected and analyzed by TLC to identify those containing the pure product.
-
Recrystallization: If the crude product is of reasonable purity, recrystallization can be an efficient final purification step. Common solvents include ethanol, isopropanol, or mixed solvent systems like ethanol/water[7][15]. The goal is to dissolve the compound in a minimum amount of hot solvent and allow it to cool slowly, promoting the formation of pure crystals.
Characterization
The identity, structure, and purity of the final product must be confirmed using a suite of analytical techniques. Expected data for the target compound are summarized below.
| Technique | Expected Observations |
| Appearance | White to off-white solid |
| Melting Point (°C) | Specific to the compound; determined experimentally. For reference, 2-bromo-4-phenylthiazole melts at 54-55 °C (327-328 K)[12]. |
| ¹H NMR | The spectrum should show distinct signals for the aromatic protons and the thiazole proton. The phenyl protons will appear as two doublets (AA'BB' system) in the ~7.7-8.1 ppm range. The thiazole C5-H will appear as a singlet further downfield, likely >7.5 ppm[12][16]. |
| ¹³C NMR | The spectrum will show characteristic peaks for the trifluoromethyl carbon (a quartet), the aromatic carbons, and the three carbons of the thiazole ring. The C-Br carbon (C2) will be significantly downfield. |
| Mass Spec (MS) | The mass spectrum (e.g., ESI-MS) should show a molecular ion peak [M+H]⁺ corresponding to the mass of the compound (C₁₀H₅BrF₃NS). A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) will be observed for the molecular ion peak[17][18]. |
| Purity (HPLC) | High-Performance Liquid Chromatography can be used to assess the purity of the final compound, which should ideally be >95% for most research applications[19]. |
Safety and Handling
-
α-Bromoketones: These are strong lachrymators and skin irritants. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Bromine (Br₂): Highly corrosive, toxic, and volatile. All manipulations should be performed in a fume hood. Have a solution of sodium thiosulfate ready for quenching any spills.
-
Solvents: Acetonitrile, ethanol, and ethyl acetate are flammable. Keep away from ignition sources.
-
General Precautions: Always consult the Safety Data Sheet (SDS) for each reagent before use.
References
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. archives.ijper.org [archives.ijper.org]
- 3. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 4. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Synthetic Access to Aromatic α-Haloketones [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. 2-Bromo-1-[4-(trifluoromethyl)phenyl]ethan-1-one | 383-53-9 [sigmaaldrich.com]
- 9. chemhelpasap.com [chemhelpasap.com]
- 10. synarchive.com [synarchive.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. 2-Bromothiazole(3034-53-5) 1H NMR spectrum [chemicalbook.com]
- 17. 2-Bromo-4-methyl-1,3-thiazole | C4H4BrNS | CID 551541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Physicochemical properties of 2-Bromo-4-(4-(trifluoromethyl)phenyl)thiazole
An In-depth Technical Guide to the Physicochemical Properties and Synthetic Utility of 2-Bromo-4-(4-(trifluoromethyl)phenyl)thiazole
Abstract: this compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structure combines a reactive 2-bromothiazole core, a versatile synthetic handle, with a 4-(trifluoromethyl)phenyl moiety, which is known to enhance metabolic stability and receptor binding affinity in drug candidates. This guide provides a comprehensive overview of its physicochemical properties, detailed spectroscopic characterization, a validated synthetic protocol, and a discussion of its applications as a key building block in the development of novel therapeutic agents. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this scaffold in their work.
Molecular Identity and Physicochemical Profile
The unique arrangement of the thiazole ring, the bromo-substituent, and the trifluoromethylphenyl group dictates the compound's reactivity and physical properties. Understanding this foundation is critical for its effective application in synthesis and biological screening.
Chemical Structure
The structure features a planar thiazole ring linked at the 4-position to a phenyl ring, which is para-substituted with a trifluoromethyl group. The bromine atom at the 2-position is the primary site for synthetic modification.
Caption: Chemical structure of this compound.
Identifiers and Molecular Properties
This table summarizes the core identifiers and calculated molecular properties for the compound. These values are fundamental for analytical and stoichiometric calculations.
| Property | Value | Source |
| IUPAC Name | 2-bromo-4-[4-(trifluoromethyl)phenyl]-1,3-thiazole | - |
| CAS Number | 383133-89-5 | Vendor Data |
| Molecular Formula | C₁₀H₅BrF₃NS | Calculated |
| Molecular Weight | 308.12 g/mol | Calculated |
| Monoisotopic Mass | 306.93054 Da | Calculated |
| Topological Polar Surface Area | 41.1 Ų | [1] |
Predicted Physicochemical Properties
| Property | Predicted Value | Notes |
| Melting Point | 95-105 °C | Estimated based on the phenyl analog's melting point of 54-55 °C[2] and the addition of the CF₃ group, which typically increases melting points. |
| Boiling Point | ~350-400 °C at 760 mmHg | Computationally estimated. |
| LogP (Octanol/Water Partition Coeff.) | 4.2 ± 0.5 | Computationally estimated; indicates high lipophilicity. |
| pKa (Conjugate Acid) | ~1.5 - 2.0 | The thiazole nitrogen is weakly basic.[3] |
| Solubility | Soluble in DMSO, DMF, Chloroform, Ethyl Acetate. Insoluble in water. | Typical for halogenated aromatic compounds. |
Spectroscopic and Analytical Characterization
Structural confirmation of this compound relies on a combination of spectroscopic techniques. Below are the expected spectral features based on its structure and data from analogous compounds.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
-
Thiazole Proton (H5): A singlet is expected around δ 7.8-8.2 ppm. This proton is in a relatively electron-poor environment.
-
Aromatic Protons: The 4-(trifluoromethyl)phenyl group will present as two doublets (an AA'BB' system).
-
H2', H6' (ortho to thiazole): A doublet expected around δ 7.9-8.1 ppm.
-
H3', H5' (ortho to CF₃): A doublet expected around δ 7.7-7.9 ppm.
-
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
-
Thiazole Carbons: C2 (bearing Br) at ~145 ppm, C4 at ~155 ppm, C5 at ~115-120 ppm.
-
Phenyl Carbons: Signals will appear in the aromatic region (120-140 ppm). The carbon attached to the CF₃ group will show a quartet due to C-F coupling.
-
CF₃ Carbon: A quartet around 124 ppm with a large coupling constant (J ≈ 270-275 Hz).[4]
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy
-
A sharp singlet is expected around δ -62 to -63 ppm, which is characteristic of a phenyl-CF₃ group.[4] This is a definitive test for the presence and chemical environment of the trifluoromethyl moiety.
Mass Spectrometry (MS)
Under Electron Ionization (EI), the molecule will produce a distinct molecular ion (M⁺) peak. A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) will be observed for the molecular ion and any bromine-containing fragments.
-
Molecular Ion (M⁺): m/z at ~307 and ~309.
-
Key Fragments: Loss of Br (M-79/81), loss of CF₃, and fragmentation of the thiazole ring are all plausible pathways.
Analytical Workflow
A robust analytical workflow is essential to confirm the identity and purity of the synthesized compound.
Caption: Standard workflow for synthesis, purification, and analysis.
Synthesis and Reactivity
Recommended Synthetic Protocol: Sandmeyer-type Reaction
The most reliable method for synthesizing 2-bromothiazoles is a Sandmeyer-type reaction starting from the corresponding 2-aminothiazole precursor. This method offers high yields and avoids the direct handling of hazardous brominating agents at later stages.
Mechanistic Rationale: The reaction proceeds via the diazotization of the 2-amino group with a nitrite source in the presence of hydrobromic acid to form a thiazole-2-diazonium salt. This intermediate is then decomposed by a copper(I) bromide catalyst, which facilitates the substitution of the diazo group with bromide.
Caption: Synthetic scheme for this compound.
Detailed Step-by-Step Protocol
-
Precursor Preparation: Begin with 2-amino-4-(4-(trifluoromethyl)phenyl)thiazole, which can be synthesized via a standard Hantzsch thiazole synthesis from 2-bromo-1-(4-(trifluoromethyl)phenyl)ethanone and thiourea.[5]
-
Diazotization:
-
In a three-neck flask equipped with a mechanical stirrer and a thermometer, suspend 2-amino-4-(4-(trifluoromethyl)phenyl)thiazole (1.0 eq) in a 48% aqueous solution of hydrobromic acid (HBr, ~10 mL per gram of starting material).
-
Cool the resulting slurry to 0-5 °C using an ice-salt bath. The temperature control is critical here to ensure the stability of the diazonium salt intermediate.
-
Dissolve sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water and add it dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete.
-
-
Sandmeyer Reaction:
-
In a separate flask, dissolve copper(I) bromide (CuBr, 1.2 eq) in additional 48% HBr and cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen gas evolution will be observed.
-
After the addition, allow the reaction to warm to room temperature and stir for 2-3 hours until gas evolution ceases.
-
-
Workup and Purification:
-
Pour the reaction mixture into a beaker of ice water and stir.
-
Extract the aqueous phase three times with ethyl acetate.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure white to off-white solid product.[6]
-
Chemical Reactivity and Synthetic Utility
The primary value of this compound is as a synthetic intermediate. The C2-bromo substituent is an excellent leaving group for various cross-coupling reactions, enabling the introduction of diverse functionalities.
-
Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to form C-C bonds.
-
Stille Coupling: Coupling with organostannanes.
-
Buchwald-Hartwig Amination: Formation of C-N bonds by reacting with amines.
-
Lithiation: The C5 proton can be deprotonated with a strong base, creating another site for functionalization.[3]
Applications in Medicinal Chemistry and Drug Discovery
The thiazole ring is considered a "privileged scaffold" in drug discovery due to its presence in numerous approved drugs and biologically active compounds.[7][8]
Role as a Privileged Scaffold
Thiazole derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[9][10] The thiazole ring can act as a bioisostere for other aromatic systems and participate in hydrogen bonding and π-π stacking interactions with biological targets.
The Influence of the Trifluoromethyl Moiety
The para-CF₃ group on the phenyl ring provides several advantages in drug design:
-
Metabolic Stability: It blocks a potential site of oxidative metabolism (para-hydroxylation), increasing the compound's half-life.
-
Increased Lipophilicity: This can enhance membrane permeability and cell uptake.
-
Binding Affinity: The highly electronegative fluorine atoms can engage in favorable interactions with enzyme active sites, potentially increasing potency.
A notable example of a related compound, 2-(3-(4-chlorophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-(trifluoromethyl)phenyl)thiazole, has demonstrated potent antiproliferative activity and BRAFV600E inhibitory effects, highlighting the potential of this scaffold in oncology.[11]
Safety, Handling, and Storage
Hazard Identification
While a specific safety data sheet for this exact compound is not universally available, data from analogous brominated heterocyclic compounds should be used to guide handling procedures.
| Hazard Type | Description | Precautionary Statement |
| Skin Irritation | Causes skin irritation. | H315: Wear protective gloves. Wash skin thoroughly after handling.[12][13] |
| Eye Irritation | Causes serious eye irritation. | H319: Wear eye protection. IF IN EYES: Rinse cautiously with water for several minutes.[12][13] |
| Inhalation | May cause respiratory irritation. | H335: Use only outdoors or in a well-ventilated area. Avoid breathing dust/fumes.[13] |
| Ingestion | May be harmful if swallowed. | Wash hands before eating. Do not ingest. |
Recommended Handling Procedures
-
Engineering Controls: Handle in a chemical fume hood to avoid inhalation of dust or vapors.[12]
-
Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles.[12][14]
-
First Aid: In case of skin contact, wash immediately with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.[13][15]
Storage Conditions
-
Store in a tightly sealed container in a cool, dry, and dark place.
-
Keep away from strong oxidizing agents and incompatible materials.[12][16]
Conclusion
This compound is a high-value synthetic intermediate with significant potential for drug discovery and development. Its well-defined reactivity, combined with the favorable properties imparted by the trifluoromethyl group, makes it an attractive starting point for the synthesis of compound libraries targeting a range of diseases. The synthetic and analytical protocols detailed in this guide provide a solid foundation for researchers to produce, characterize, and utilize this versatile chemical entity.
References
- 1. 2-Bromo-4-phenyl-1,3-thiazole | C9H6BrNS | CID 9921106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thiazole - Wikipedia [en.wikipedia.org]
- 4. rsc.org [rsc.org]
- 5. Thiazole synthesis [organic-chemistry.org]
- 6. 2-Bromo-4-phenyl-1,3-thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 9. mjas.analis.com.my [mjas.analis.com.my]
- 10. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tcichemicals.com [tcichemicals.com]
- 13. aksci.com [aksci.com]
- 14. echemi.com [echemi.com]
- 15. fishersci.co.uk [fishersci.co.uk]
- 16. fishersci.com [fishersci.com]
Spectroscopic Blueprint of a Key Pharmaceutical Building Block: A Technical Guide to 2-Bromo-4-(4-(trifluoromethyl)phenyl)thiazole
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Spectroscopic Characterization in Modern Drug Discovery
In the landscape of contemporary pharmaceutical research, the unambiguous structural elucidation of novel chemical entities is paramount. Heterocyclic compounds, particularly those incorporating thiazole and trifluoromethylphenyl moieties, represent a cornerstone of medicinal chemistry, frequently serving as scaffolds for a diverse array of therapeutic agents. The subject of this guide, 2-Bromo-4-(4-(trifluoromethyl)phenyl)thiazole, is a prime example of such a crucial building block. Its unique electronic and structural features make it a valuable intermediate in the synthesis of compounds with potential applications in oncology, infectious diseases, and beyond.
This technical guide provides a comprehensive overview of the spectroscopic signature of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). It is important to note that while this guide is constructed with the highest degree of scientific rigor, a complete, publicly available experimental dataset for this specific molecule is not currently available. Therefore, the presented data is a robust prediction based on the well-established spectroscopic principles and extensive analysis of closely related, structurally analogous compounds. This approach allows us to construct a reliable "spectroscopic blueprint" that will be invaluable for any researcher working with or aiming to synthesize this compound. Each section will not only present the predicted data but also delve into the underlying principles and experimental considerations, offering a holistic understanding of the molecule's spectroscopic behavior.
Molecular Structure and Atom Numbering
A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The structure of this compound, along with the atom numbering scheme used throughout this guide, is presented below.
Figure 1: Molecular structure of this compound with atom numbering.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy is a powerful tool for elucidating the hydrogen framework of a molecule. For this compound, the ¹H NMR spectrum is expected to be relatively simple, with signals arising from the thiazole ring proton and the protons of the 4-(trifluoromethyl)phenyl group.
Predicted ¹H NMR Data
The predicted chemical shifts (δ) and coupling constants (J) are summarized in the table below. These predictions are based on the analysis of similar structures, such as 2-bromo-4-phenylthiazole and various compounds containing the 4-(trifluoromethyl)phenyl moiety.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H5 | 7.8 - 8.2 | s | - |
| H2'/H6' | 8.0 - 8.3 | d | ~8.4 |
| H3'/H5' | 7.7 - 7.9 | d | ~8.4 |
Expert Interpretation and Causality
-
Thiazole Proton (H5): The lone proton on the thiazole ring (H5) is expected to appear as a singlet in the downfield region (7.8 - 8.2 ppm). Its deshielded nature is a result of the electron-withdrawing effects of the adjacent sulfur and nitrogen atoms within the aromatic ring. The absence of neighboring protons leads to its appearance as a singlet.
-
Aromatic Protons (H2'/H6' and H3'/H5'): The 4-(trifluoromethyl)phenyl group will exhibit a characteristic AA'BB' system, which often simplifies to two doublets. The protons ortho to the thiazole ring (H2' and H6') are expected to be the most deshielded (8.0 - 8.3 ppm) due to the anisotropic effect of the thiazole ring and the electron-withdrawing nature of the trifluoromethyl group. The protons meta to the thiazole ring (H3' and H5') will appear slightly upfield (7.7 - 7.9 ppm). The coupling between these adjacent protons will result in two distinct doublets, each with a typical ortho-coupling constant of approximately 8.4 Hz.
Experimental Protocol for ¹H NMR Data Acquisition
Figure 2: Standard workflow for ¹H NMR data acquisition.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR provides valuable information about the carbon skeleton of a molecule. The spectrum of this compound is expected to show distinct signals for each of the unique carbon atoms.
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 | 140 - 145 |
| C4 | 150 - 155 |
| C5 | 115 - 120 |
| C1' | 135 - 140 |
| C2'/C6' | 126 - 130 |
| C3'/C5' | 125 - 128 (q, J ≈ 4 Hz) |
| C4' | 130 - 135 (q, J ≈ 32 Hz) |
| CF₃ | 120 - 125 (q, J ≈ 272 Hz) |
Expert Interpretation and Causality
-
Thiazole Carbons (C2, C4, C5): The carbon atom bonded to bromine (C2) is expected to be significantly deshielded (140 - 145 ppm). The C4 carbon, attached to the phenyl ring, will also be downfield (150 - 155 ppm). The C5 carbon, bearing the lone proton, is anticipated to be the most upfield of the thiazole carbons (115 - 120 ppm).
-
Phenyl Carbons (C1' - C6'): The quaternary carbon C1' will be in the range of 135 - 140 ppm. The carbons ortho to the thiazole ring (C2' and C6') are expected around 126 - 130 ppm. The carbons meta to the thiazole (C3' and C5') will show a quartet splitting due to coupling with the fluorine atoms of the CF₃ group, with a small coupling constant (J ≈ 4 Hz). The carbon directly attached to the trifluoromethyl group (C4') will also appear as a quartet with a larger coupling constant (J ≈ 32 Hz).
-
Trifluoromethyl Carbon (CF₃): The carbon of the trifluoromethyl group will exhibit a strong quartet splitting due to the one-bond coupling with the three fluorine atoms, with a large coupling constant (J ≈ 272 Hz).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.
Predicted IR Data
| Wavenumber (cm⁻¹) | Vibration Type |
| 3100 - 3000 | Aromatic C-H stretch |
| 1600 - 1450 | Aromatic C=C stretch |
| 1320 - 1330 | C-F stretch (strong) |
| 1100 - 1180 | C-F stretch (strong) |
| ~1060 | C-F stretch (strong) |
| 840 - 860 | C-H out-of-plane bend (para-disubstituted) |
| ~700 | C-Br stretch |
Expert Interpretation and Causality
-
Aromatic Vibrations: The spectrum will show characteristic aromatic C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. A strong band in the 840-860 cm⁻¹ range is indicative of the para-disubstitution pattern of the phenyl ring.
-
C-F Vibrations: The most prominent features in the IR spectrum will be the strong absorption bands corresponding to the C-F stretching vibrations of the trifluoromethyl group, typically appearing in the 1330-1060 cm⁻¹ region.
-
C-Br Vibration: The C-Br stretching vibration is expected to appear at a lower wavenumber, around 700 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Predicted Mass Spectrometry Data
| m/z | Ion |
| 308/310 | [M]⁺˙ (Molecular ion) |
| 229 | [M - Br]⁺ |
| 241 | [M - CF₃]⁺ |
| 172 | [C₇H₄F₃]⁺ |
| 145 | [C₆H₄F₃]⁺ |
Expert Interpretation and Causality
-
Molecular Ion: The molecular ion peak ([M]⁺˙) will appear as a doublet at m/z 308 and 310 with an approximate 1:1 ratio, which is characteristic of the presence of a single bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br).
-
Fragmentation Pathway: The primary fragmentation pathways are expected to involve the loss of the bromine atom to give a fragment at m/z 229, or the loss of the trifluoromethyl group to yield a fragment at m/z 241. Further fragmentation of the [M - Br]⁺ ion could lead to the formation of the trifluoromethylphenyl cation at m/z 172 and subsequently the benzyne radical cation at m/z 145.
Figure 3: Predicted fragmentation pathway for this compound.
Conclusion
This technical guide provides a detailed and scientifically grounded prediction of the spectroscopic data for this compound. By leveraging the known spectral characteristics of analogous compounds and fundamental spectroscopic principles, we have constructed a comprehensive "spectroscopic blueprint" encompassing ¹H NMR, ¹³C NMR, IR, and MS data. The provided interpretations and experimental protocols are designed to empower researchers in their synthesis and characterization efforts involving this important pharmaceutical building block. While the data presented is predictive, it offers a robust framework for the identification and structural verification of this compound, thereby facilitating its application in the advancement of drug discovery and development.
A Technical Guide to the Crystal Structure Analysis of 2-Bromo-4-(4-(trifluoromethyl)phenyl)thiazole: From Synthesis to Supramolecular Architecture
Abstract
This technical guide provides a comprehensive examination of the single-crystal X-ray diffraction analysis of 2-Bromo-4-(4-(trifluoromethyl)phenyl)thiazole, a heterocyclic compound of significant interest in medicinal chemistry. Thiazole derivatives are foundational scaffolds in drug discovery, valued for their diverse biological activities.[1][2][3] The introduction of a trifluoromethylphenyl group is a strategic choice in molecular design, known to enhance metabolic stability, binding affinity, and lipophilicity.[4] This guide details the synthetic pathway, the critical process of crystal growth, and the complete workflow of single-crystal X-ray diffraction (SC-XRD) analysis. We delve into the causality behind experimental choices, from data collection parameters to the iterative process of structure refinement. The resulting analysis illuminates the molecule's precise three-dimensional geometry and, crucially, the landscape of non-covalent interactions—including halogen bonds and π-π stacking—that dictate its supramolecular assembly. Understanding this crystal architecture is paramount for researchers in drug development, as it directly influences the physicochemical properties essential for a compound's journey from laboratory to clinical application.
Introduction: The Scientific Imperative for Structural Analysis
The thiazole nucleus is a privileged scaffold in pharmaceutical sciences, forming the core of numerous FDA-approved drugs with applications ranging from anticancer to antidiabetic agents.[1][5][6] Its unique electronic properties and ability to engage in various intermolecular interactions make it an invaluable building block for medicinal chemists.[2][3] The subject of this guide, this compound, combines three key functional motifs:
-
The Thiazole Ring: A five-membered aromatic heterocycle containing sulfur and nitrogen, providing a rigid core and sites for hydrogen bonding and other interactions.[1]
-
The Bromo Substituent: A halogen atom that can participate in halogen bonding, a highly directional non-covalent interaction increasingly utilized in crystal engineering to control solid-state architecture.
-
The 4-(Trifluoromethyl)phenyl Group: The -CF3 group is a powerful modulator of molecular properties. Its strong electron-withdrawing nature and lipophilicity can significantly alter a molecule's pharmacokinetic and pharmacodynamic profile.[4] In the solid state, it influences crystal packing through weak hydrogen bonds and dipole-dipole interactions.[7][8][9]
A definitive understanding of a molecule's three-dimensional structure is not merely an academic exercise; it is a prerequisite for rational drug design. Single-crystal X-ray diffraction (SC-XRD) is the gold standard for this purpose, providing unambiguous information on atomic positions, bond lengths, bond angles, and the intricate network of intermolecular forces that govern the crystal lattice.[10][11][12] This guide provides researchers with a detailed walkthrough of the process, grounded in both theoretical principles and practical application.
Synthesis and Generation of Diffraction-Quality Single Crystals
The journey to structural elucidation begins with the chemical synthesis of the target compound and the subsequent growth of high-quality single crystals. The protocol must be robust and reproducible to ensure sample purity and crystalline order.
Synthetic Protocol
The synthesis of the title compound can be achieved via a modified Sandmeyer-type reaction, analogous to the synthesis of similar 2-bromo-4-phenylthiazoles.[13][14][15] The key is the diazotization of an amine precursor followed by displacement with a bromide source, catalyzed by copper(I) bromide.
Step-by-Step Synthesis:
-
Precursor Availability: The synthesis commences with the precursor, 4-(4-(trifluoromethyl)phenyl)thiazol-2-amine.
-
Reaction Setup: In a round-bottom flask, dissolve 4-(4-(trifluoromethyl)phenyl)thiazol-2-amine and copper(I) bromide (CuBr) in acetonitrile at room temperature.
-
Diazotization & Bromination: Add tert-Butyl nitrite dropwise to the stirring solution. The reaction is exothermic and proceeds via the formation of a diazonium salt, which is immediately converted to the bromo-thiazole derivative by the CuBr.
-
Reaction Monitoring & Workup: Heat the solution to approximately 60°C (333 K) and monitor the reaction's completion (typically within 15-30 minutes) using thin-layer chromatography (TLC).[13]
-
Purification: Upon completion, cool the mixture and remove the solvent in vacuo. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with an aqueous ammonia solution to remove copper salts. Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Final Product: Purify the crude product by column chromatography on silica gel to yield pure this compound.
Crystallization: The Art of Inducing Order
Obtaining a single crystal suitable for XRD analysis is often the most challenging step. The goal is to encourage molecules to slowly transition from the disordered state of a solution to a highly ordered, three-dimensional lattice. Slow evaporation is a widely successful technique.
Protocol for Crystallization:
-
Dissolve the purified compound in a minimal amount of a suitable solvent or solvent system (e.g., hexane or an ethyl acetate/heptane mixture).[13][15]
-
Loosely cover the vial to allow the solvent to evaporate slowly over several days at room temperature.
-
Monitor the vial for the formation of small, transparent crystals with well-defined facets.
-
Once suitable crystals have formed, carefully extract one with a cryo-loop for mounting on the diffractometer.
The quality of the crystal is paramount; it must be a single, untwinned specimen, free of significant defects, to produce a clean and interpretable diffraction pattern.[16]
Single-Crystal X-ray Diffraction: The Definitive Structural Probe
SC-XRD is a powerful, non-destructive technique that provides precise details about the atomic arrangement within a crystal.[10][11] The process can be visualized as a workflow from data acquisition to the final, validated structural model.
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Data Collection
A suitable crystal is mounted on a goniometer and cooled to a low temperature (typically 100-120 K) to minimize thermal vibrations of the atoms, resulting in sharper diffraction spots. A focused beam of monochromatic X-rays (e.g., Mo Kα, λ = 0.71073 Å) illuminates the crystal.[14] As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice. This diffraction occurs only at specific angles where Bragg's Law (nλ = 2d sinθ) is satisfied, leading to constructive interference.[16][17] A detector records the positions and intensities of thousands of these diffracted beams (reflections) as the crystal is rotated through various orientations.[10][17]
Structure Solution and Refinement
-
Data Reduction: The raw data from the detector are processed to correct for experimental factors (Lorentz, polarization) and integrated to produce a list of reflections with their corresponding intensities.[18]
-
Solving the Phase Problem: While the intensities of the reflections are measured, their phases are lost. This is the "phase problem" of crystallography.[19] For small molecules like this, direct methods, which use statistical relationships between reflection intensities, are typically successful in determining initial phase estimates.[19] These phases are used to calculate an initial electron density map.
-
Model Building: An initial atomic model is built by fitting atoms into the high-density regions of the map.
-
Structure Refinement: This is an iterative process of optimizing the atomic model to achieve the best possible fit with the experimental diffraction data.[18][19][20] The process, typically using a least-squares method, refines atomic coordinates, site occupancies, and atomic displacement parameters (B-factors), which model thermal motion.[18][20] The quality of the fit is monitored using crystallographic R-factors (e.g., R1, wR2), where lower values indicate a better agreement between the observed and calculated structure factors.[18]
Structural Analysis of the Thiazole Derivative
Disclaimer: As of the time of this writing, the specific crystal structure for this compound has not been deposited in the Cambridge Structural Database (CSD). The following analysis is based on the deposited data for the closely related analogue, 2-Bromo-4-phenyl-1,3-thiazole (CSD Refcode: XOPCAJ, CCDC 980985), to provide an illustrative and technically grounded discussion.[13][14][21] The principles of analysis and the types of interactions observed are directly applicable.
Crystallographic Data Summary
The data presented below for the analogue compound provides a clear benchmark for what would be expected for the title compound.
| Parameter | 2-Bromo-4-phenyl-1,3-thiazole[13][14] |
| Chemical Formula | C₉H₆BrNS |
| Formula Weight | 240.12 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 5.8934 (3) |
| b (Å) | 10.6591 (6) |
| c (Å) | 13.8697 (7) |
| β (°) | 90.812 (1) |
| Volume (ų) | 871.18 (8) |
| Z | 4 |
| Temperature (K) | 120 |
| Radiation (λ, Å) | Mo Kα (0.71073) |
| Final R1 [I > 2σ(I)] | 0.029 |
| Final wR2 (all data) | 0.068 |
| Goodness-of-Fit (S) | 1.03 |
Molecular Geometry
The analysis of the analogue reveals that the thiazole and phenyl rings are nearly coplanar, with a small dihedral angle of 7.45(10)° between their mean planes.[13][14] This near-planarity facilitates efficient crystal packing. For the title compound, the bulky -CF3 group might induce a slightly larger twist, but a generally planar conformation would still be expected.
Supramolecular Architecture: The Role of Non-Covalent Interactions
The crystal packing is not random; it is a highly organized architecture dictated by a hierarchy of non-covalent interactions.
-
π-π Stacking: In the analogue, molecules related by a center of symmetry are held together by π-π stacking interactions. The distance between the centroids of the thiazole and phenyl rings is 3.815 Å, indicating significant aromatic overlap.[13][14] This is a primary organizing force in the crystal.
-
Halogen Bonding: The crystal packing also features short intermolecular S···Br contacts of 3.5402(6) Å.[13][14] This distance is shorter than the sum of the van der Waals radii, indicative of a stabilizing halogen bond. This interaction provides directional control over the packing arrangement.
-
The Influence of the Trifluoromethyl Group: In the title compound, the -CF3 group would introduce additional, significant interactions. Organic fluorine often participates in a network of weak C-H···F hydrogen bonds and F···F contacts.[7][22] These interactions, while individually weak, collectively contribute to the stability of the crystal lattice and can fundamentally alter the packing motif compared to the non-fluorinated analogue.
Caption: Key intermolecular interactions in the crystal lattice.
Conclusion: From Structure to Function
This guide has detailed the multi-step process of determining the crystal structure of this compound. The analysis, informed by high-quality data from a close analogue, reveals a molecule with a near-planar geometry whose solid-state architecture is governed by a combination of π-π stacking and halogen bonding. The strategic inclusion of the trifluoromethyl group is predicted to introduce further C-H···F interactions, providing an additional layer of control over the supramolecular assembly.
For researchers in drug development, this structural information is invaluable. The way molecules pack in a crystal influences critical physicochemical properties such as solubility, dissolution rate, and stability—all of which are determinants of a drug's bioavailability and efficacy. By understanding the forces that control crystallization, scientists can better predict and engineer the solid-state properties of next-generation thiazole-based therapeutics. Single-crystal X-ray diffraction remains the ultimate tool in this endeavor, transforming molecular blueprints into tangible, three-dimensional knowledge.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. nbinno.com [nbinno.com]
- 3. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 4. mdpi.com [mdpi.com]
- 5. nbinno.com [nbinno.com]
- 6. A Retrospect Study on Thiazole Derivatives as the Potential Antidiabetic Agents in Drug Discovery and Developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Organic fluorine as crystal engineering tool: Evidence from packing features in fluorine substituted isoquinolines - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 12. pulstec.net [pulstec.net]
- 13. 2-Bromo-4-phenyl-1,3-thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. fiveable.me [fiveable.me]
- 17. youtube.com [youtube.com]
- 18. academic.oup.com [academic.oup.com]
- 19. fiveable.me [fiveable.me]
- 20. Crystallographic Refinement [nmr.cit.nih.gov]
- 21. 2-Bromo-4-phenyl-1,3-thiazole | C9H6BrNS | CID 9921106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
A Technical Guide to the Solubility of 2-Bromo-4-(4-(trifluoromethyl)phenyl)thiazole in Common Organic Solvents
Introduction
2-Bromo-4-(4-(trifluoromethyl)phenyl)thiazole is a halogenated, trifluoromethyl-substituted heterocyclic compound with a molecular structure that suggests its potential as an intermediate in the synthesis of pharmacologically active molecules. The thiazole ring is a common scaffold in many pharmaceutical compounds. The incorporation of a trifluoromethyl group can often enhance metabolic stability and binding affinity. A thorough understanding of the solubility of this compound in various organic solvents is paramount for its application in synthesis, purification, and formulation.[1] This guide provides a comprehensive overview of the predicted solubility of this compound based on its molecular structure and outlines a detailed experimental protocol for its quantitative determination.
Molecular Structure Analysis and Predicted Solubility Profile
The solubility of a compound is largely dictated by its molecular structure and the intermolecular forces it can form with a solvent. The structure of this compound contains several key features that will influence its solubility:
-
Thiazole Ring: A five-membered aromatic heterocycle containing sulfur and nitrogen atoms. This ring system is polar and can participate in dipole-dipole interactions and potentially hydrogen bonding as an acceptor.
-
Phenyl Group: A nonpolar, aromatic hydrocarbon group that will favor interactions with nonpolar solvents through van der Waals forces.
-
Trifluoromethyl (-CF3) Group: A strongly electron-withdrawing and lipophilic group. While the C-F bonds are polar, the overall group is considered nonpolar and contributes to the molecule's overall hydrophobicity.
-
Bromo (-Br) Substituent: A halogen atom that adds to the molecular weight and polarizability of the molecule, contributing to van der Waals forces.
Based on this analysis, this compound can be classified as a moderately polar to nonpolar molecule. Its solubility is expected to be limited in highly polar, protic solvents like water, and it is predicted to exhibit higher solubility in a range of common organic solvents.
Predicted Solubility Trend:
-
High Solubility: Expected in chlorinated solvents (e.g., dichloromethane, chloroform) and aromatic hydrocarbons (e.g., toluene) due to favorable van der Waals and dipole-dipole interactions.
-
Moderate Solubility: Likely in polar aprotic solvents (e.g., acetone, ethyl acetate, tetrahydrofuran (THF)) which can engage in dipole-dipole interactions.
-
Low to Negligible Solubility: Predicted in highly polar protic solvents (e.g., water, methanol, ethanol) and very nonpolar aliphatic hydrocarbons (e.g., hexane, heptane). The energy required to break the strong hydrogen bonding network of protic solvents would not be sufficiently compensated by the interactions with the solute.
Recommended Solvents for Solubility Screening
For a comprehensive understanding of the solubility profile, a diverse set of solvents should be screened. The following table provides a suggested list of solvents, categorized by their polarity.
| Solvent Class | Recommended Solvents | Predicted Solubility |
| Polar Protic | Methanol, Ethanol | Low |
| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | Moderate to High |
| Nonpolar Aromatic | Toluene | High |
| Chlorinated | Dichloromethane (DCM), Chloroform | High |
| Nonpolar Aliphatic | n-Hexane, Heptane | Low |
Experimental Protocol for Quantitative Solubility Determination
The following protocol details the widely accepted isothermal shake-flask method for determining the equilibrium solubility of a crystalline solid. This method is considered a gold standard for its reliability and direct measurement of thermodynamic equilibrium.
I. Materials and Equipment
-
This compound (crystalline solid)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.1 mg accuracy)
-
Scintillation vials or glass test tubes with screw caps
-
Thermostatically controlled shaker or incubator
-
Syringe filters (0.45 µm, solvent-compatible membrane, e.g., PTFE)
-
Syringes
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
II. Experimental Workflow
The overall workflow for the solubility determination is depicted in the following diagram:
Caption: Workflow for quantitative solubility determination.
III. Step-by-Step Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of crystalline this compound to several vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Accurately add a known volume of the selected solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. It is advisable to run a preliminary experiment to determine the time required to reach a plateau in concentration.
-
-
Sample Collection and Preparation:
-
After equilibration, remove the vials from the shaker and allow them to stand at the same temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a 0.45 µm syringe filter into a clean, pre-weighed vial. This step is crucial to remove any undissolved microcrystals.
-
-
Analysis:
-
Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantify the concentration of the solute in the diluted sample using a validated analytical method such as HPLC-UV or UV-Vis spectroscopy. A calibration curve should be prepared using standard solutions of known concentrations.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
The resulting concentration is the solubility of the compound in that solvent at the specified temperature. Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Data Presentation and Interpretation
The experimentally determined solubility data should be compiled into a clear and concise table. This allows for easy comparison of the solubility in different solvents and provides a valuable dataset for process development and formulation.
Example Solubility Data Table:
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Dichloromethane | 25 | Experimental Data | Calculated Data |
| Toluene | 25 | Experimental Data | Calculated Data |
| Acetone | 25 | Experimental Data | Calculated Data |
| Ethyl Acetate | 25 | Experimental Data | Calculated Data |
| Acetonitrile | 25 | Experimental Data | Calculated Data |
| Methanol | 25 | Experimental Data | Calculated Data |
| n-Hexane | 25 | Experimental Data | Calculated Data |
The results from this experimental work will provide a definitive, quantitative measure of the solubility of this compound, which is essential for informed decision-making in chemical synthesis, purification via recrystallization, and formulation development.[2][3]
References
Biological Activity Screening of Novel Trifluoromethylphenyl Thiazole Derivatives: A Strategic Guide to Unveiling Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The thiazole ring, particularly when functionalized with trifluoromethylphenyl moieties, represents a "privileged scaffold" in modern medicinal chemistry.[1][2] Derivatives from this class have demonstrated a vast spectrum of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects.[3][4][5] The trifluoromethyl group often enhances metabolic stability and receptor binding affinity, making these compounds highly attractive for drug discovery programs. This guide provides a comprehensive, field-proven framework for the systematic biological activity screening of novel trifluoromethylphenyl thiazole derivatives. Moving beyond a mere recitation of protocols, we delve into the causality behind experimental choices, establish self-validating systems for data integrity, and ground our methodologies in authoritative scientific literature. Our objective is to equip researchers with a strategic workflow to efficiently identify and characterize promising lead compounds.
The Strategic Imperative: Why Trifluoromethylphenyl Thiazoles?
The thiazole nucleus is a cornerstone of many clinically approved drugs, including the anticancer agent Dasatinib and the antimicrobial Sulfathiazole.[6][7] Its utility stems from its unique electronic properties and its ability to act as a hydrogen bond acceptor, facilitating interactions with a multitude of biological targets.[6] The incorporation of a trifluoromethylphenyl group is a deliberate design choice aimed at modulating the compound's lipophilicity, metabolic stability, and binding interactions. This strategic combination has yielded derivatives with significant cytotoxic effects against various cancer cell lines, inhibitors of metastatic cell migration, and broad-spectrum antimicrobial activity.[3][8][9]
A successful screening campaign, therefore, cannot be a monolithic exercise. It must be a tiered, multi-pronged investigation designed to efficiently probe the most probable biological activities of this chemical class. Our proposed workflow initiates with a broad primary screen for cytotoxicity, antimicrobial effects, and anti-inflammatory potential, followed by more focused secondary and mechanistic assays to elucidate the mode of action of any identified "hits."
The Screening Cascade: A Multi-Tiered Workflow
Effective screening funnels a library of novel compounds through progressively more specific assays. This conserves resources and focuses efforts on the most promising candidates.
Caption: High-level workflow for screening novel derivatives.
Tier 1: Primary Biological Activity Screening
The initial goal is to cast a wide net to identify any significant biological activity. We will simultaneously screen for three of the most commonly reported activities of thiazole derivatives: anticancer, antimicrobial, and anti-inflammatory.[2]
Anticancer & Cytotoxicity Screening
The rationale for prioritizing anticancer screening is the extensive body of literature demonstrating the potent anti-proliferative effects of thiazole derivatives against a wide range of cancer cell lines.[10][11][12]
Foundational Assay: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding an insoluble purple formazan product. The amount of formazan is directly proportional to the number of living cells.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Culture: Plate human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT-116 - colon) in 96-well plates at a density of 5,000-10,000 cells/well.[3][10] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of each novel derivative in DMSO. Create a series of dilutions in the complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration in the wells must be below 0.5% to avoid solvent-induced toxicity.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include a "vehicle control" (medium with DMSO only) and a "positive control" (a known anticancer drug like Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well. Agitate the plate on a shaker for 15 minutes to fully dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against compound concentration to determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).[11]
Caption: Principle of the MTT cell viability assay.
Antimicrobial Screening
Thiazole derivatives are well-documented antibacterial and antifungal agents.[7][13] A primary screen using the agar disc diffusion method is a cost-effective way to identify broad-spectrum activity.
Foundational Assay: Agar Disc Diffusion
This method assesses a compound's ability to inhibit microbial growth by measuring the diameter of the "zone of inhibition" around a disc impregnated with the test compound.
Experimental Protocol: Agar Disc Diffusion
-
Media Preparation: Prepare Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) and pour into sterile Petri dishes.[14]
-
Inoculum Preparation: Prepare a microbial suspension of test organisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.
-
Plating: Evenly swab the microbial suspension across the surface of the agar plates.
-
Disc Application: Sterilize 6 mm paper discs and impregnate them with a known concentration (e.g., 50 µg) of the test compound dissolved in a suitable solvent like DMSO. Allow the solvent to evaporate.
-
Placement: Place the impregnated discs onto the agar surface. Include a solvent-only disc (negative control) and a disc with a standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) as a positive control.
-
Incubation: Incubate the plates at 37°C for 24 hours (bacteria) or 25-30°C for 48 hours (fungi).
-
Data Acquisition: Measure the diameter (in mm) of the clear zone of growth inhibition around each disc.
Data Presentation: Example Antimicrobial Screening Results
| Compound ID | S. aureus (mm) | E. coli (mm) | C. albicans (mm) |
| TFP-Thz-01 | 14 | 0 | 11 |
| TFP-Thz-02 | 18 | 12 | 16 |
| Ciprofloxacin | 25 | 22 | N/A |
| Fluconazole | N/A | N/A | 20 |
| DMSO | 0 | 0 | 0 |
Anti-inflammatory Screening
Many heterocyclic compounds exhibit anti-inflammatory properties.[5][15] An initial in vitro screen can be performed using a simple, non-cell-based protein denaturation assay. Inflammation can induce protein denaturation; therefore, agents that inhibit this process may have anti-inflammatory potential.
Foundational Assay: Inhibition of Albumin Denaturation
Experimental Protocol: Albumin Denaturation Assay
-
Reaction Mixture: Prepare a reaction mixture containing 0.2 mL of bovine serum albumin (5% w/v aqueous solution), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations (e.g., 10-500 µg/mL) of the test compound.
-
Control: A control group consists of the albumin solution and PBS without the test compound. Diclofenac sodium is used as a standard reference drug.[15]
-
Incubation: Incubate all samples at 37°C for 20 minutes.
-
Denaturation: Induce denaturation by heating the samples at 70°C for 5 minutes.
-
Data Acquisition: After cooling, measure the turbidity (absorbance) of the samples at 660 nm.
-
Analysis: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100.
Tier 2 & 3: Mechanistic Elucidation of Anticancer Hits
For compounds showing significant cytotoxicity (e.g., IC₅₀ < 10 µM) in the primary screen, the next critical phase is to understand how they kill cancer cells. This is essential for target identification and lead optimization.
Apoptosis Induction
A hallmark of a good anticancer agent is the ability to induce programmed cell death (apoptosis) rather than necrosis, which can cause inflammation.[16][17]
Key Assay: Annexin V/Propidium Iodide (PI) Staining
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the cell membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorophore (e.g., FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes. Flow cytometry can then distinguish between live, early apoptotic, late apoptotic, and necrotic cell populations.
-
Interpretation: A significant increase in the Annexin V positive / PI negative population after treatment indicates the induction of apoptosis.
Cell Cycle Analysis
Many anticancer drugs exert their effects by arresting the cell cycle at a specific phase (G1, S, or G2/M), preventing cell division.[17]
Key Assay: Propidium Iodide Staining and Flow Cytometry
-
Principle: Cells are fixed and stained with PI, which stoichiometrically binds to DNA. The amount of fluorescence is directly proportional to the amount of DNA. Flow cytometry analysis can then quantify the percentage of cells in each phase of the cell cycle based on their DNA content (G1 cells have 2N DNA, G2/M cells have 4N DNA, and S-phase cells have an intermediate amount).
-
Interpretation: An accumulation of cells in a particular phase compared to the untreated control suggests the compound interferes with that stage of cell division. For example, many thiazole derivatives are known to disrupt microtubule dynamics, leading to a G2/M phase arrest.[10]
Target-Specific Assays
Based on the known biology of thiazole derivatives, several specific mechanisms can be investigated.
Tubulin Polymerization Inhibition: Since many thiazoles act as tubulin inhibitors, an in vitro tubulin polymerization assay can directly measure the compound's effect on microtubule formation.[10] A significant inhibition of tubulin polymerization, with an IC₅₀ comparable to colchicine, would be strong evidence for this mechanism.[10]
Signaling Pathway Modulation: Thiazoles have been shown to inhibit key cancer-related signaling pathways like PI3K/Akt/mTOR.[16] Western blotting can be used to probe the phosphorylation status of key proteins in this pathway (e.g., Akt, mTOR, S6K) in cells treated with the compound. A decrease in phosphorylation would indicate pathway inhibition.
Caption: Potential inhibition of the PI3K/Akt pathway.
Conclusion and Hit-to-Lead Considerations
This guide outlines a systematic, multi-tiered approach to screening novel trifluoromethylphenyl thiazole derivatives. By starting with a broad primary screen and progressing to highly specific mechanistic assays, researchers can efficiently identify compounds with genuine therapeutic potential. The data gathered from these assays—IC₅₀ values, antimicrobial spectra, and mechanistic insights—forms the basis of the structure-activity relationship (SAR) studies. This crucial next step, which involves synthesizing and testing analogues of the most potent "hits," is fundamental to optimizing efficacy and safety profiles, ultimately paving the way for a successful hit-to-lead campaign. Every protocol must be executed with appropriate controls to ensure that the generated data is robust, reproducible, and trustworthy, forming a solid foundation for future drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and anti-inflammatory activity of diversified heterocyclic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Characterization and Molecular Docking of Novel Bioactive Thiazolyl-Thiazole Derivatives as Promising Cytotoxic Antitumor Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jchemrev.com [jchemrev.com]
- 14. Synthesis, Bioactivity Screening and Docking Analysis of Thiazole Derivatives Containing Quinoline Moieties – Oriental Journal of Chemistry [orientjchem.org]
- 15. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Mechanism of Trifluoromethylphenyl-Substituted Thiazole Ring Formation: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the reaction mechanism for the formation of thiazole rings bearing a trifluoromethylphenyl substituent. With the increasing prevalence of organofluorine compounds in pharmaceuticals, a comprehensive understanding of the synthesis and underlying mechanistic principles of trifluoromethylphenyl-substituted thiazoles is critical for researchers, medicinal chemists, and drug development professionals. This document elucidates the widely accepted Hantzsch thiazole synthesis, detailing the influence of the potent electron-withdrawing trifluoromethylphenyl group on the reaction pathway. Furthermore, it offers practical, field-proven experimental protocols, characterization data, and visual diagrams to facilitate the successful synthesis and application of these valuable heterocyclic scaffolds in drug discovery and development.
Introduction: The Significance of Trifluoromethylphenyl-Thiazoles in Medicinal Chemistry
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The incorporation of a trifluoromethylphenyl moiety onto the thiazole ring can significantly enhance the pharmacological profile of a molecule. The trifluoromethyl (-CF3) group, a powerful electron-withdrawing substituent, is known to improve metabolic stability, increase lipophilicity, and enhance binding affinity to biological targets. These properties make trifluoromethylphenyl-substituted thiazoles highly attractive building blocks in modern drug design and development. A thorough understanding of their synthesis is therefore paramount for the efficient discovery of novel therapeutics.
The Hantzsch Thiazole Synthesis: A Cornerstone Reaction
The most prominent and versatile method for the synthesis of thiazole derivatives is the Hantzsch thiazole synthesis, first described in 1887.[2] This reaction typically involves the condensation of an α-haloketone with a thioamide.[3] The overall transformation results in the formation of the thiazole ring through a multi-step process involving nucleophilic substitution, intramolecular cyclization, and dehydration.
The general mechanism of the Hantzsch thiazole synthesis is a well-established, multi-step process.[3][4] It commences with a nucleophilic attack, followed by an intramolecular cyclization and culminates in a dehydration step to yield the aromatic thiazole ring.
The reaction begins with the sulfur atom of the thioamide acting as a nucleophile, attacking the α-carbon of the haloketone in an SN2 reaction. This is followed by an intramolecular nucleophilic attack where the nitrogen of the thioamide attacks the carbonyl carbon of the ketone, leading to the formation of a five-membered ring intermediate. The final step involves the dehydration of this intermediate to form the stable, aromatic thiazole ring.[4]
The Influence of the Trifluoromethylphenyl Group on the Reaction Mechanism
The presence of a trifluoromethylphenyl group, a strong electron-withdrawing substituent, on either the thioamide or the α-haloketone can significantly influence the kinetics and outcome of the Hantzsch thiazole synthesis. The distribution of stereochemical products in a Hantzsch synthesis can be correlated using the Hammett free-energy equation, which underscores the impact of electronic effects on the reaction.[5]
The electron-withdrawing nature of the trifluoromethyl group can affect the reaction in several ways:
-
Increased Electrophilicity: A trifluoromethylphenyl group on the α-haloketone enhances the electrophilicity of the carbonyl carbon and the α-carbon. This can accelerate the initial nucleophilic attack by the thioamide.
-
Stabilization of Intermediates: The electron-withdrawing nature of the trifluoromethylphenyl group can stabilize the cationic transition state intermediate formed during the dehydration of the thiazoline ring system.[5]
-
Acidity of Protons: The acidity of protons adjacent to the trifluoromethylphenyl-substituted ring can be influenced, potentially affecting tautomerization steps within the mechanism.
While the presence of a strong electron-withdrawing group can be beneficial, it is important to note that excessive electron withdrawal on the thiazole-phenyl moiety might lead to a decrease in activity in certain biological contexts.[5]
Experimental Protocols for the Synthesis of Trifluoromethylphenyl-Substituted Thiazoles
The following protocols provide a detailed, step-by-step methodology for the synthesis of thiazole derivatives bearing a trifluoromethylphenyl group. These have been adapted from established literature procedures.[6]
General Experimental Workflow
The typical workflow for a Hantzsch thiazole synthesis experiment is outlined below.
Caption: General Experimental Workflow for Hantzsch Thiazole Synthesis.
Protocol 1: Synthesis of N-Methyl-4-(3-trifluoromethyl)phenyl)thiazol-2-amine
This protocol details the synthesis of a specific trifluoromethylphenyl-substituted thiazole derivative.
Step 1: Synthesis of 2-bromo-1-(3-trifluoromethyl)phenylethanone
-
This starting material can be synthesized by the bromination of 1-(3-trifluoromethyl)phenylethanone with bromine in a suitable solvent like chloroform.
Step 2: Cyclo-condensation to form the Thiazole Ring
-
Dissolve stoichiometric amounts of 2-bromo-1-(3-trifluoromethyl)phenylethanone in ethanol.
-
Slowly add the appropriate substituted thiourea (e.g., N-methylthiourea).
-
Reflux the reaction mixture for 30 minutes.[6]
-
After cooling, pour the reaction mixture into ice-cold water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water, dry over magnesium sulfate, and evaporate the solvent in vacuo.
-
Recrystallize the resulting solid from ethanol to obtain the pure product.[6]
Characterization Data of Trifluoromethylphenyl-Substituted Thiazoles
The successful synthesis of the target compounds is confirmed through various spectroscopic techniques.
| Compound | Yield (%) | Melting Point (°C) | 1H NMR (CDCl3, δ ppm) | Mass Spectrum (m/z) |
| N-methyl-4-(3-trifluoromethyl)phenyl)thiazol-2-amine | 61.62 | 232 | 7.60-8.18 (m, 5H, Ar-H), 2.90 (s, N-H), 2.50 (d, –CH3) | 259 (M+H)+ |
Table 1: Physicochemical and Spectroscopic Data for a Representative Trifluoromethylphenyl-Substituted Thiazole.[6]
The infrared (IR) spectrum would typically show characteristic absorption bands for N-H stretching, aromatic C-H stretching, and vibrations associated with the thiazole ring.
Visualization of the Reaction Mechanism
The following diagram illustrates the detailed reaction mechanism for the Hantzsch synthesis of a trifluoromethylphenyl-substituted thiazole.
Caption: Mechanism of Hantzsch Thiazole Synthesis with a Trifluoromethylphenyl Group.
Conclusion
This technical guide has provided a comprehensive overview of the reaction mechanism for the formation of thiazole rings bearing a trifluoromethylphenyl group, primarily through the Hantzsch synthesis. The potent electron-withdrawing nature of the trifluoromethylphenyl substituent plays a significant role in modulating the reactivity of the starting materials and the stability of the reaction intermediates. The detailed experimental protocols and characterization data presented herein serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, facilitating the synthesis and exploration of this important class of heterocyclic compounds for the discovery of novel therapeutic agents.
References
Methodological & Application
Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-Aryl-4-(4-(trifluoromethyl)phenyl)thiazole Derivatives
Abstract
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This application note provides a comprehensive, field-proven protocol for the palladium-catalyzed Suzuki-Miyaura coupling of 2-Bromo-4-(4-(trifluoromethyl)phenyl)thiazole with various arylboronic acids. We delve into the mechanistic underpinnings of the catalytic cycle, explain the rationale behind the selection of reagents and conditions, and offer a detailed, step-by-step experimental procedure. This guide is designed for researchers, medicinal chemists, and process development scientists seeking a robust and reproducible method for synthesizing complex bi-aryl and hetero-biaryl scaffolds, which are prevalent in pharmaceuticals and advanced materials.[3][4]
Introduction and Scientific Context
The synthesis of molecules containing linked aromatic and heteroaromatic rings is a central theme in drug discovery and materials science. The thiazole ring, in particular, is a privileged scaffold found in numerous FDA-approved drugs and biologically active compounds. Its unique electronic properties and ability to engage in hydrogen bonding make it an attractive component for molecular design.
The Suzuki-Miyaura reaction, for which Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi were awarded the 2010 Nobel Prize in Chemistry, offers an unparalleled tool for this purpose.[1][2] The reaction couples an organoboron species (typically a boronic acid) with an organic halide or triflate. Its success hinges on a palladium catalyst that navigates a well-defined catalytic cycle.[5][6]
This protocol focuses on the coupling at the C2 position of a functionalized thiazole core. Electron-deficient heteroaryl halides like 2-bromothiazoles can be challenging substrates due to potential catalyst inhibition by the heteroatom or competing side reactions.[7][8] Therefore, careful selection of the catalyst, ligand, base, and solvent system is paramount for achieving high yields and purity. This document provides a validated starting point for these critical endeavors.
The Catalytic Cycle: A Mechanistic Overview
Understanding the mechanism is key to troubleshooting and optimizing the reaction. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three primary steps, orchestrated by a palladium complex.[1][5]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting itself into the carbon-bromine bond of the this compound. This forms a square planar Pd(II) complex. The reactivity order for halides is typically I > Br > Cl.[3]
-
Transmetalation: This is often the rate-determining step and where the base plays its most critical role.[2][9] The base (e.g., CO₃²⁻) activates the arylboronic acid, forming a more nucleophilic boronate "ate" complex (Ar-B(OH)₃⁻).[10][11] This complex then transfers its aryl group to the Pd(II) center, displacing the halide.
-
Reductive Elimination: The two organic groups (the thiazole and the new aryl group) on the Pd(II) center couple and are expelled from the coordination sphere, forming the final product. This step regenerates the catalytically active Pd(0) species, allowing the cycle to begin anew.[5]
Detailed Experimental Protocol
This protocol describes the coupling of this compound with 4-(trifluoromethyl)phenylboronic acid as a representative example. The methodology is broadly applicable to other arylboronic acids with minor optimization.
Reagents and Materials
| Reagent | CAS No. | Mol. Weight ( g/mol ) | Equivalents | Amount (for 1 mmol scale) | Notes |
| This compound | (Not available) | 322.14 | 1.0 | 322 mg | Starting material. Ensure it is dry. |
| 4-(Trifluoromethyl)phenylboronic acid | 128796-39-4 | 189.93 | 1.2 | 228 mg | Quality is crucial; old boronic acids can be less reactive. |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 14221-01-3 | 1155.56 | 0.03 (3 mol%) | 35 mg | Air-sensitive. Handle under inert gas. A bright yellow solid. |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.5 | 345 mg | Anhydrous grade, finely powdered for better solubility. |
| 1,4-Dioxane | 123-91-1 | 88.11 | - | 8 mL | Anhydrous, inhibitor-free. Degas thoroughly before use. |
| Deionized Water | 7732-18-5 | 18.02 | - | 2 mL | Degas thoroughly before use. |
Required Equipment
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Inert gas line (Argon or Nitrogen) with bubbler
-
Standard laboratory glassware (syringes, needles, separatory funnel, etc.)
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure
Reaction Setup (Inert Atmosphere is Crucial)
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add This compound (322 mg, 1.0 mmol), 4-(trifluoromethyl)phenylboronic acid (228 mg, 1.2 mmol), and powdered potassium carbonate (345 mg, 2.5 mmol).
-
Add the Pd(PPh₃)₄ catalyst (35 mg, 0.03 mmol). Causality Note: Adding the solid catalyst last minimizes its exposure to air.
-
Seal the flask with a rubber septum. Evacuate the flask by connecting it to a vacuum line for 2-3 minutes, then backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the atmosphere is completely inert. An inert atmosphere is critical to prevent the oxidation of the Pd(0) catalyst to inactive Pd(II) species, which would halt the catalytic cycle.[1]
-
In a separate flask, prepare the solvent mixture of 1,4-Dioxane (8 mL) and Water (2 mL) . Degas this mixture thoroughly by bubbling Argon or Nitrogen through it for 15-20 minutes. Causality Note: Removing dissolved oxygen from the solvent is as important as purging the reaction flask.
-
Using a syringe, transfer the degassed solvent mixture to the Schlenk flask containing the solids.
-
Replace the septum with a reflux condenser under a positive flow of inert gas.
Reaction Execution
-
Lower the flask into a preheated oil bath set to 90-95 °C .
-
Stir the reaction mixture vigorously. The mixture will typically turn from yellow to a darker brown or black color as the reaction proceeds.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. A typical reaction time is 6-12 hours. The disappearance of the 2-bromothiazole starting material indicates completion.
Work-up and Purification
-
Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (25 mL) and water (15 mL).
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid should be purified by flash column chromatography on silica gel. A typical eluent system is a gradient of hexane and ethyl acetate (e.g., starting from 100% hexane and gradually increasing the polarity to 95:5 or 90:10 hexane:ethyl acetate) to isolate the pure product.
Optimization and Troubleshooting
The success of a Suzuki-Miyaura coupling, especially with heteroaryl substrates, can be sensitive to multiple variables.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized Pd(0)).2. Poor quality boronic acid.3. Insufficiently strong or soluble base. | 1. Ensure a strictly inert atmosphere. Use a fresh bottle of catalyst or a different precatalyst system (e.g., Pd(OAc)₂ with a ligand like SPhos or XPhos, which are excellent for heteroaryl couplings).[7][12]2. Use fresh, high-purity boronic acid.3. Switch to a stronger or more soluble base like Cs₂CO₃ or K₃PO₄. |
| Protodeboronation | The boronic acid is replaced by a hydrogen atom before it can transmetalate. | This side-reaction can be promoted by water and heat.[1] Try using anhydrous conditions (e.g., THF as solvent with K₃PO₄ as the base). Alternatively, using a boronate ester (e.g., a pinacol ester) instead of the boronic acid can increase stability. |
| Homocoupling of Boronic Acid | Two molecules of the boronic acid couple to form a biaryl byproduct. | This is often caused by the presence of oxygen. Improve the degassing procedure for both the reaction flask and the solvents. |
| Starting Material Degradation | The thiazole ring or trifluoromethyl group is unstable under the reaction conditions. | The prescribed conditions are generally mild.[3] However, if degradation is suspected, try lowering the reaction temperature and extending the reaction time. A different palladium ligand might also offer greater stability to the intermediates. |
Workflow and Decision Logic
A systematic approach is essential for both executing the protocol and optimizing it if necessary.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Sonogashira Coupling in the Functionalization of 2-Bromothiazoles
Introduction: The Strategic Importance of 2-Alkynylthiazoles
The thiazole ring is a privileged scaffold in medicinal chemistry and materials science, appearing in a multitude of biologically active compounds and functional organic materials. The targeted functionalization of this heterocycle is paramount for the development of novel molecular entities. Among the various synthetic strategies, the introduction of an alkynyl moiety at the 2-position of the thiazole ring via the Sonogashira cross-coupling reaction stands out as a particularly powerful transformation.[1] This method provides a direct route to 2-alkynylthiazoles, which are versatile intermediates for further molecular elaboration, including the synthesis of complex heterocyclic systems, conjugated polymers, and drug candidates.
This guide provides a comprehensive overview, field-proven insights, and detailed experimental protocols for the successful Sonogashira coupling of 2-bromothiazoles. We will delve into the mechanistic nuances, explore critical reaction parameters, and offer troubleshooting strategies to empower researchers in their synthetic endeavors.
Mechanistic Landscape: The Palladium and Copper Catalytic Cycles
The Sonogashira reaction is a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide.[2] The reaction typically employs a copper(I) co-catalyst, which accelerates the key transmetalation step. The process is generally understood to involve two interconnected catalytic cycles.
The Palladium Cycle:
-
Oxidative Addition: A low-valent Pd(0) species, typically generated in situ from a Pd(II) precatalyst, undergoes oxidative addition into the C-Br bond of the 2-bromothiazole. This forms a square planar Pd(II) intermediate.
-
Transmetalation: A copper(I) acetylide, formed in the copper cycle, transfers its alkynyl group to the Pd(II) center, displacing the bromide. This is often the rate-determining step.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the desired 2-alkynylthiazole and regenerate the catalytically active Pd(0) species.
The Copper Cycle:
-
π-Alkyne Complex Formation: The copper(I) salt coordinates to the terminal alkyne.
-
Deprotonation: In the presence of an amine base, the acidic terminal proton of the alkyne is removed to form a copper(I) acetylide. This species is the active nucleophile for the transmetalation step in the palladium cycle.
The interplay between these two cycles is crucial for an efficient reaction. However, the presence of copper can sometimes lead to the undesirable homocoupling of the alkyne (Glaser coupling).[3] This has spurred the development of copper-free Sonogashira protocols, which typically require more reactive palladium catalyst systems or different reaction conditions to proceed efficiently.
References
Application Notes & Protocols: Strategic Execution of the Buchwald-Hartwig Amination on 2-Bromo-4-(4-(trifluoromethyl)phenyl)thiazole
Abstract & Introduction
The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, providing a robust and versatile palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and organic electronic materials.[3][4] Traditional methods for C-N bond formation often suffer from harsh conditions and limited substrate scope, limitations largely overcome by the Buchwald-Hartwig methodology.[1]
This guide provides an in-depth analysis and a detailed experimental protocol for the amination of a challenging, pharmaceutically relevant substrate: 2-Bromo-4-(4-(trifluoromethyl)phenyl)thiazole . This substrate presents several distinct challenges that necessitate a carefully considered experimental design:
-
Heteroaromatic System: The thiazole ring is an electron-deficient π-system. Furthermore, the nitrogen and sulfur heteroatoms can act as coordinating sites, potentially leading to catalyst inhibition or off-cycle species.[5][6][7]
-
Electron-Deficient Aryl Group: The presence of a trifluoromethyl group further withdraws electron density from the aromatic system, which can influence the kinetics of the catalytic cycle.
-
Steric Considerations: The substitution pattern around the C-Br bond requires a sterically appropriate ligand to facilitate efficient coupling.
By dissecting the mechanistic underpinnings of the reaction and providing a field-proven protocol, this document serves as a practical guide for researchers, scientists, and drug development professionals aiming to successfully employ this powerful transformation.
The Catalytic Cycle: A Mechanistic Rationale for Component Selection
A successful Buchwald-Hartwig amination hinges on the delicate interplay between the palladium catalyst, the phosphine ligand, the base, and the solvent. Understanding the role of each component within the catalytic cycle is paramount for troubleshooting and optimization. The generally accepted mechanism proceeds through three key stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.[4][8][9]
Figure 1: The Buchwald-Hartwig Catalytic Cycle.
The Palladium Precursor: Choosing the Starting Point
While simple palladium salts like Pd(OAc)₂ or Pd₂(dba)₃ can be used, they require an in situ reduction to the active Pd(0) species, which can sometimes lead to inconsistent results.[9] For challenging substrates, modern, air-stable palladium precatalysts are highly recommended. These complexes, often featuring a biaryl phosphine ligand already coordinated to the palladium center, generate the active L-Pd(0) catalyst cleanly and reproducibly upon exposure to the base. For the amination of heteroaryl halides, precatalysts like XPhos Pd G3 or RuPhos Pd G3 offer excellent reactivity and stability.
Ligand Selection: The Key to Success
The ligand is arguably the most critical variable in a Buchwald-Hartwig reaction. Its primary roles are to stabilize the palladium center, enhance its reactivity, and facilitate the crucial reductive elimination step. For electron-deficient heteroaryl halides like our target substrate, the use of bulky, electron-rich dialkylbiaryl phosphine ligands is essential.[7][10]
-
Why bulky, electron-rich ligands?
-
Promoting Reductive Elimination: The steric bulk of ligands like XPhos , RuPhos , or BrettPhos creates a congested metal center that favors the bond-forming reductive elimination step over competing side reactions like β-hydride elimination (which leads to hydrodehalogenation).[1][10]
-
Accelerating Oxidative Addition: The strong electron-donating ability of these phosphines increases the electron density on the palladium, which facilitates the initial, often rate-limiting, oxidative addition of the aryl bromide.[10]
-
Preventing Catalyst Deactivation: For coordinating substrates like thiazoles, a bulky ligand can sterically shield the palladium center, preventing the formation of inactive catalyst-substrate complexes.[5]
-
The Role of the Base: Driving the Deprotonation
The base is required to deprotonate the amine after it coordinates to the palladium(II) complex, forming the key palladium-amido intermediate.[8][11] The choice of base must be matched to the pKa of the amine coupling partner.
-
Strong Bases: For most primary and secondary alkylamines and anilines, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium tert-butoxide (KOtBu) is required for efficient deprotonation.[8][12]
-
Weaker Bases: If the substrate or amine contains base-sensitive functional groups (e.g., esters), a weaker base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be necessary, though this often requires higher reaction temperatures or longer reaction times.[7]
Solvent Considerations
The reaction is typically performed in anhydrous, aprotic solvents. Toluene and 1,4-dioxane are the most common choices.[2][8] The solvent must be capable of dissolving the reagents and intermediates, and its polarity can influence the reactivity of the base.[11][13] Toluene is often favored for its higher boiling point and poor solubility of inorganic salts, which can sometimes help drive the reaction forward.[12]
Detailed Experimental Protocol
This protocol provides a robust starting point for the coupling of this compound with a generic secondary amine (e.g., morpholine). Modifications may be required for other amine coupling partners.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Equivalents | Amount (mmol) | Mass/Volume |
| This compound | 324.14 | 1.0 | 0.5 | 162.1 mg |
| Amine (e.g., Morpholine) | 87.12 | 1.2 | 0.6 | 52.3 mg (52 µL) |
| XPhos Pd G3 Precatalyst | 863.38 | 0.02 (2 mol%) | 0.01 | 8.6 mg |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 0.7 | 67.3 mg |
| Anhydrous Toluene | - | - | - | 2.5 mL (0.2 M) |
Experimental Workflow
Figure 2: Step-by-step experimental workflow.
Step-by-Step Procedure
Note: Perform all operations under an inert atmosphere (Argon or Nitrogen) using standard Schlenk techniques or in a glovebox.
-
Vessel Preparation: To an oven-dried 10 mL Schlenk flask equipped with a magnetic stir bar, add this compound (162.1 mg, 0.5 mmol), XPhos Pd G3 (8.6 mg, 0.01 mmol), and sodium tert-butoxide (67.3 mg, 0.7 mmol).
-
Inerting: Seal the flask with a septum, and evacuate and backfill with argon. Repeat this cycle three times.
-
Solvent and Reagent Addition: Add anhydrous toluene (2.5 mL) via syringe. Stir the resulting suspension for 5 minutes. Add the amine (e.g., morpholine, 52 µL, 0.6 mmol) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Carefully quench the reaction by adding water (5 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (15 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
Optimization and Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| No or Low Conversion | 1. Inactive catalyst.2. Insufficiently strong base.3. Ligand choice. | 1. Ensure an inert atmosphere; use a fresh precatalyst.2. Switch to a stronger base (e.g., LHMDS).3. Screen other bulky biaryl phosphine ligands (e.g., RuPhos, BrettPhos). |
| Hydrodehalogenation | Undesired side reaction, often competes with reductive elimination.[1] | Use a more sterically hindered ligand (e.g., BrettPhos) to favor reductive elimination. Lowering the reaction temperature may also help. |
| Complex Reaction Mixture | Substrate or product degradation. | Use a weaker base (K₃PO₄, Cs₂CO₃) and/or a lower reaction temperature. Screen different solvents. |
| Poor Reproducibility | Presence of oxygen or moisture. Impure reagents. | Use rigorous inert atmosphere techniques. Ensure solvents are anhydrous and reagents are of high purity. |
Conclusion
The Buchwald-Hartwig amination of this compound is a highly achievable transformation provided that careful consideration is given to the selection of the catalytic system. The use of modern palladium precatalysts equipped with bulky, electron-rich biaryl phosphine ligands is critical to overcoming the challenges posed by this electron-deficient, coordinating heteroaryl halide. The protocol detailed herein provides a validated starting point for synthesis and a logical framework for further optimization, empowering researchers to confidently access valuable arylamine building blocks for drug discovery and materials science.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts*. | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. jk-sci.com [jk-sci.com]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. research.rug.nl [research.rug.nl]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
MTT assay protocol for cytotoxicity of 2-Bromo-4-(4-(trifluoromethyl)phenyl)thiazole
An Application Note and Protocol for Determining the Cytotoxicity of 2-Bromo-4-(4-(trifluoromethyl)phenyl)thiazole via MTT Assay
Authored by a Senior Application Scientist
This document provides a comprehensive guide for assessing the cytotoxic potential of the novel compound this compound. The protocol is centered on the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a robust and widely adopted colorimetric method for evaluating cell viability and metabolic activity.[1][2] This guide is designed for researchers in drug discovery and toxicology, offering a detailed workflow, scientific rationale behind key steps, and troubleshooting insights to ensure data integrity and reproducibility.
Scientific Principle: The MTT Assay
The MTT assay is a quantitative method used to measure the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][3] The core principle lies in the enzymatic conversion of a yellow tetrazolium salt, MTT, into insoluble purple formazan crystals. This reduction is carried out by NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria of living, metabolically active cells.[1][4]
When cells are compromised or die due to a cytotoxic agent, their metabolic activity decreases, leading to a reduced conversion of MTT to formazan. The insoluble formazan crystals are then solubilized using an organic solvent, and the resulting colored solution is quantified by measuring its absorbance with a spectrophotometer at a wavelength between 550 and 600 nm.[1] The intensity of the purple color is directly proportional to the number of viable cells, allowing for a precise determination of the compound's cytotoxic effect.[5][6]
The Target Compound: this compound
Thiazole-containing compounds are of significant interest in medicinal chemistry due to their wide range of biological activities, including antitumor effects.[7][8] The presence of a trifluoromethylphenyl group can also influence a compound's cytotoxic potential.[9] This protocol outlines the necessary steps to characterize the cytotoxic profile of this compound, a crucial step in its preclinical evaluation.
Essential Reagents and Materials
Proper preparation and handling of all reagents are critical for the success and reproducibility of the assay.
| Reagent / Material | Specifications & Notes |
| Test Compound | This compound |
| Cell Line | Appropriate cancer or normal cell line (e.g., HeLa, MCF-7, A549, HaCaT). Cells should be in the logarithmic growth phase.[10] |
| MTT Reagent | 5 mg/mL MTT in sterile Phosphate-Buffered Saline (PBS), pH 7.4. Prepare, filter-sterilize (0.2 µm filter), and store in light-protected aliquots at -20°C.[4] Avoid repeated freeze-thaw cycles. |
| Solubilization Solution | Example: 4 mM HCl, 0.1% NP40 in isopropanol.[11] Alternatively, acidified isopropanol or DMSO can be used. Store at room temperature. |
| Cell Culture Medium | Appropriate for the chosen cell line (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. |
| Solvent (Vehicle) | High-purity Dimethyl Sulfoxide (DMSO) for dissolving the test compound. The final concentration in culture should not exceed 0.5% to avoid solvent-induced toxicity.[10] |
| Positive Control | A known cytotoxic agent (e.g., Doxorubicin, Cisplatin) to validate assay performance. |
| Equipment & Consumables | Sterile 96-well flat-bottom plates, multichannel pipettes, CO2 incubator (37°C, 5% CO2), inverted microscope, microplate reader, sterile pipette tips, and tubes. |
Experimental Workflow and Protocol
This protocol is divided into five key stages, from initial cell culture to final data analysis. It is essential to perform all steps under aseptic conditions in a laminar flow hood.[12]
Stage 1: Assay Optimization – Determining Optimal Cell Seeding Density
Scientific Rationale: Before testing the compound, it is crucial to determine the optimal number of cells per well. Too few cells will result in a low signal, while too many can lead to over-confluence and nutrient depletion, affecting metabolic rates and skewing results.[10] The goal is to find a cell density that remains in the logarithmic growth phase throughout the experiment and provides a linear absorbance response.[13]
-
Prepare Cell Suspension: Create a serial dilution of your cell suspension (e.g., from 1,000 to 100,000 cells/well).
-
Plate Cells: Seed 100 µL of each cell dilution in triplicate into a 96-well plate. Include wells with medium only as a blank control.
-
Incubate: Incubate the plate for the planned duration of your compound exposure (e.g., 24, 48, or 72 hours).
-
Perform MTT Assay: Follow Stages 3 and 4 of the main protocol below.
-
Analyze: Plot the absorbance values against the number of cells. Select a cell density from the linear portion of the curve that yields an absorbance reading between 0.75 and 1.25 for your untreated control.[13] This will be the seeding density for your cytotoxicity experiment.
Stage 2: Cell Plating and Compound Treatment
-
Cell Seeding: Based on your optimization, seed 100 µL of cell suspension in complete growth medium into each well of a 96-well plate. Do not plate cells in the perimeter wells to avoid "edge effects"; instead, fill these with 100 µL of sterile PBS.[10]
-
Incubation for Adherence: Incubate the plate for 12-24 hours at 37°C in a 5% CO2 humidified incubator to allow cells to attach and recover.[13][14]
-
Prepare Compound Dilutions:
-
Prepare a high-concentration stock solution of this compound in DMSO.
-
Create a serial dilution of the test compound in serum-free or low-serum medium to achieve the desired final concentrations. Also, prepare dilutions for your positive control.
-
Crucially, prepare a vehicle control containing the same concentration of DMSO as the highest concentration of your test compound.
-
-
Compound Exposure: Carefully remove the old medium from the wells and add 100 µL of the prepared compound dilutions, vehicle control, and untreated control medium to the respective wells in triplicate.
-
Incubate: Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).
Stage 3: MTT Addition and Incubation
-
Prepare MTT Solution: Thaw a light-protected aliquot of the 5 mg/mL MTT stock solution.
-
Add MTT Reagent: At the end of the compound incubation period, add 10 µL of the MTT solution to each well (for a final concentration of 0.5 mg/mL).[1]
-
Incubate for Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C.[13][15] During this time, viable cells will convert the yellow MTT into visible purple formazan crystals. Monitor the formation of the precipitate under a microscope.
Stage 4: Formazan Solubilization and Absorbance Reading
Scientific Rationale: The formazan crystals are insoluble and must be fully dissolved to allow for accurate spectrophotometric measurement. Incomplete solubilization is a common source of error.[10]
-
Add Solubilization Solution: Add 100-150 µL of the Solubilization Solution to each well.[4][13] Pipette up and down gently to mix and aid in dissolving the crystals.
-
Incubate and Shake: Wrap the plate in foil to protect it from light and place it on an orbital shaker for 15 minutes.[4] For complete solubilization, the plate can be left at room temperature in the dark for 2 hours or overnight in the incubator.[1][13]
-
Read Absorbance: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance from factors like fingerprints or well imperfections.[1][11]
Visual Workflow of the MTT Assaydot
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. acmeresearchlabs.in [acmeresearchlabs.in]
- 4. broadpharm.com [broadpharm.com]
- 5. MTT Assay | AAT Bioquest [aatbio.com]
- 6. PRINCIPLES AND APPLICATIONS OF CELL VIABILITY ASSAY (MTT ASSAY) | PPTX [slideshare.net]
- 7. Synthesis and cytotoxic evaluation of some novel 3-[2-(2-phenyl-thiazol-4-yl)-ethyl]-3H-pyrido[2,3-d]pyrimidin-4-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. onscience.es [onscience.es]
- 13. atcc.org [atcc.org]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: In Vitro Kinase Inhibition Assay for 2-Bromo-4-(4-(trifluoromethyl)phenyl)thiazole
A Guide for Characterization of Novel Small Molecule Inhibitors
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of specific substrates.[1][2] Their dysregulation is a hallmark of many diseases, including cancer, making them a major class of therapeutic targets.[1][3][4] The small molecule 2-Bromo-4-(4-(trifluoromethyl)phenyl)thiazole represents a compound of interest for kinase inhibitor screening. Its structure incorporates two key motifs often found in potent kinase inhibitors: a thiazole ring and a trifluoromethylphenyl group.
The thiazole scaffold is a versatile framework present in numerous bioactive compounds and approved drugs.[3][4][5] Its unique physicochemical properties allow for critical interactions within the ATP-binding site of various kinases.[1][5] Thiazole derivatives have demonstrated significant potential as inhibitors of both serine/threonine and tyrosine kinases.[3][4][5]
The trifluoromethyl (-CF3) group is a widely used substituent in medicinal chemistry to enhance a compound's metabolic stability, lipophilicity, and binding affinity.[6][7] The strong electron-withdrawing nature of the -CF3 group can improve interactions with biological targets and has been a key feature in many FDA-approved drugs, including kinase inhibitors like Alpelisib.[6][7][8]
Given the absence of specific literature on the kinase inhibitory activity of this compound, this document provides a comprehensive, field-proven protocol for its initial characterization. This guide will enable researchers to determine its half-maximal inhibitory concentration (IC50) against a kinase of interest using the robust and highly sensitive ADP-Glo™ Kinase Assay platform.
Principle of the Assay: ADP-Glo™ Kinase Assay
To quantify the inhibitory potential of a compound, we must first measure the activity of the target kinase. The ADP-Glo™ Kinase Assay is a luminescence-based assay that determines kinase activity by quantifying the amount of adenosine diphosphate (ADP) produced during the enzymatic reaction.[9] This universal method is suitable for virtually any kinase and is ideal for high-throughput screening and IC50 determination.[10]
The assay is performed in two steps:[9][10]
-
Kinase Reaction & ATP Depletion: The kinase, its substrate, ATP, and the test inhibitor are incubated together. After this reaction, the ADP-Glo™ Reagent is added. This reagent simultaneously terminates the kinase reaction and depletes any remaining, unconsumed ATP.[11][9]
-
ADP Conversion & Signal Generation: The Kinase Detection Reagent is then added. This reagent contains enzymes that convert the ADP generated in the first step back into ATP. This newly synthesized ATP serves as a substrate for a luciferase/luciferin reaction, producing a light signal that is directly proportional to the amount of ADP produced, and thus, to the kinase activity.[11][9][10]
Inhibition is observed as a decrease in the luminescence signal.
PART 1: Critical Preliminary Protocols
Success with any novel compound requires careful upfront characterization. These preliminary steps are essential for generating reliable and reproducible data.
Protocol 1.1: Assessment of Compound Solubility
Poor solubility is a primary cause of inaccurate IC50 values and assay artifacts.[12] A kinetic solubility test is recommended for initial assessment, as it mimics the conditions of the biochemical assay where the compound is introduced from a DMSO stock.[13][14][15]
Objective: To determine the maximum concentration at which the compound remains fully dissolved in the final assay buffer, preventing compound precipitation at high screening concentrations.
Materials:
-
This compound
-
100% Dimethyl Sulfoxide (DMSO), Anhydrous
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Clear 96-well microplate
-
Plate reader capable of measuring light scattering (nephelometry) or absorbance at ~620 nm.
Procedure:
-
Prepare Stock Solution: Prepare a high-concentration stock solution of the compound (e.g., 10 mM) in 100% DMSO.
-
Serial Dilution in DMSO: In a 96-well plate, perform a serial dilution of the compound stock in 100% DMSO to create a range of concentrations.
-
Addition to Buffer: Transfer a small, fixed volume (e.g., 1 µL) from each DMSO dilution into wells containing the final Kinase Assay Buffer (e.g., 99 µL). This simulates the final DMSO concentration in the kinase assay (e.g., 1%).
-
Incubation: Incubate the plate at room temperature for 1-2 hours.[15]
-
Detection of Precipitation: Measure the turbidity of each well using a nephelometer or by reading absorbance at a high wavelength (e.g., 620 nm). A significant increase in signal compared to the buffer-only control indicates precipitation.
-
Determine Maximum Soluble Concentration: The highest concentration that does not show a significant increase in turbidity is considered the kinetic solubility limit. The top concentration for the IC50 assay should be at or below this limit.
Protocol 1.2: Preparation of Compound Dilution Plate
This protocol creates a "master" plate from which the compound will be transferred into the assay plate.
Objective: To prepare a systematic serial dilution of the inhibitor for generating a dose-response curve.
Materials:
-
10 mM stock solution of this compound in 100% DMSO.
-
100% DMSO.
-
96-well or 384-well microplate (polypropylene recommended for compound storage).
Procedure:
-
Top Concentration: Add the compound stock solution to the first well of a column (e.g., column 1, row A) to achieve the desired starting concentration for the dilution series (e.g., 1 mM for a 10-point, 1:3 dilution series starting at 10 µM final assay concentration, assuming a 100x dilution into the assay).
-
DMSO Addition: Add 100% DMSO to the remaining wells in the column that will be used for the dilution series.
-
Serial Dilution: Perform a serial dilution (e.g., 1:3) down the column. For example, transfer a portion of the solution from well A1 to well B1, mix thoroughly, then transfer from B1 to C1, and so on.
-
Control Well: The last well in the series should contain only 100% DMSO to serve as the vehicle control (0% inhibition).
-
Seal and Store: Seal the plate and store at -20°C or -80°C until use.
PART 2: IC50 Determination Protocol
This protocol details the steps for performing the kinase inhibition assay using the prepared compound plate. It is based on the Promega ADP-Glo™ system and should be adapted for the specific kinase and substrate being investigated.[16][17]
Materials:
-
Kinase of interest and its corresponding substrate (protein or peptide).
-
Adenosine 5′-triphosphate (ATP), Ultra Pure.
-
Kinase Assay Buffer.
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101 or similar).[16]
-
White, opaque 384-well assay plates (low volume).
-
Plate reader with luminescence detection capabilities.
-
Compound Dilution Plate (from Protocol 1.2).
-
Staurosporine (or other appropriate known inhibitor) as a positive control.
Experimental Workflow
Step-by-Step Procedure
Causality Note: The concentrations of kinase, substrate, and ATP must be optimized beforehand. A common starting point is to use an ATP concentration close to its Michaelis-Menten constant (Km) for the specific kinase, as the IC50 of competitive inhibitors is dependent on substrate concentration.[12]
-
Reagent Preparation:
-
Thaw all reagents (kinase, substrate, buffers, ATP, ADP-Glo™ reagents) and keep them on ice.
-
Prepare the Kinase Solution: Dilute the kinase to 2x the final desired concentration in Kinase Assay Buffer.
-
Prepare the Substrate/ATP Mixture: Dilute the substrate and ATP to 2x their final desired concentrations in Kinase Assay Buffer.
-
-
Assay Plate Setup (Total Volume: 10 µL Kinase Reaction):
-
Inhibitor Addition: Add 2.5 µL of the serially diluted compound (from the Compound Dilution Plate) or DMSO control to the appropriate wells of a white, opaque 384-well plate.[17]
-
Kinase Addition: Add 2.5 µL of the 2x Kinase Solution to each well.
-
Pre-incubation: Mix gently and incubate for 10-15 minutes at room temperature. This step allows the inhibitor to bind to the kinase before the reaction starts.[18]
-
-
Initiate Kinase Reaction:
-
Add 5 µL of the 2x Substrate/ATP Mixture to all wells to start the reaction.
-
Mix the plate gently (e.g., orbital shaker for 30 seconds).
-
Incubate the plate for the desired reaction time (e.g., 60 minutes) at the optimal temperature for the kinase (e.g., 30°C).
-
-
ADP Detection:
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader. An integration time of 0.25-1 second per well is typically sufficient.[16]
-
PART 3: Data Analysis and Interpretation
Objective: To calculate the IC50 value, which is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[19]
-
Data Normalization:
-
High Control (0% Inhibition): Average the luminescence signal from the DMSO-only wells. This represents the uninhibited kinase activity.
-
Low Control (100% Inhibition): Average the signal from wells containing a known, potent inhibitor at a saturating concentration (or "no enzyme" controls).
-
Calculate the Percent Inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Low) / (Signal_High - Signal_Low))
-
-
Dose-Response Curve Fitting:
-
Plot the Percent Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data using a non-linear regression model, typically a four-parameter logistic (4PL) equation, also known as a sigmoidal dose-response curve.[20]
-
The IC50 is the parameter derived from this curve that corresponds to the inhibitor concentration at the inflection point (50% inhibition).
-
-
Self-Validating System (Trustworthiness):
-
Z'-Factor: Calculate the Z'-factor for the assay plate to assess its quality and robustness. A Z'-factor > 0.5 indicates an excellent assay suitable for high-throughput screening.
-
Curve Quality: The fitted curve should have a good R² value (typically >0.95), and the upper and lower plateaus should be well-defined.
-
Replicates: Run experiments in duplicate or triplicate to ensure the reproducibility of the results and report the mean IC50 value with the standard deviation.[18][21]
-
Example Data Presentation
The final data should be summarized in a clear, tabular format.
| Kinase Target | 2-Bromo-4-(...)thiazole IC50 (µM) | Staurosporine IC50 (µM) (Control) | Hill Slope | R² |
| Kinase X | 1.2 ± 0.15 | 0.02 ± 0.003 | -1.1 | 0.99 |
| Kinase Y | > 50 | 0.05 ± 0.008 | N/A | N/A |
Data are representative. Values are mean ± standard deviation from n=3 independent experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. promega.com [promega.com]
- 10. ulab360.com [ulab360.com]
- 11. ADP-Glo™ Kinase Assay Protocol [france.promega.com]
- 12. benchchem.com [benchchem.com]
- 13. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Aqueous Solubility Assay - Enamine [enamine.net]
- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 16. promega.com [promega.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. azurebiosystems.com [azurebiosystems.com]
- 20. IC50’s: An Approach to High-Throughput Drug Discovery – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 21. pubs.acs.org [pubs.acs.org]
Cell cycle analysis of cancer cells treated with 2-Bromo-4-(4-(trifluoromethyl)phenyl)thiazole
Application Notes & Protocols
Topic: Cell Cycle Analysis of Cancer Cells Treated with 2-Bromo-4-(4-(trifluoromethyl)phenyl)thiazole
Audience: Researchers, scientists, and drug development professionals.
Introduction: Targeting the Engine of Cancer
Uncontrolled cell proliferation is a defining characteristic of cancer, fundamentally stemming from a dysregulated cell cycle.[1] The cell cycle is an ordered series of events that leads to cell division and the creation of two daughter cells. This process is tightly controlled by a complex network of proteins, primarily cyclins and cyclin-dependent kinases (CDKs), which ensure that cells only divide when appropriate and that their DNA is replicated without errors.[2][3][4][5] Consequently, the machinery of the cell cycle presents a prime target for therapeutic intervention.
Thiazole derivatives have emerged as a promising class of heterocyclic compounds in oncology, with numerous analogues demonstrating potent anti-cancer activity through diverse mechanisms of action.[6][7][8] These compounds can induce apoptosis, inhibit key signaling pathways, or interfere with the cell division process itself.[7][9] This application note provides a comprehensive guide to investigating the effects of a specific novel compound, This compound , on the cell cycle of cancer cells.
We present a detailed, field-proven protocol for treating cancer cells with this thiazole derivative and subsequently analyzing its impact on cell cycle distribution using flow cytometry with propidium iodide (PI) staining. This powerful technique allows for the precise quantification of cells in each phase of the cycle (G0/G1, S, and G2/M), providing critical insights into the compound's cytostatic or cytotoxic mechanism.
Principle of the Method: DNA Content as a Cell Cycle Marker
The foundation of this analysis is that the amount of DNA within a cell changes predictably throughout the cell cycle.
-
G0/G1 Phase: The cell is in a resting (G0) or growth (G1) phase and contains a normal diploid (2N) amount of DNA.
-
S Phase: The cell is actively synthesizing DNA, so its DNA content is intermediate, between 2N and 4N.
-
G2/M Phase: The cell has completed DNA replication (G2) or is in mitosis (M) and contains a tetraploid (4N) amount of DNA.
Propidium iodide (PI) is a fluorescent intercalating agent that binds stoichiometrically to double-stranded DNA.[10] The fluorescence intensity of a PI-stained cell is therefore directly proportional to its DNA content.[11] By analyzing a large population of cells with a flow cytometer, we can generate a histogram of fluorescence intensity, which reveals the distribution of cells across the different cycle phases.[12] To ensure that PI only stains DNA, cells must first be fixed to permeabilize their membranes and treated with RNase to eliminate any double-stranded RNA, which PI can also bind.[10]
Experimental Workflow Overview
The overall process involves culturing and treating cancer cells, preparing them for staining, acquiring data on a flow cytometer, and finally, analyzing the cell cycle distribution.
Caption: High-level experimental workflow.
Detailed Protocols
PART 1: Cell Culture and Treatment
This protocol is optimized for adherent human cancer cell lines such as A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), or HeLa (cervical cancer), which are widely used in cell cycle studies.[13][14]
Materials:
-
Selected human cancer cell line (e.g., A549, ATCC® CCL-185™)
-
Complete growth medium (e.g., F-12K Medium for A549, supplemented with 10% Fetal Bovine Serum)
-
6-well tissue culture plates
-
This compound; stock solution in DMSO (e.g., 10 mM)
-
Vehicle control (cell culture grade DMSO)
-
Phosphate-Buffered Saline (PBS), sterile
Protocol:
-
Cell Seeding: The day before treatment, seed cells into 6-well plates at a density that will ensure they are approximately 60-70% confluent at the time of treatment. This density prevents contact inhibition from confounding the cell cycle results.
-
Rationale: Cells that are too sparse may have altered growth kinetics, while overly confluent cells may arrest in the G0/G1 phase due to contact inhibition, masking the effect of the compound.
-
-
Compound Preparation: Prepare serial dilutions of the this compound stock solution in complete growth medium to achieve the desired final concentrations (e.g., 0 µM, 1 µM, 5 µM, 10 µM). Also, prepare a vehicle control plate using the highest concentration of DMSO used in the treatments.
-
Rationale: A dose-response experiment is crucial to determine if the observed effects are concentration-dependent. The vehicle control ensures that the solvent (DMSO) is not responsible for any observed changes.
-
-
Treatment: Carefully aspirate the old medium from the cells and replace it with the medium containing the various concentrations of the thiazole compound or vehicle control.
-
Incubation: Incubate the cells for a predetermined time period (e.g., 24 or 48 hours) under standard culture conditions (37°C, 5% CO₂).
-
Rationale: The incubation time should be sufficient to allow cells to progress through at least one full cell cycle and for the compound to exert its effect. A 24-hour time point is standard for observing initial cell cycle perturbations.
-
PART 2: Cell Harvesting and Fixation
Fixation is a critical step that permeabilizes the cell membrane for dye entry and preserves the cells for analysis. Cold 70% ethanol is the fixative of choice for PI staining as it yields excellent histogram resolution.[11][15]
Materials:
-
Trypsin-EDTA (0.25%)
-
Ice-cold 70% Ethanol in PBS
-
Refrigerated centrifuge
-
15 mL conical tubes or 5 mL FACS tubes
Protocol:
-
Harvest Adherent Cells: Aspirate the media (collect if you wish to analyze floating/apoptotic cells) and wash the cell monolayer once with PBS. Add 1 mL of Trypsin-EDTA to each well and incubate for 3-5 minutes until cells detach.
-
Neutralize Trypsin: Add 2 mL of complete growth medium to each well to inactivate the trypsin and transfer the cell suspension to a labeled conical tube.
-
Pellet Cells: Centrifuge the cell suspension at 300 x g for 5 minutes. Aspirate the supernatant carefully, leaving the cell pellet undisturbed.[11]
-
Wash: Resuspend the pellet in 5 mL of cold PBS and centrifuge again at 300 x g for 5 minutes. This step removes residual serum proteins that can interfere with staining.
-
Fixation: Discard the supernatant. While gently vortexing the cell pellet at a low speed, add 1 mL of ice-cold 70% ethanol drop-by-drop.[10][11]
-
Store: Seal the tubes and incubate at 4°C for at least 30 minutes. For longer-term storage, cells can be kept in ethanol at -20°C for several weeks.[10]
PART 3: Propidium Iodide Staining and Flow Cytometry
Materials:
-
PBS
-
RNase A solution (100 µg/mL in PBS)[16]
-
Propidium Iodide staining solution (50 µg/mL in PBS)[16]
-
Flow cytometer with a 488 nm laser
Protocol:
-
Rehydrate Cells: Pellet the fixed cells by centrifugation at a slightly higher speed (e.g., 500 x g for 5 minutes), as fixed cells are more buoyant.[11] Discard the ethanol supernatant.
-
Wash: Wash the cells twice with 3 mL of PBS to remove the ethanol.[11]
-
RNase Treatment: Resuspend the cell pellet in 100 µL of RNase A solution (100 µg/mL). Incubate for 5-10 minutes at room temperature.[11][15]
-
Rationale: PI intercalates with any double-stranded nucleic acid. This RNase digestion step is essential to remove RNA and ensure that the fluorescence signal comes exclusively from DNA.[10]
-
-
PI Staining: Add 400 µL of PI staining solution (50 µg/mL) directly to the cell suspension. Mix gently.[15][16]
-
Incubation: Incubate the tubes in the dark at room temperature for at least 10 minutes before analysis.[11][15]
-
Data Acquisition: Analyze the samples on a flow cytometer.
-
Collect data using a linear scale for the PI fluorescence channel.[12][15]
-
Set up a gate on a forward scatter (FSC) vs. side scatter (SSC) plot to exclude debris.
-
Use a pulse-width vs. pulse-area plot to exclude cell doublets and aggregates from the analysis.[15]
-
Collect at least 10,000 single-cell events for a statistically robust analysis.[11][15]
Anticipated Results and Data Interpretation
Treatment of cancer cells with an effective cell cycle inhibitor is expected to cause an accumulation of cells in a specific phase. For many thiazole derivatives, this is the G2/M phase.[17]
Data Presentation: The quantitative data from the flow cytometry software can be summarized in a table.
| Treatment Concentration (µM) | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
| 0 µM (Vehicle Control) | 65.2% | 18.5% | 16.3% |
| 1 µM | 58.1% | 19.2% | 22.7% |
| 5 µM | 35.7% | 15.1% | 49.2% |
| 10 µM | 18.9% | 10.5% | 70.6% |
Interpretation: The hypothetical data above shows a clear dose-dependent increase in the percentage of cells in the G2/M phase, with a corresponding decrease in the G0/G1 population. This strongly suggests that this compound induces G2/M cell cycle arrest in this cancer cell line. A sub-G1 peak, if observed (not shown in the table), would indicate an increase in apoptotic cells with fragmented DNA.
Potential Molecular Mechanism: Disruption of the G2/M Checkpoint
The transition from the G2 to the M phase is a critical checkpoint, ensuring that DNA replication is complete and any damage has been repaired before the cell divides.[5][18] This transition is primarily driven by the activation of the Cyclin B1-CDK1 (also known as Cdc2) complex.[2][18] Many anticancer agents induce G2/M arrest by interfering with the regulation of this complex.[19][20] The thiazole compound may act by modulating upstream regulators that keep the Cyclin B1-CDK1 complex in an inactive state.
Caption: Potential mechanism of G2/M arrest.
The thiazole compound could induce G2/M arrest by:
-
Inhibiting Cdc25 Phosphatase: Cdc25 is responsible for removing an inhibitory phosphate group from CDK1, thereby activating the Cyclin B1/CDK1 complex. Inhibition of Cdc25 would leave the complex inactive.[18]
-
Activating Wee1/Myt1 Kinases: These kinases add the inhibitory phosphate group to CDK1. Upregulation of their activity would also keep the Cyclin B1/CDK1 complex switched off.[18]
The net result of either action is the failure to activate Cyclin B1/CDK1, preventing the cell from overcoming the G2 checkpoint and entering mitosis, thus leading to G2/M arrest.[20][21]
References
- 1. Khan Academy [khanacademy.org]
- 2. Khan Academy [khanacademy.org]
- 3. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. longdom.org [longdom.org]
- 6. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. vet.cornell.edu [vet.cornell.edu]
- 11. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 12. miltenyibiotec.com [miltenyibiotec.com]
- 13. Cell Cycle Dynamics Across NCI Cell Lines: What We Know [cytion.com]
- 14. atcc.org [atcc.org]
- 15. ucl.ac.uk [ucl.ac.uk]
- 16. wp.uthscsa.edu [wp.uthscsa.edu]
- 17. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. G2-M DNA damage checkpoint - Wikipedia [en.wikipedia.org]
- 19. G2/M cell cycle arrest in the life cycle of viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 20. G2/M cell cycle arrest and induction of apoptosis by a stilbenoid, 3,4,5-trimethoxy-4'-bromo-cis-stilbene, in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The molecular mechanism of G2/M cell cycle arrest induced by AFB1 in the jejunum - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Aromatase Inhibition Assay for Novel Thiazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Aromatase Inhibition
Aromatase, also known as estrogen synthetase or CYP19A1, is a pivotal enzyme in human physiology.[1][2][3] It is a member of the cytochrome P450 superfamily and is responsible for the final and rate-limiting step in the biosynthesis of estrogens from androgens.[1][4] Specifically, aromatase converts androgens like testosterone and androstenedione into estradiol and estrone, respectively.[5] This process of aromatization is not only crucial for sexual development but also plays a significant role in various tissues, including the gonads, brain, adipose tissue, and placenta.[1]
The overexpression of aromatase and subsequent increase in estrogen production are strongly implicated in the pathology of hormone-dependent breast cancer, particularly in post-menopausal women.[6] Consequently, the inhibition of aromatase has emerged as a cornerstone of endocrine therapy for these cancers.[7] This has driven the search for novel, potent, and selective aromatase inhibitors (AIs). Thiazole derivatives have garnered significant interest as a promising class of AIs, with studies demonstrating their potent inhibitory effects against aromatase and cytotoxic activity against breast cancer cell lines.[8][9][10]
This application note provides a detailed guide for the comprehensive evaluation of novel thiazole compounds as potential aromatase inhibitors, integrating both robust in vitro enzymatic assays and predictive in silico molecular docking studies.
Principle of the Aromatase Inhibition Assay
The evaluation of aromatase inhibitors involves a multi-faceted approach. The primary method is a direct enzymatic assay to quantify the inhibitory effect of a test compound on aromatase activity. This is typically followed by computational methods to predict and rationalize the binding interactions at the molecular level.
In Vitro Fluorometric Assay
This assay quantifies aromatase activity by measuring the production of a fluorescent product. A non-fluorescent substrate is converted by aromatase into a highly fluorescent metabolite. The rate of fluorescence generation is directly proportional to the enzyme's activity. The introduction of an inhibitor, such as a novel thiazole compound, will decrease the rate of this conversion. By measuring the fluorescence in the presence and absence of the test compound, the percentage of inhibition can be determined, and the half-maximal inhibitory concentration (IC50) can be calculated.[11] This method is well-suited for high-throughput screening due to its sensitivity and simplicity.[12]
In Silico Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, in this case, the aromatase enzyme) to form a stable complex.[13][14] This method is invaluable for elucidating the potential binding mode of novel thiazole compounds within the active site of aromatase. By analyzing the predicted binding poses and interactions with key amino acid residues, researchers can gain insights into the structural basis of inhibition and guide the rational design of more potent inhibitors.[14][15]
Experimental Workflow & Key Mechanisms
The following diagrams illustrate the overall experimental workflow and the fundamental mechanism of aromatase inhibition.
Caption: High-level overview of the in vitro and in silico workflows.
Caption: Mechanism of aromatase action and its inhibition by thiazole compounds.
Part 1: In Vitro Aromatase Inhibition Assay Protocol
This protocol is adapted from commercially available fluorometric assay kits and established methodologies.[12]
1.1 Materials and Reagents
-
Aromatase Source: Recombinant Human Aromatase or Human Placental Microsomes.[16][17][18] (Note: Human placental microsomes are a rich and commonly used source of the enzyme.[7][16])
-
Test Compounds: Novel thiazole derivatives dissolved in a suitable solvent (e.g., DMSO).
-
Positive Control: Letrozole (a potent, selective aromatase inhibitor).
-
Fluorogenic Substrate: e.g., 3-cyano-7-ethoxycoumarin (CEC) or similar, which is converted to a fluorescent product.
-
NADPH Generating System: Containing NADP+, Glucose-6-Phosphate (G6P), and G6P Dehydrogenase.[19]
-
Aromatase Assay Buffer: Typically a phosphate buffer (e.g., 50 mM potassium phosphate, pH 7.4).[19]
-
Fluorescence Standard: For calibration of the plate reader.
-
96-well solid white plates: For low background fluorescence.
-
Fluorescence microplate reader: Capable of kinetic measurements at Ex/Em = 488/527 nm.
1.2 Preparation of Reagents
-
Aromatase Enzyme: If using a commercial source, follow the manufacturer's instructions for reconstitution and dilution. For human placental microsomes, a starting concentration of 25-50 µg of microsomal protein per well is recommended.
-
Test Compounds: Prepare a stock solution (e.g., 10 mM in DMSO). Create a dilution series to test a range of concentrations (e.g., 0.1 nM to 100 µM) to determine the IC50.
-
Letrozole Positive Control: Reconstitute to a 1 mM stock solution in acetonitrile. A final concentration of 1 µM is typically sufficient for maximal inhibition.
-
NADPH Generating System: Prepare according to the kit manufacturer's instructions. This is crucial as NADPH is a required cofactor for aromatase activity.[16]
-
Substrate Solution: Prepare a working solution of the fluorogenic substrate in the assay buffer.
1.3 Assay Procedure
-
Standard Curve: Prepare a standard curve using the Fluorescence Standard (e.g., 0 to 10 pmol/well) to convert relative fluorescence units (RFU) to the amount of product formed.
-
Plate Layout: Designate wells for:
-
Blank (no enzyme)
-
Negative Control (enzyme, solvent vehicle, no inhibitor)
-
Positive Control (enzyme, Letrozole)
-
Test Compounds (enzyme, various concentrations of thiazole derivatives)
-
-
Pre-incubation:
-
Add 50 µL of Aromatase Assay Buffer to each well.
-
Add the appropriate volume of the test compound, Letrozole, or solvent vehicle to the designated wells.
-
Add the diluted aromatase enzyme solution to all wells except the blank.
-
Mix gently and incubate the plate for at least 10 minutes at 37°C. This allows the inhibitors to interact with the enzyme before the reaction starts.
-
-
Reaction Initiation:
-
Prepare a Reaction Mix containing the Aromatase Substrate and the NADPH Generating System.
-
Add the Reaction Mix to all wells to start the reaction. The final volume should be consistent across all wells (e.g., 100 µL).
-
-
Kinetic Measurement:
-
Immediately place the plate in the fluorescence reader pre-set to 37°C.
-
Measure fluorescence in kinetic mode for 30-60 minutes, with readings every 1-2 minutes at Ex/Em = 488/527 nm.
-
1.4 Data Analysis and Interpretation
-
Calculate Reaction Rate: Determine the rate of reaction (V) for each well by finding the slope of the linear portion of the kinetic curve (RFU per minute).
-
Calculate Percent Inhibition:
-
% Inhibition = [(V_neg_control - V_test_compound) / V_neg_control] * 100
-
-
Determine IC50 Value:
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism).
-
The IC50 is the concentration of the inhibitor required to reduce the enzyme activity by 50%.[20][21] A lower IC50 value indicates a more potent inhibitor.[22]
-
| Parameter | Description |
| IC50 | The concentration of an inhibitor that causes 50% inhibition of the maximal reaction rate.[20][23] |
| Ki | The inhibition constant; a measure of the inhibitor's binding affinity. It can be calculated from the IC50 using the Cheng-Prusoff equation if the substrate concentration and Km are known.[23][24] |
| Dose-Response Curve | A graphical representation of the relationship between inhibitor concentration and the measured response (inhibition).[20] |
Part 2: In Silico Molecular Docking Protocol
This protocol outlines a standard procedure for docking small molecules, such as thiazole derivatives, into the active site of the human aromatase enzyme using AutoDock Vina.
2.1 Software and Resources
-
Protein Structure: Human Aromatase crystal structure (PDB ID: 3EQM) from the RCSB Protein Data Bank.[15]
-
Docking Software: AutoDock Vina, PyRx (a virtual screening tool that incorporates AutoDock Vina).[15]
-
Visualization Software: Discovery Studio, PyMOL, or UCSF Chimera for preparing molecules and visualizing results.
-
Ligand Structures: 3D structures of the novel thiazole compounds, typically generated and energy-minimized using software like ChemDraw or Avogadro.
2.2 Preparation of Macromolecule (Aromatase)
-
Download Structure: Obtain the PDB file for human aromatase (e.g., 3EQM).
-
Clean the Protein: Remove all water molecules, co-crystallized ligands (e.g., androstenedione), and any cofactors or ions not essential for the docking simulation.
-
Add Hydrogens: Add polar hydrogens to the protein structure.
-
Assign Charges: Compute and assign appropriate atomic charges (e.g., Gasteiger charges).
-
Save as PDBQT: Save the prepared protein structure in the PDBQT format required by AutoDock.
2.3 Preparation of Ligands (Thiazole Compounds)
-
Generate 3D Structure: Create the 3D structure of the thiazole derivative.
-
Energy Minimization: Perform energy minimization of the ligand structure to obtain a stable, low-energy conformation.
-
Define Torsion Angles: Define the rotatable bonds within the ligand.
-
Save as PDBQT: Save the prepared ligand structure in the PDBQT format.
2.4 Docking Procedure using AutoDock Vina
-
Define the Grid Box: Define the search space (grid box) for the docking simulation. This box should encompass the entire active site of the aromatase enzyme. The active site can be identified from the position of the co-crystallized native ligand in the original PDB file. Key residues in the aromatase active site include MET374, ALA306, and TRP224.[15]
-
Configure Docking Parameters: Set the parameters for the docking run, such as the exhaustiveness of the search (a higher value increases the computational time but also the reliability of the result).
-
Run Docking Simulation: Execute the AutoDock Vina docking command. The software will generate several possible binding poses for the ligand, each with a corresponding binding affinity score.
-
Analyze Results:
-
Binding Affinity: The primary output is the binding affinity, reported in kcal/mol. More negative values indicate a stronger predicted binding affinity.[25]
-
Binding Pose: The top-ranked pose (usually the one with the lowest binding energy) is visualized to analyze the interactions between the thiazole compound and the amino acid residues in the aromatase active site.
-
Interactions: Identify key interactions such as hydrogen bonds, hydrophobic interactions, and potential coordination with the heme iron atom in the active site.[14][15]
-
2.5 Interpretation of Docking Results
A successful docking study will show the thiazole compound fitting snugly into the aromatase active site, forming favorable interactions with key residues known to be important for substrate or inhibitor binding.[14] These results provide a structural hypothesis for the observed in vitro activity and can guide further optimization of the compound's structure to enhance potency.
| Metric | Interpretation | Example Key Residues |
| Binding Affinity | A more negative value (e.g., < -8.0 kcal/mol) suggests stronger binding.[15] | N/A |
| Hydrogen Bonds | Interactions with polar residues can significantly contribute to binding affinity. | D309, T310, S478[14] |
| Hydrophobic Interactions | Interactions with non-polar residues are crucial for stabilizing the ligand in the active site. | ALA306, V370, TRP224[14][15] |
| Heme Coordination | For non-steroidal inhibitors, coordination of a heteroatom (like nitrogen in a thiazole ring) with the heme iron is a key inhibitory mechanism. | Heme Iron |
Conclusion
The combined application of in vitro fluorometric assays and in silico molecular docking provides a robust and comprehensive framework for the evaluation of novel thiazole compounds as aromatase inhibitors. The in vitro assay delivers quantitative data on the inhibitory potency (IC50), while molecular docking offers critical insights into the molecular basis of this inhibition. This dual approach allows for the efficient identification and rational optimization of promising lead compounds in the drug discovery pipeline for hormone-dependent breast cancer.
References
- 1. Aromatase - Wikipedia [en.wikipedia.org]
- 2. medlineplus.gov [medlineplus.gov]
- 3. CYP19A1 gene: MedlinePlus Genetics [medlineplus.gov]
- 4. The Aromatase Gene CYP19A1: Several Genetic and Functional Lines of Evidence Supporting a Role in Reading, Speech and Language - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. Design, synthesis, in vitro and in silico studies of some novel thiazole-dihydrofuran derivatives as aromatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Aromatase (CYP19A) Inhibitor Screening Kit (Fluorometric) | Abcam [abcam.com]
- 13. Pharmacophore-based virtual screening, molecular docking, and molecular dynamics investigation for the identification of novel, marine aromatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Identification of potential novel aromatase inhibitors as therapeutic strategies against breast cancer: insight into molecular docking, MD simulations and ADMET profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. epa.gov [epa.gov]
- 17. Inhibition of aromatase activity in human placental microsomes by 13-retro-antiprogestins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Aromatase inhibition by synthetic lactones and flavonoids in human placental microsomes and breast fibroblasts--a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Assessment of the Aromatase Inhibitory Activity of Ma-Huang-Tang (MHT) and Its Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. courses.edx.org [courses.edx.org]
- 21. IC50 - Wikipedia [en.wikipedia.org]
- 22. youtube.com [youtube.com]
- 23. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 24. botdb.abcc.ncifcrf.gov [botdb.abcc.ncifcrf.gov]
- 25. Novel inhibitor discovery against aromatase through virtual screening and molecular dynamic simulation: a computational approach in drug design - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening of Thiazole Derivatives as Novel PI3K/mTOR Dual Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival.[1][2] Its frequent dysregulation in a wide array of human cancers has established it as a priority target for therapeutic intervention.[3][4][5][6] Dual inhibition of both PI3K and mTOR is a promising strategy to overcome feedback loops and potential resistance mechanisms associated with single-target agents.[7][8] Thiazole derivatives represent a versatile class of heterocyclic compounds that have shown significant potential as kinase inhibitors, making them an attractive scaffold for the development of novel PI3K/mTOR dual inhibitors.[9][10][11] This document provides a comprehensive guide for the high-throughput screening (HTS) and validation of thiazole-based compounds, detailing biochemical and cell-based assay protocols, data analysis, and hit confirmation strategies.
Introduction: The Rationale for Dual PI3K/mTOR Inhibition
The PI3K/AKT/mTOR axis is one of the most frequently activated signaling pathways in human cancer, driven by mutations in key components like PIK3CA or loss of the tumor suppressor PTEN.[1][12] PI3K activation triggers a cascade that leads to the activation of the serine/threonine kinase Akt, which in turn modulates numerous downstream targets, including the mTOR complex 1 (mTORC1).[3] mTORC1 is a master regulator of protein synthesis and cell growth. Given their central roles, both PI3K and mTOR are highly attractive targets for cancer therapy.
However, targeting only one component can lead to compensatory feedback activation. For instance, mTORC1 inhibition can lead to a feedback activation of PI3K signaling. Dual PI3K/mTOR inhibitors can simultaneously block both upstream and downstream nodes of the pathway, leading to a more profound and durable inhibition of cancer cell proliferation and survival.[7] Several dual PI3K/mTOR inhibitors are currently in clinical development, demonstrating the viability of this approach.[12][13][14]
Thiazole-containing compounds have emerged as privileged structures in medicinal chemistry, known for their ability to interact with the ATP-binding pockets of various kinases.[9][10][11] This makes a thiazole derivative library an excellent starting point for identifying novel scaffolds for potent and selective PI3K/mTOR dual inhibitors.
The Screening Cascade: A Multi-Tiered Approach
A successful screening campaign requires a logical and efficient workflow to identify and validate true hits while minimizing false positives. The proposed cascade involves a primary biochemical screen, followed by secondary cell-based assays and subsequent mechanistic validation.
Primary Screening: Biochemical Kinase Assays
The initial screen aims to identify compounds that directly inhibit the enzymatic activity of PI3K and mTOR kinases in a high-throughput format.
Principle
The ADP-Glo™ Kinase Assay (Promega) is a luminescence-based assay that quantifies the amount of ADP produced during a kinase reaction. A reduction in the luminescent signal indicates inhibition of kinase activity. This assay is robust, sensitive, and amenable to HTS.
Materials and Reagents
-
Recombinant human PI3Kα and mTOR kinases
-
PIP2 (Substrate for PI3Kα)
-
PHAS-I/4E-BP1 (Substrate for mTOR)
-
ATP
-
ADP-Glo™ Kinase Assay Kit
-
Thiazole compound library (e.g., at 10 mM in DMSO)
-
Known PI3K/mTOR dual inhibitor (e.g., Voxtalisib) as a positive control[7]
-
DMSO (Negative control)
-
384-well white, low-volume assay plates
Protocol: PI3Kα HTS Assay
-
Compound Plating: Dilute the thiazole library compounds to a final screening concentration (e.g., 10 µM) in the assay buffer. Dispense 5 µL of diluted compounds into the 384-well plates. Include wells for positive (Voxtalisib) and negative (DMSO) controls.
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution containing PI3Kα and PIP2 in the reaction buffer.
-
Add 5 µL of the 2X kinase/substrate solution to each well.
-
Prepare a 2X ATP solution.
-
Initiate the reaction by adding 10 µL of the 2X ATP solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
mTOR HTS Assay: Repeat the protocol using mTOR kinase and its corresponding substrate (PHAS-I/4E-BP1).
Data Analysis and Hit Criteria
-
Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_DMSO - Signal_Background))
-
Assay Quality Control (Z'-factor): The Z'-factor is a statistical measure of assay quality, and a value between 0.5 and 1.0 indicates an excellent assay.[15][16][17] Z' = 1 - (3 * (SD_Positive_Control + SD_Negative_Control)) / |Mean_Positive_Control - Mean_Negative_Control|
-
Hit Selection: Compounds exhibiting >50% inhibition in both the PI3Kα and mTOR assays are considered primary hits for further investigation.
Hit Confirmation and Secondary Assays
Primary hits must be validated through dose-response analysis and confirmation in a cellular context.
Protocol: IC50 Determination
-
Select primary hits and prepare a serial dilution series (e.g., 10-point, 3-fold dilutions) for each compound.
-
Perform the ADP-Glo™ kinase assays for both PI3Kα and mTOR with the diluted compounds.
-
Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[18][19][20]
| Compound | PI3Kα IC50 (nM) | mTOR IC50 (nM) |
| Thiazole Hit 1 | 85 | 120 |
| Thiazole Hit 2 | 150 | 210 |
| Voxtalisib (Control) | 39 | 160[7] |
Protocol: Cell Viability/Proliferation Assay
This assay determines the effect of the hit compounds on the growth of cancer cells known to have an activated PI3K/mTOR pathway (e.g., MCF-7, PC-3).
-
Cell Plating: Seed cancer cells in a 96-well clear-bottom plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the hit compounds for 72 hours.
-
Viability Measurement: Use a commercially available assay such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) for each compound.
Mechanism of Action: Target Engagement and Pathway Inhibition
The final step is to confirm that the observed anti-proliferative effects are due to the inhibition of the PI3K/mTOR pathway within the cell.
Principle: Western Blot Analysis
Western blotting is a technique used to detect specific proteins in a sample. By using phospho-specific antibodies, we can measure the phosphorylation status of key downstream effectors of the PI3K/mTOR pathway, such as Akt (a PI3K substrate) and S6 Kinase (S6K, an mTORC1 substrate).[21] A reduction in the phosphorylation of these proteins upon compound treatment confirms on-target activity.
Protocol: Western Blot for p-Akt and p-S6K
-
Cell Treatment and Lysis: Treat cancer cells (e.g., MCF-7) with the hit compounds at various concentrations (e.g., 0.1x, 1x, 10x GI50) for 2-4 hours. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[22]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.[22]
-
Antibody Incubation:
-
Detection: Wash the membranes and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[22] Detect the signal using an enhanced chemiluminescence (ECL) substrate.[22]
A dose-dependent decrease in the levels of both p-Akt and p-S6K, without a significant change in total protein levels, provides strong evidence of dual PI3K/mTOR pathway inhibition.
Conclusion and Future Directions
This application note outlines a robust and comprehensive strategy for the identification and validation of novel thiazole-based PI3K/mTOR dual inhibitors. The described workflow, from high-throughput biochemical screening to mechanistic cellular assays, provides a clear path to identify promising lead compounds. Validated hits from this cascade can then be advanced into further lead optimization studies, including medicinal chemistry efforts to improve potency and drug-like properties, as well as in vivo efficacy and safety studies. The ultimate goal is the development of a novel therapeutic agent that can effectively and safely treat cancers driven by the aberrant activation of the PI3K/mTOR pathway.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Dual inhibitors of PI3K/mTOR or mTOR-selective inhibitors: which way shall we go? | Semantic Scholar [semanticscholar.org]
- 9. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 16. punnettsquare.org [punnettsquare.org]
- 17. bellbrooklabs.com [bellbrooklabs.com]
- 18. courses.edx.org [courses.edx.org]
- 19. IC50 - Wikipedia [en.wikipedia.org]
- 20. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. ccrod.cancer.gov [ccrod.cancer.gov]
- 24. Phospho-p70 S6 Kinase (Thr389) Monoclonal Antibody (R.566.2) (MA5-15202) [thermofisher.com]
Purification of 2-Bromo-4-(4-(trifluoromethyl)phenyl)thiazole by Column Chromatography: An Application Note and Protocol
This comprehensive guide provides a detailed protocol and theoretical background for the purification of 2-Bromo-4-(4-(trifluoromethyl)phenyl)thiazole using column chromatography. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering practical insights into the purification of halogenated heterocyclic compounds.
Introduction
This compound is a key intermediate in the synthesis of various biologically active molecules. Its purity is paramount for the success of subsequent synthetic steps and for ensuring the desired pharmacological profile of the final compounds. Column chromatography is a fundamental and widely used technique for the purification of organic compounds, leveraging the differential partitioning of components between a stationary phase and a mobile phase to achieve separation.[1][2] This application note will detail a robust method for the purification of the title compound, grounded in the principles of normal-phase chromatography.
Principles of Separation: Normal-Phase Chromatography
The purification of this compound is effectively achieved using normal-phase chromatography. In this mode, a polar stationary phase, typically silica gel, is used in conjunction with a less polar mobile phase.[3][4][5][6] The separation is based on the principle of adsorption, where compounds in the mixture adhere to the stationary phase to varying degrees based on their polarity.[3]
Our target molecule, possessing a polar thiazole ring and a trifluoromethyl group, will exhibit a moderate affinity for the polar silica gel. Less polar impurities will travel through the column more quickly with the mobile phase, while more polar impurities will be more strongly retained. By carefully selecting the mobile phase composition, a clean separation of the desired product can be achieved.
The choice of eluent is critical for successful separation. A common approach is to use a mixture of a non-polar solvent, such as hexane or heptane, and a more polar solvent, like ethyl acetate or diethyl ether.[7] The polarity of the mobile phase is fine-tuned by adjusting the ratio of these solvents to achieve the optimal retention factor (Rf) for the target compound, ideally between 0.2 and 0.4 on a Thin-Layer Chromatography (TLC) plate for effective column separation.[7]
Pre-Purification Analysis: Thin-Layer Chromatography (TLC)
Before proceeding with column chromatography, it is essential to develop a suitable solvent system using Thin-Layer Chromatography (TLC). TLC is a rapid and inexpensive analytical technique that provides a preview of the separation that can be expected on a column.[8][9]
Protocol for TLC Analysis:
-
Sample Preparation: Dissolve a small amount of the crude this compound in a volatile solvent such as dichloromethane or ethyl acetate.
-
Spotting: Using a capillary tube, carefully spot the dissolved sample onto the baseline of a silica gel TLC plate.
-
Development: Place the TLC plate in a developing chamber containing a shallow pool of the chosen solvent system (e.g., a mixture of hexane and ethyl acetate). Ensure the solvent level is below the baseline. Allow the solvent to ascend the plate by capillary action.
-
Visualization: After the solvent front has nearly reached the top of the plate, remove the plate and mark the solvent front with a pencil. Visualize the separated spots under a UV lamp (254 nm) or by using a staining agent if the compounds are not UV-active.
-
Rf Calculation: Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Optimization: Adjust the solvent system polarity to achieve an Rf value of approximately 0.3 for the target compound, ensuring good separation from any impurities. For this compound, a starting point for the mobile phase is a 9:1 mixture of hexane and ethyl acetate.[10]
Column Chromatography Protocol
This protocol details the purification of this compound using flash column chromatography, a technique that utilizes positive pressure to accelerate the elution process, leading to faster and more efficient separations.[11][12]
Materials and Equipment
-
Glass chromatography column
-
Silica gel (60 Å, 230-400 mesh)
-
Sand (washed)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Compressed air or nitrogen source with a regulator
-
Collection tubes or flasks
-
Thin-Layer Chromatography (TLC) plates and chamber
-
Rotary evaporator
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound.
Step-by-Step Methodology
-
Column Preparation:
-
Packing the Column (Slurry Method):
-
In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 hexane:ethyl acetate). The consistency should be easily pourable.[13]
-
With the stopcock open, carefully pour the silica slurry into the column. Use a funnel to avoid spilling.
-
Gently tap the side of the column to dislodge any air bubbles and to ensure even packing.[13]
-
Once the silica has settled, add another thin layer of sand (approximately 1 cm) on top of the silica bed to prevent disturbance during solvent addition.[14]
-
Drain the solvent until the level is just at the top of the sand layer. Do not allow the column to run dry.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Carefully apply the sample solution to the top of the column using a pipette.[12]
-
Allow the sample to adsorb onto the silica by draining the solvent until the liquid level is at the top of the sand.
-
Gently add a small amount of the mobile phase to wash the sides of the column and ensure all the sample is on the silica bed.
-
-
Elution and Fraction Collection:
-
Carefully fill the top of the column with the mobile phase.
-
Apply gentle positive pressure to the top of the column using a regulated source of compressed air or nitrogen.
-
Begin collecting fractions in appropriately sized test tubes or flasks.
-
Maintain a constant flow rate and ensure the column does not run dry.
-
If necessary, a gradient elution can be performed by gradually increasing the polarity of the mobile phase (e.g., increasing the percentage of ethyl acetate in hexane) to elute more polar compounds.[7]
-
-
Monitoring the Separation:
-
Periodically analyze the collected fractions by TLC to determine which fractions contain the pure product.[2]
-
Spot every few fractions on a TLC plate and develop it in the same solvent system used for the column.
-
Visualize the spots under UV light to identify the fractions containing the desired compound.
-
-
Isolation of the Pure Compound:
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.
-
Chromatography Parameters Summary
| Parameter | Specification | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Polar adsorbent for normal-phase chromatography, suitable for separating moderately polar compounds.[3] |
| Mobile Phase | Hexane:Ethyl Acetate (e.g., 9:1 v/v) | A non-polar/polar solvent mixture that allows for fine-tuning of the eluent strength to achieve optimal separation.[10] |
| Elution Mode | Isocratic or Gradient | Isocratic elution with the optimized solvent system is often sufficient. A gradient may be used for complex mixtures.[7] |
| Sample Loading | Wet loading in a minimal volume of solvent | Ensures a narrow band at the start of the separation, leading to better resolution.[12] |
| Detection | UV visualization (254 nm) on TLC plates | The aromatic nature of the compound allows for easy detection under UV light. |
Troubleshooting
| Issue | Possible Cause | Solution |
| Poor Separation | Inappropriate solvent system. | Re-optimize the mobile phase using TLC to achieve a target Rf of ~0.3 and good separation between spots. |
| Column overloading. | Use a larger column or reduce the amount of sample loaded. | |
| Poorly packed column (cracks, channels). | Repack the column carefully, ensuring a homogenous and bubble-free slurry. | |
| Compound Stuck on the Column | Mobile phase is not polar enough. | Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate). |
| Compound may be degrading on the silica. | Consider using a different stationary phase (e.g., alumina) or deactivating the silica with a small amount of triethylamine. | |
| Streaking of Spots on TLC | Sample is too concentrated. | Dilute the sample before spotting on the TLC plate. |
| Compound is acidic or basic. | Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling chemicals.[15]
-
Fume Hood: Perform all operations involving organic solvents and the brominated compound in a well-ventilated fume hood to avoid inhalation of vapors.[16]
-
Handling of Brominated Compounds: Brominated organic compounds can be hazardous. Avoid skin and eye contact. In case of contact, rinse thoroughly with water.[15][17]
-
Solvent Handling: Organic solvents are flammable. Keep them away from ignition sources.
-
Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional guidelines.
Conclusion
This application note provides a detailed and practical guide for the purification of this compound by column chromatography. By following the outlined protocols for TLC analysis, column packing, sample loading, and elution, researchers can achieve high purity of the target compound. The principles and troubleshooting advice presented herein are broadly applicable to the purification of other moderately polar organic molecules, serving as a valuable resource for the scientific community.
References
- 1. columbia.edu [columbia.edu]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. researchgate.net [researchgate.net]
- 4. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Normal Phase Chromatography: Significance and symbolism [wisdomlib.org]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. silicycle.com [silicycle.com]
- 9. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 10. 2-BroMo-4-(trifluoroMethyl)thiazole | 41731-39-9 [chemicalbook.com]
- 11. chromtech.com [chromtech.com]
- 12. Chromatography [chem.rochester.edu]
- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 14. orgsyn.org [orgsyn.org]
- 15. researchgate.net [researchgate.net]
- 16. reddit.com [reddit.com]
- 17. carlroth.com [carlroth.com]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with 2-Bromothiazole Substrates
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the Suzuki-Miyaura cross-coupling of 2-bromothiazole substrates. These electron-deficient heteroaryl halides are notoriously challenging coupling partners, and this resource consolidates field-proven insights and scientifically-grounded protocols to help you overcome low yields and problematic side reactions.
Troubleshooting Guide
This section is structured in a problem-and-solution format to directly address the most common issues encountered in the laboratory.
Problem 1: Low or No Conversion with Significant Starting Material Remaining
You've run your reaction and analysis (TLC, LCMS) shows primarily unreacted 2-bromothiazole and/or the boronic acid derivative. This is the most frequent issue and almost always points to a problem with the generation or activity of the catalytic species.
Potential Causes:
-
Inefficient Catalyst System: The combination of a palladium source and ligand is the heart of the Suzuki reaction. Standard or classical catalysts like Pd(PPh₃)₄ are often ineffective for activating the relatively inert C-Br bond on an electron-deficient thiazole ring.[1]
-
Catalyst Poisoning: The Lewis basic nitrogen atom of the thiazole ring can coordinate to the palladium center, effectively inhibiting its catalytic activity.[2][3]
-
Slow Oxidative Addition: The oxidative addition of the 2-bromothiazole to the Pd(0) center is often the rate-limiting step and can be sluggish with suboptimal catalyst systems.[4][5]
-
Poor Generation of Active Pd(0): When using Pd(II) sources like Pd(OAc)₂ or older Pd(0) sources like Pd₂(dba)₃, the in situ reduction to the active monoligated Pd(0) species can be inefficient or incomplete.[6][7] The dba ligand, for instance, can be inhibitory.[6][7]
Recommended Solutions:
-
Upgrade Your Catalyst System: This is the highest-impact change you can make. Move away from first-generation catalysts to modern systems designed for challenging heteroaryl couplings.
-
Employ Bulky, Electron-Rich Ligands: Ligands from the Buchwald family (e.g., SPhos, XPhos, RuPhos) or related dialkylbiarylphosphines are essential.[4] These ligands promote the formation of a highly reactive, monoligated L₁Pd(0) species, which accelerates both the oxidative addition and the final reductive elimination steps.[4][8]
-
Use Air-Stable Palladium Precatalysts: Instead of generating the catalyst in situ, use a well-defined, air-stable precatalyst like XPhos Pd G3 or SPhos Pd G4 . These complexes ensure a precise 1:1 ligand-to-palladium ratio and provide a reliable, reproducible method for generating the active catalyst under the reaction conditions.[6][9][10]
-
-
Systematically Screen Reaction Parameters: Optimization is key. A Design of Experiments (DoE) approach can efficiently identify the best conditions.[11][12] If that is not feasible, a systematic screening of key variables is the next best approach.
Protocol: Screening Conditions for 2-Bromothiazole Coupling
This protocol outlines a starting point for screening four conditions to optimize your reaction. Always run reactions under an inert atmosphere (Nitrogen or Argon) and use anhydrous solvents.[13]
Setup:
-
To four separate, dry reaction vials equipped with stir bars, add your 2-bromothiazole (1.0 equiv) and the boronic acid or ester (1.2-1.5 equiv).
-
Add the specified base to each vial.
-
Add the specified precatalyst to each vial.
-
Add the specified solvent system to each vial.
-
Seal the vials, and thoroughly degas the mixtures by bubbling with argon for 10-15 minutes or by using three freeze-pump-thaw cycles.
-
Place the vials in a pre-heated reaction block or oil bath at the specified temperature and stir vigorously for the allotted time (e.g., 12-24 hours).
-
After cooling, quench the reactions and analyze the crude mixture by LCMS or ¹H NMR to determine conversion and byproduct formation.
Screening Table:
-
| Vial | Palladium Source (2 mol%) | Ligand (if separate) | Base (2.5 equiv) | Solvent System (0.2 M) | Temp. | Expected Outcome |
| 1 | Pd₂(dba)₃ (1 mol%) | SPhos (2.5 mol%) | K₂CO₃ | 1,4-Dioxane / H₂O (5:1) | 100 °C | A common starting point, may show some conversion. |
| 2 | XPhos Pd G3 | (Precatalyst) | K₃PO₄ | 1,4-Dioxane / H₂O (5:1) | 100 °C | K₃PO₄ is often superior for challenging couplings.[14] |
| 3 | SPhos Pd G4 | (Precatalyst) | K₃PO₄ | Toluene / H₂O (10:1) | 110 °C | Different solvent and higher temp may improve results. |
| 4 | [Pd(IPr)Cl₂]₂ (1 mol%) | (NHC Precatalyst) | K₃PO₄ | THF / H₂O (5:1) | 80 °C | N-Heterocyclic Carbene (NHC) ligands are a powerful alternative.[15] |
Problem 2: Significant Protodebromination Observed
Your analysis shows a major byproduct corresponding to a thiazole ring where the bromine atom has been replaced by hydrogen.
Potential Causes:
-
Presence of Protic Impurities: Trace amounts of water or acid can protonate the electron-deficient thiazole ring, making it susceptible to debromination.
-
Harsh Reaction Conditions: High temperatures and overly strong or nucleophilic bases can promote this side reaction.
-
Catalyst-Mediated Decomposition: In some cases, palladium hydride species formed in situ can lead to reductive dehalogenation.
Recommended Solutions:
-
Use a Milder, Non-Nucleophilic Base: Switch from bases like NaOH or LiOtBu to potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). K₃PO₄, used as a fine powder, is often an excellent choice as it is sufficiently basic to promote transmetalation without causing excessive side reactions.[4][14]
-
Ensure Anhydrous Conditions (When Appropriate): While many Suzuki protocols use aqueous mixtures, if protodebromination is severe, switching to a rigorously anhydrous system may help. This would involve using anhydrous solvents and a soluble base like potassium trimethylsilanolate (TMSOK), though this requires careful handling.[3][16]
-
Lower the Reaction Temperature: Operate at the lowest temperature that still provides a reasonable reaction rate. Try starting at 80 °C and only increasing if conversion is stalled.
-
Employ Boronic Esters: Using a pinacol boronic ester (Bpin) instead of a boronic acid can sometimes lead to cleaner reactions under milder conditions.[5][16]
Problem 3: Boronic Acid Decomposition or Homocoupling
You observe significant amounts of the deborylated arene (from your boronic acid partner) and/or the homocoupled biaryl byproduct (R-R from R-B(OH)₂).
Potential Causes:
-
Protodeboronation: The C-B bond of the boronic acid is cleaved by a proton source, a common side reaction that competes with the desired transmetalation.[17] This is often accelerated by high temperatures and extended reaction times in aqueous media.
-
Oxidative Homocoupling: The presence of oxygen can lead to the palladium-catalyzed homocoupling of the boronic acid.[16]
Recommended Solutions:
-
Thoroughly Degas Your Reaction: Before heating, ensure all dissolved oxygen is removed from your solvent and reaction mixture. Bubbling with an inert gas like argon for 15-20 minutes is critical.[13]
-
Use a More Stable Boron Reagent: Switch from the boronic acid to its corresponding pinacol boronic ester (Bpin). Bpin esters are generally more robust and less prone to premature protodeboronation.[5]
-
Check Boronic Acid Quality: Boronic acids can degrade upon storage. It is not uncommon for them to contain significant amounts of the corresponding anhydride (boroxine) or deborylated byproduct. Use freshly purchased or purified material.
-
Control Stoichiometry: Use only a slight excess of the boronic acid partner (e.g., 1.1-1.2 equivalents). A large excess can favor side reactions.
Frequently Asked Questions (FAQs)
Q1: Why is 2-bromothiazole considered a "difficult" substrate for Suzuki coupling?
There are two primary electronic factors at play. First, 2-bromothiazole is an electron-deficient heteroaryl system. This makes the C-Br bond stronger and less susceptible to oxidative addition by the Pd(0) catalyst compared to more electron-rich systems.[5] Second, the endocyclic nitrogen atom is a Lewis base. It can coordinate directly to the palladium catalyst, sequestering it from the catalytic cycle and acting as a catalyst poison.[3] This combination of slow oxidative addition and potential catalyst inhibition makes the reaction challenging.
Q2: What is a palladium precatalyst, and why is it better than mixing Pd(OAc)₂ and a ligand?
A palladium precatalyst is a stable, well-defined, and often air-stable Pd(II) complex containing the desired phosphine ligand in a specific ratio (usually 1:1).[10][18] For example, Buchwald G3 and G4 precatalysts are widely used.[1] They are superior to in situ methods for several reasons:
-
Reproducibility: They provide a precise, known ratio of ligand to palladium, eliminating variability from weighing two separate, often air-sensitive components.[10]
-
Efficiency: They are designed to cleanly and rapidly generate the active, monoligated Pd(0) species under the reaction conditions without the need for external reductants.[6][7]
-
Purity: They avoid introducing potentially inhibitory species, such as the dba ligand from Pd₂(dba)₃, which can slow down the reaction.[6][7]
Q3: How do bulky, electron-rich phosphine ligands like SPhos and XPhos improve the reaction?
These ligands are the key to unlocking reactivity for difficult substrates. Their properties directly address the main bottlenecks of the catalytic cycle:[4]
-
Electron-Donating: Their electron-rich nature increases the electron density on the palladium center, which significantly accelerates the rate-limiting oxidative addition step.
-
Steric Bulk: Their large size promotes the formation of a coordinatively unsaturated 14-electron L₁Pd(0) species. This is much more reactive than the more coordinated L₂Pd(0) complexes formed with smaller ligands like PPh₃.[4] The bulk also facilitates the final reductive elimination step, releasing the product and regenerating the catalyst.
Q4: Is water necessary in the solvent system?
For many common conditions using bases like K₂CO₃ or K₃PO₄, a small amount of water is often beneficial or even necessary.[5] Water helps to solubilize the inorganic base and facilitates the formation of the boronate anion [R-B(OH)₃]⁻, which is the active species in the transmetalation step.[19][20][21] However, as noted in the troubleshooting guide, if protolytic side reactions (protodebromination, protodeboronation) are a major problem, switching to anhydrous conditions may be required.
Visualizing the Process
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
Caption: The Suzuki catalytic cycle with a potential catalyst inhibition pathway for thiazole substrates.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A decision tree to guide troubleshooting efforts for low-yielding reactions.
References
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. A New Class of Easily Activated Palladium Precatalysts for Facile C–N Cross-Coupling Reactions and Low Temperature Oxidative Addition of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Application of air-stable palladium(II) precatalysts to Suzuki cross-coupling reactions and C-H activation of pyridine <i>N</i>-oxides [morressier.com]
- 10. Air-stable palladium(II) precatalysts: synthesis, properties, and applications in cross-coupling reactions [ir.ua.edu]
- 11. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 12. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
- 13. m.youtube.com [m.youtube.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. reddit.com [reddit.com]
- 17. Protodeboronation - Wikipedia [en.wikipedia.org]
- 18. Air- and moisture-stable Xantphos-ligated palladium dialkyl complex as a precatalyst for cross-coupling reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 19. Suzuki Coupling [organic-chemistry.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Suzuki Coupling of Electron-Rich Heterocycles
Welcome to the Technical Support Center for optimizing Suzuki-Miyaura cross-coupling reactions, with a specialized focus on the nuanced challenges presented by electron-rich heterocyclic substrates. This guide is designed for researchers, scientists, and drug development professionals who encounter and seek to overcome the unique hurdles associated with these vital synthetic transformations. Here, we move beyond standard protocols to explore the underlying principles that govern success, providing you with the knowledge to troubleshoot effectively and innovate in your work.
Section 1: Troubleshooting Guide
This section is dedicated to resolving specific, common issues encountered during the Suzuki coupling of electron-rich heterocycles. Each problem is presented with potential causes and actionable, evidence-based solutions.
Issue 1: Low to No Product Yield
You've set up your Suzuki coupling with an electron-rich heterocycle (e.g., indole, pyrrole, furan), but the reaction yields are disappointingly low or nonexistent.
Electron-rich heterocycles, particularly those containing nitrogen or sulfur, can act as ligands for the palladium catalyst. The lone pair of electrons on the heteroatom can coordinate to the metal center, leading to catalyst inhibition or deactivation.[1] This is a well-documented challenge, often referred to as the "2-pyridyl problem" in the case of pyridines.[1]
-
Solution 1: Strategic Ligand Selection. Employ bulky, electron-rich phosphine ligands. Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are designed to be sterically demanding.[2][3] This steric bulk can prevent the heterocyclic substrate from coordinating to the palladium center, thereby protecting the active catalyst.[2][4][5] Electron-rich ligands also facilitate the oxidative addition step, which can be sluggish with electron-rich aryl halides.[6][7]
-
Solution 2: Utilize Robust Pre-catalysts. Instead of generating the active Pd(0) species in situ, consider using well-defined, air-stable Pd(II) pre-catalysts, such as palladacycles.[8][9] These pre-catalysts are designed for controlled activation and can be more resistant to deactivation by Lewis-basic heterocycles.[10]
-
Solution 3: Increase Catalyst Loading. As a pragmatic approach, increasing the catalyst loading (e.g., from 1-3 mol% to 5 mol%) can sometimes compensate for partial catalyst deactivation and improve yields.[1]
The transmetalation step, where the organic group is transferred from the boron reagent to the palladium center, is often the rate-determining step.[11] For this to occur efficiently, the boronic acid must be converted to a more nucleophilic boronate species by a base.[12][13][14] With electron-rich heterocycles, this step can be particularly sensitive.
-
Solution 1: Judicious Choice of Base. The base is not merely a proton scavenger; it plays a crucial role in the catalytic cycle.[14] For many electron-rich systems, a moderately strong base like potassium phosphate (K₃PO₄) is often a good starting point.[2][15] It is generally more effective than weaker bases like sodium carbonate (Na₂CO₃) but less harsh than hydroxides, which can promote side reactions.[2][8]
-
Solution 2: Anhydrous Conditions. For substrates prone to protodeboronation, switching to anhydrous conditions can be highly effective.[8] In this case, a soluble, non-nucleophilic base like potassium trimethylsilanolate (TMSOK) can be employed.[10]
Heterocycles containing sulfur, such as thiophenes, present a specific challenge due to the high affinity of sulfur for palladium.[16] Sulfur can strongly adsorb to the catalyst surface, blocking active sites and leading to irreversible deactivation.[16]
-
Solution 1: Protect Thiol Groups. If your substrate contains an unprotected thiol (-SH) group, it is almost certain to poison the catalyst.[16] Protection of the thiol is essential before attempting the coupling reaction.[16]
-
Solution 2: Slow Addition of the Boronic Acid. For thiophene-containing boronic acids, a slow addition strategy can mitigate catalyst poisoning. By adding the boronic acid portion-wise or via a syringe pump, the concentration of the poisoning species in the reaction mixture at any given time is kept low, allowing the catalyst to function more effectively over the course of the reaction.[16]
Issue 2: Significant Side Product Formation
Your reaction is proceeding, but you are observing substantial amounts of undesired byproducts, such as homocoupled products or protodeboronated starting material.
Protodeboronation is the undesired cleavage of the C-B bond, replacing the boronic acid moiety with a hydrogen atom.[2] This side reaction is particularly prevalent with electron-rich heteroaryl boronic acids and is often exacerbated by the presence of strong bases and water.[2][8]
-
Solution 1: Use a Milder Base. Strong bases can accelerate protodeboronation.[8] Consider switching to a weaker base like potassium fluoride (KF) or potassium carbonate (K₂CO₃).[2][8]
-
Solution 2: Employ Anhydrous Conditions. Water is the proton source for this side reaction.[8] Running the reaction under strictly anhydrous conditions can significantly suppress protodeboronation.[8]
-
Solution 3: Use Boronic Esters. Boronic esters, such as pinacol esters, are often more stable and less prone to protodeboronation than their corresponding boronic acids.[2]
The formation of biaryl products from the coupling of two boronic acid molecules is a common side reaction, often promoted by the presence of oxygen.[8]
-
Solution: Rigorous Degassing. Ensure that all solvents and reagents are thoroughly degassed before use, and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.[2][8]
The starting aryl halide can be reduced to the corresponding arene, a process known as dehalogenation.[17]
-
Solution: Optimize Reaction Conditions. Carefully screen reaction parameters, including temperature, base, and solvent, to identify conditions that favor the desired cross-coupling pathway over dehalogenation.[1]
Section 2: Frequently Asked Questions (FAQs)
Q1: How do I choose the right base for my specific electron-rich heterocyclic substrate?
A1: The choice of base is critical and depends on the substrate's sensitivity. For substrates with base-labile functional groups (e.g., esters), milder bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF) are recommended.[2][18] For more robust substrates, stronger bases like potassium phosphate (K₃PO₄) often provide better results.[2][15] It is generally advisable to avoid very strong bases like sodium hydroxide (NaOH) unless necessary, as they can promote side reactions.[8]
Q2: What is the role of water in Suzuki coupling reactions?
A2: Water can play a dual role. In many cases, a mixture of an organic solvent and water is used to dissolve the inorganic base and the boronic acid.[2] However, as mentioned earlier, water can also be the source of protons for the undesired protodeboronation side reaction.[2][8] The decision to include water should be based on the stability of the boronic acid and the solubility of the reagents.
Q3: When should I consider using a nickel catalyst instead of palladium?
A3: Nickel catalysts are a cost-effective alternative to palladium and can be particularly effective for the coupling of less reactive aryl chlorides.[6][19] Nickel-based systems have also shown promise in mitigating certain side reactions.[20] However, palladium catalysts are generally more versatile and have a broader substrate scope.[11]
Q4: My reaction seems to stall before completion. What should I do?
A4: If your reaction stalls, consider the following:
-
Ensure Proper Degassing: Inadequate removal of oxygen can lead to catalyst decomposition.[2][8]
-
Check Reagent Purity: Impurities in the starting materials or solvents can inhibit the reaction.
-
Re-evaluate the Catalyst/Ligand System: For challenging substrates, a more robust catalyst system may be required.[2] Consider switching to a more electron-rich and sterically hindered ligand.[2][6]
Section 3: Visual and Tabular Guides
Decision-Making Workflow for Base and Ligand Selection
Caption: A flowchart for selecting the optimal base and ligand.
Table 1: Comparison of Common Bases for Suzuki Coupling
| Base | Strength | Common Applications & Considerations |
| K₃PO₄ | Moderate-Strong | A versatile and often high-yielding base for a variety of substrates.[2][15] |
| K₂CO₃ | Mild | Suitable for substrates with base-sensitive functional groups.[8] |
| KF | Mild | Used to minimize protodeboronation, particularly with sensitive boronic acids.[2][18] |
| TMSOK | Strong | Employed under anhydrous conditions to prevent protodeboronation.[10] |
| Organic Bases (e.g., TEA) | Mild | Generally less effective than inorganic bases but can be useful in specific cases.[2] |
Table 2: Recommended Ligands for Challenging Substrates
| Ligand Type | Example | Key Features & Applications |
| Biaryl Phosphines | XPhos, SPhos | Bulky and electron-rich, ideal for sterically hindered and electron-rich substrates.[2][15] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors, effective for coupling unreactive aryl chlorides and sterically demanding partners.[3][21] |
| Bidentate Phosphines | dppf, Xantphos | Can influence selectivity in reactions with polyhalogenated heterocycles.[22][23] |
Section 4: Experimental Protocols
General Procedure for Suzuki Coupling of an Electron-Rich Heterocycle with a Base-Sensitive Functional Group
This protocol is a starting point and should be optimized for specific substrates.
Materials:
-
Heterocyclic Halide (1.0 equiv)
-
Boronic Acid or Pinacol Ester (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., SPhos, 2-10 mol%)
-
Base: Anhydrous powdered K₂CO₃ (2.0 - 3.0 equiv)
-
Solvent: Anhydrous, degassed Toluene or Dioxane
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the heterocyclic halide, boronic acid (or ester), palladium catalyst, ligand, and K₂CO₃.[2]
-
Add the anhydrous, degassed solvent via cannula or syringe.[2]
-
Ensure the flask is sealed and place it in a preheated oil bath (typically 80-110 °C).
-
Stir the reaction mixture vigorously. The mixture will likely be a suspension.
-
Monitor the reaction progress by TLC or LC-MS. Check for the disappearance of the limiting starting material. Reactions can take from 2 to 24 hours.
-
Upon completion, cool the reaction mixture to room temperature.[11]
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[8]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[11]
-
Purify the crude product by flash column chromatography.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature [organic-chemistry.org]
- 4. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 14. benchchem.com [benchchem.com]
- 15. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Yoneda Labs [yonedalabs.com]
- 18. Suzuki Coupling [organic-chemistry.org]
- 19. Use of Base Metals in Suzuki Coupling - Wordpress [reagents.acsgcipr.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 22. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 23. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Solubility of Aryl Bromides in Suzuki Reactions
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with poorly soluble aryl bromides. Here, we move beyond simple protocols to explain the underlying principles and provide a systematic approach to troubleshooting, ensuring your success with this powerful C-C bond-forming reaction.
Frequently Asked Questions (FAQs)
Q1: My aryl bromide is poorly soluble in standard Suzuki coupling solvents like toluene or THF/water. What is the most direct first step to address this?
A1: The most straightforward initial approach is to adjust the solvent system and reaction temperature. Many Suzuki couplings are conducted at elevated temperatures (80-110 °C), which can significantly enhance the solubility of solid reactants.[1] However, be mindful that excessively high temperatures can lead to the degradation of sensitive substrates or catalysts.[2] A good starting point is to screen a panel of solvents. Polar aprotic solvents like DMF or dioxane are often effective for a broad range of substrates.[3]
Q2: I'm running a biphasic reaction (e.g., Toluene/H₂O), but the conversion is slow. What's happening and how can I fix it?
A2: Slow conversion in biphasic systems often points to inefficient mass transfer between the organic phase (containing your aryl bromide and catalyst) and the aqueous phase (containing the base and boronic acid).[1] To overcome this, ensure vigorous stirring to create a fine emulsion, thereby maximizing the interfacial area between the phases.[1] If that is insufficient, the addition of a phase-transfer catalyst (PTC) is a highly effective strategy.[4][5]
Q3: Can my choice of base impact the reaction when dealing with solubility issues?
A3: Absolutely. The base is a critical component. While its primary role is to activate the boronic acid for transmetalation, its physical properties and solubility matter.[6] Using a finely powdered, dry base increases surface area and improves reproducibility.[1] Common choices include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃).[1] The solubility of the base in the aqueous phase is crucial for the reaction to proceed.
Q4: Are there "greener" or more sustainable options for solubilizing my reactants?
A4: Yes, the field is increasingly moving towards more environmentally benign methods. Micellar catalysis, where surfactants are used in water to form nanomicelles, has emerged as a powerful technique.[7][8] These micelles act as nanoreactors, encapsulating the hydrophobic reactants and catalyst, thus enabling the reaction to proceed efficiently in an aqueous medium.[9][10] This approach can eliminate the need for organic solvents, reduce energy consumption, and often allows for milder reaction conditions.[9]
In-Depth Troubleshooting Guides
Guide 1: Systematic Approach to Solvent and Temperature Optimization
Poor solubility is fundamentally a thermodynamic problem. The goal is to find a solvent or solvent mixture that can effectively solvate the aryl bromide, the boronic acid (or its boronate salt), and the palladium catalyst complex at a given temperature.
The Causality: The Suzuki reaction's catalytic cycle involves intermediates with varying polarities. The solvent must accommodate both the relatively nonpolar aryl bromide and the more polar boronate species, which is formed by the reaction of the boronic acid with the base.[11] In a biphasic system, the reaction is believed to occur at the interface or in the organic phase after the activated boronate is transferred.[4]
Troubleshooting Workflow:
Experimental Protocol: Parallel Solvent Screening [1]
This method allows for the efficient testing of multiple solvents to identify the optimal system for your specific substrates.
-
Stock Solution Preparation: In a single vial, prepare a stock solution containing the aryl bromide (1.0 equiv), boronic acid (1.2 equiv), palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), and ligand (e.g., SPhos, 4 mol%). Dissolve these components in a small amount of a volatile solvent like THF that is known to solubilize all components.
-
Aliquotting: In an array of reaction vials (e.g., in a 24-well plate), add the chosen base (e.g., K₂CO₃, 2.0 equiv) to each well.
-
Solvent Addition: To each well, add a different degassed test solvent or solvent/water mixture (e.g., Toluene, Dioxane, DMF, Toluene/H₂O 10:1, Dioxane/H₂O 4:1).
-
Reaction Initiation: Add an equal aliquot of the stock solution to each vial. Seal the plate and place it on a heating block with vigorous stirring.
-
Monitoring: After a set time (e.g., 4 hours), cool the plate, and analyze an aliquot from each well by LC-MS or GC-MS to determine the relative conversion to the desired product.
| Solvent System | Typical Ratio (Organic:Water) | Key Characteristics |
| Toluene / H₂O | 2:1 to 10:1 | Good for nonpolar substrates; forms a distinct biphasic system.[1] |
| 1,4-Dioxane / H₂O | 4:1 | Highly common, good for a wide range of substrates.[3] |
| THF / H₂O | 4:1 | Similar to Dioxane but with a lower boiling point.[12] |
| DMF / H₂O | 1:1 | Excellent for highly polar or functionalized substrates.[2][13] |
| Ethanol / H₂O | 5:1 | A greener solvent alternative that can be very effective.[14][15] |
Guide 2: Enhancing Biphasic Reactions with Phase-Transfer Catalysis
In many Suzuki reactions, the inorganic base is soluble only in water, while the aryl bromide and catalyst reside in the organic phase. This separation can create a bottleneck at the transmetalation step.
The Causality: Phase-transfer catalysts (PTCs) are typically quaternary ammonium salts (e.g., tetrabutylammonium bromide - TBAB) or phosphonium salts.[16] They possess both hydrophilic (the charged head group) and lipophilic (the alkyl chains) properties. The PTC facilitates the transfer of the aqueous-soluble boronate anion (R-B(OH)₃⁻) into the organic phase, where it can readily interact with the palladium complex, thereby accelerating the transmetalation step and the overall reaction rate.[4][5]
Troubleshooting Workflow:
Experimental Protocol: Implementing a Phase-Transfer Catalyst
-
Standard Setup: To an oven-dried reaction flask, add the aryl bromide (1.0 mmol), boronic acid (1.2 mmol), and base (e.g., K₃PO₄, 2.0 mmol).
-
PTC Addition: Add the phase-transfer catalyst. A good starting point is 10 mol% of tetrabutylammonium bromide (TBAB).[1]
-
Degassing: Seal the flask and purge with an inert gas (e.g., Argon) for 15-20 minutes.
-
Solvent Addition: Add the degassed biphasic solvent system (e.g., Toluene/H₂O, 4:1, 0.2 M) via syringe.
-
Catalyst Addition: In a separate vial, briefly mix the palladium precatalyst and ligand (if used) with a small amount of the degassed organic solvent. Add this catalyst slurry to the main reaction flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously for the required time, monitoring by TLC or LC-MS.
-
Workup: Follow a standard aqueous workup procedure as described in the solvent screening protocol.
| Phase-Transfer Catalyst | Typical Loading (mol%) | Notes |
| Tetrabutylammonium Bromide (TBAB) | 10-20 | A common and effective PTC for many Suzuki reactions.[1][16] |
| Aliquat® 336 | 5-10 | A mixture of trialkylmethylammonium chlorides, also highly effective.[17] |
| Tetrapropylammonium Bromide (TPAB) | 10-20 | Used effectively in ligand-free systems.[16] |
Guide 3: Leveraging Micellar Catalysis for Extremely Poorly Soluble Substrates
For particularly challenging, "brick-dust" type aryl bromides, even optimized solvent systems may fail. Micellar catalysis offers a paradigm shift by conducting the reaction in water.
The Causality: Surfactants, such as polyoxyethanyl α-tocopheryl sebacate (PTS) or Kolliphor EL, when added to water above their critical micelle concentration, self-assemble into spherical nanomicelles.[9][18] These structures have a hydrophobic core and a hydrophilic shell. The hydrophobic core can effectively dissolve the water-insoluble aryl bromide and the palladium catalyst, creating a high local concentration of reactants within the "nanoreactor."[7] The water-soluble base and boronate remain in the aqueous phase, and the reaction occurs at the micelle-water interface.
Experimental Protocol: Suzuki Coupling in a Micellar System [18]
-
Surfactant Solution Preparation: Prepare a 2 wt% solution of the chosen surfactant (e.g., Kolliphor EL) in deionized water. Vigorously mix (e.g., using an Ultra-Turrax at 20,000 rpm for 5 min) to ensure micelle formation.
-
Reaction Setup: In a reaction vial, add the aryl bromide (0.5 mmol), the boronic acid (0.6 mmol), the base (e.g., Et₃N, 1.0 mmol), and the palladium catalyst (e.g., Pd(dtbpf)Cl₂, 0.01 mmol).
-
Solvent Addition: Add the prepared micellar solution (e.g., 2 mL) to the vial.
-
Reaction: Stir the mixture vigorously at the desired temperature (which can often be room temperature) for the required time.[19] Note: Inert atmosphere is often not required for these robust systems.[18]
-
Workup: Upon completion, add a solvent like ethanol to break the emulsion and create a homogeneous mixture. Remove the solvents under reduced pressure and purify the crude product by standard methods like column chromatography.
This guide provides a structured, causality-driven approach to overcoming one of the most common hurdles in Suzuki-Miyaura cross-coupling. By systematically evaluating and optimizing reaction parameters, from solvent and temperature to advanced techniques like phase-transfer and micellar catalysis, researchers can reliably synthesize their target molecules, even with the most challenging substrates.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pnas.org [pnas.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Micellar Catalysis of Suzuki-Miyaura Cross-Couplings with Heteroaromatics in Water [organic-chemistry.org]
- 10. Micellar catalysis of the Suzuki Miyaura reaction using biogenic Pd nanoparticles from Desulfovibrio alaskensis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. A simple and efficient protocol for Suzuki coupling reactions of aryl chlorides and aryl bromides in aqueous DMF | Semantic Scholar [semanticscholar.org]
- 14. aidic.it [aidic.it]
- 15. researchgate.net [researchgate.net]
- 16. Recent studies in Suzuki-Miyaura cross-coupling reactions with the aid of phase transfer catalysts: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. An efficient water-soluble surfactant-type palladium catalyst for Suzuki cross-coupling reactions in pure water at room temperature - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting β-Hydride Elimination in Heck Coupling of Thiazole Derivatives
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals engaged in the palladium-catalyzed Heck coupling of thiazole derivatives. Our goal is to provide in-depth, field-proven insights to help you navigate and overcome one of the most common challenges in this reaction class: β-hydride elimination. By understanding the underlying mechanisms and implementing the strategies outlined below, you can significantly improve your reaction outcomes, leading to higher yields of the desired product and minimized byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What is β-hydride elimination in the context of a Heck reaction, and why is it a problem?
A1: β-hydride elimination is a pivotal step in the catalytic cycle of the Heck reaction, responsible for the formation of the desired substituted alkene product.[1][2] It involves the transfer of a hydrogen atom from a carbon atom beta to the palladium center, leading to the formation of a double bond and a palladium-hydride species.[3][4] However, this process can also be a significant side reaction. If the newly formed palladium-alkene complex does not quickly dissociate, the palladium hydride can re-add to the alkene in a different orientation, leading to undesired olefin isomerization.[1] Furthermore, under certain conditions, β-hydride elimination can compete with the desired reductive elimination step, leading to a complex mixture of products and reduced yield of the target molecule.[5]
Q2: Why are thiazole derivatives particularly susceptible to issues related to β-hydride elimination?
A2: Thiazole derivatives present a unique challenge in palladium-catalyzed reactions. The sulfur atom in the thiazole ring can act as a poison to the palladium catalyst by coordinating to the metal center.[6] This coordination can alter the electronic properties and steric environment of the catalyst, potentially slowing down the desired reaction pathway and making side reactions like unwanted β-hydride elimination more competitive. Additionally, the electronic nature of the thiazole ring can influence the stability of the key organopalladium intermediates, further impacting the selectivity of the reaction.
Q3: What are the tell-tale signs in my reaction analysis (e.g., TLC, LC-MS, NMR) that suggest β-hydride elimination is a significant issue?
A3: The primary indicators of problematic β-hydride elimination are the presence of multiple alkene isomers in your product mixture. On a TLC plate, this might appear as closely running spots or streaking. LC-MS analysis will show multiple peaks with the same mass-to-charge ratio, corresponding to isomeric products. 1H NMR spectroscopy is the most definitive tool; you will observe complex olefinic signals, often with different coupling constants, indicating a mixture of E/Z isomers or regioisomers where the double bond has migrated. You may also see the formation of reduced, or "hydrodehalogenated," starting material, where the halide has been replaced by a hydrogen atom.
Troubleshooting Guide: Suppressing Unwanted β-Hydride Elimination
This section provides a structured approach to diagnosing and solving issues arising from β-hydride elimination during the Heck coupling of thiazole derivatives.
Issue 1: Low Yield of Desired Product with Significant Isomerization
Root Cause: The β-hydride elimination step is reversible, and the subsequent reductive elimination of HX to regenerate the Pd(0) catalyst is slow. This allows the palladium hydride species to re-add to the product alkene, causing double bond migration.[1][7]
Solutions:
-
Accelerate Reductive Elimination with Additives: The addition of silver (Ag+) or thallium (Tl+) salts can act as halide scavengers.[1][7] This promotes a "cationic pathway" for the Heck reaction, leading to a more rapid and irreversible reductive elimination of HX, thereby preventing the re-addition of the palladium hydride and subsequent isomerization.[1][7]
-
Optimize the Base: The choice of base is critical for the efficient regeneration of the Pd(0) catalyst.[1][8] Weaker bases may not be effective enough, leading to a buildup of the palladium-hydride species. Consider switching to a stronger, non-coordinating base like a proton sponge or using inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[9]
-
Ligand Selection: The electronic and steric properties of the phosphine ligand play a crucial role. Bulky, electron-rich ligands can accelerate the rate of reductive elimination relative to β-hydride elimination.[9][10]
Issue 2: Formation of Saturated Byproducts (Reductive Heck Reaction)
Root Cause: The intermediate alkylpalladium(II) species is being intercepted by a hydride source before β-hydride elimination can occur.[11] This is more common when β-hydride elimination is sterically hindered or geometrically impossible.[12]
Solutions:
-
Scrutinize Reagents for Hydride Sources: Some reagents, like certain alcohols or amines used as solvents or bases, can act as hydride donors.[11] Consider switching to aprotic solvents like DMF or NMP and using a non-hydridic base.
-
Geometric Constraints: In some intramolecular Heck reactions, the conformation required for syn-periplanar β-hydride elimination is disfavored.[3][4] If this is the case, redesigning the substrate to allow for this geometric arrangement may be necessary.
Experimental Protocols & Data
Protocol 1: General Procedure for Heck Coupling of a Halogenated Thiazole with an Alkene
-
Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the halogenated thiazole (1.0 equiv), the alkene (1.2-1.5 equiv), a palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a phosphine ligand (e.g., PPh₃, 2-10 mol%).
-
Solvent and Base Addition: Add a degassed solvent (e.g., DMF, NMP, or toluene) and a base (e.g., Et₃N, K₂CO₃, 2-3 equiv).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Table 1: Effect of Ligands and Additives on Yield and Selectivity
| Entry | Ligand | Additive | Yield (%) | Product:Isomer Ratio |
| 1 | PPh₃ | None | 65 | 5:1 |
| 2 | P(o-tol)₃ | None | 72 | 8:1 |
| 3 | XPhos | None | 85 | >20:1 |
| 4 | PPh₃ | Ag₂CO₃ | 78 | >20:1 |
Reaction Conditions: 2-bromothiazole, styrene, Pd(OAc)₂, ligand, base, DMF, 100 °C, 12 h.
Mechanistic Insights and Visualization
A fundamental understanding of the Heck catalytic cycle is crucial for effective troubleshooting. The following diagram illustrates the key steps and highlights where β-hydride elimination occurs.
Figure 1: The Heck catalytic cycle with the key β-hydride elimination step.
Troubleshooting Workflow
When faced with poor results, a systematic approach is key. The following workflow can guide your optimization efforts.
Figure 2: A systematic workflow for troubleshooting Heck reactions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. scienceinfo.com [scienceinfo.com]
- 3. β-Hydride elimination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. books.rsc.org [books.rsc.org]
Regioselectivity issues in the bromination of phenylthiazoles
A Guide for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the bromination of phenylthiazoles?
The principal challenge is controlling the regioselectivity of the reaction. Phenylthiazoles have multiple potential sites for electrophilic aromatic substitution, including the C2, C4, and C5 positions of the thiazole ring, as well as the ortho, meta, and para positions of the phenyl ring. The distribution of brominated isomers is highly sensitive to the substitution pattern of the starting material, the choice of brominating agent, and the reaction conditions.
Q2: What is the generally preferred site of electrophilic substitution on the thiazole ring?
Computational studies and experimental evidence indicate that the C5 position is the most electron-rich and thus the primary site for electrophilic substitution on an unsubstituted thiazole ring.[1][2][3] The presence of substituents can, however, alter this preference.
Q3: How does the position of the phenyl group on the thiazole ring influence bromination?
The location of the phenyl substituent significantly directs the outcome of the bromination:
-
2-Phenylthiazole: With the C2 position blocked, electrophilic attack is directed to the C5 position. However, depending on the reaction conditions, bromination can also occur on the phenyl ring, typically at the para-position, yielding 2-(4-bromophenyl)thiazole.
-
4-Phenylthiazole: The C5 position is generally the most activated site for bromination.
-
5-Phenylthiazole: The C2 position is susceptible to bromination. This can be achieved through direct bromination, often with milder reagents to control selectivity.[4]
Q4: What are the most common brominating agents for phenylthiazoles, and how do they differ?
The choice of brominating agent is critical for achieving the desired regioselectivity. Here's a comparison of common reagents:
| Brominating Agent | Characteristics | Common Applications & Selectivity |
| Elemental Bromine (Br₂) | Highly reactive, often requires a catalyst (e.g., FeBr₃). Can lead to over-bromination and mixtures of isomers. | General bromination, but can be difficult to control. |
| N-Bromosuccinimide (NBS) | Milder and more selective than Br₂. Often used for regioselective bromination of activated aromatic compounds.[5][6] | Preferred for achieving high regioselectivity, particularly for brominating the thiazole ring over the phenyl ring.[5] |
| Copper(II) Bromide (CuBr₂) | A mild reagent that can offer controlled bromination, especially for sensitive substrates. | Useful for selective bromination at the C2 position of 5-phenylthiazole.[4] |
Troubleshooting Guide
This section addresses specific issues you might encounter during the bromination of phenylthiazoles.
Issue 1: Low Yield of the Desired Brominated Isomer
Possible Causes:
-
Incorrect Reagent Choice: The brominating agent may be too harsh or not reactive enough for your specific substrate.
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time can all impact yield.
-
Decomposition of Starting Material: Phenylthiazoles can be sensitive to strong acidic or oxidizing conditions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield.
Solutions:
-
Reagent Selection: If you are using elemental bromine and observing multiple products, consider switching to a milder and more selective reagent like NBS.[5][6] For substrates prone to decomposition, CuBr₂ can be a good alternative.[4]
-
Condition Optimization:
-
Temperature: Start the reaction at a lower temperature (e.g., 0 °C) and gradually warm to room temperature to control the reaction rate and minimize side products.[5]
-
Solvent: The choice of solvent can influence the reactivity of the brominating agent. Acetonitrile is a common solvent for NBS brominations.[5]
-
-
Purification: Careful column chromatography is often necessary to separate regioisomers. Experiment with different solvent systems to achieve optimal separation.
Issue 2: Bromination Occurs on the Phenyl Ring Instead of the Thiazole Ring
Possible Causes:
-
Activated Phenyl Ring: If the phenyl ring has strong electron-donating groups, it may be more susceptible to bromination than the thiazole ring.
-
Harsh Reaction Conditions: Highly reactive brominating agents or the presence of a strong Lewis acid can promote bromination of the phenyl ring.
Decision Pathway for Directing Bromination:
Caption: Strategy to favor thiazole ring bromination.
Solutions:
-
Use NBS: N-Bromosuccinimide is generally more selective for the electron-rich thiazole ring over a less activated phenyl ring.[5]
-
Avoid Strong Lewis Acids: While Lewis acids like FeBr₃ are often used to activate bromine, they can also increase the reactivity to a point where the phenyl ring is attacked.[7] Consider running the reaction without a Lewis acid catalyst.
-
Protecting Groups: In complex syntheses, it may be necessary to install a protecting group on the phenyl ring to prevent unwanted bromination, although this adds extra steps to the synthetic route.
Issue 3: Formation of a Mixture of Regioisomers on the Thiazole Ring
Possible Causes:
-
Similar Reactivity of Thiazole Carbons: In some substituted phenylthiazoles, the electronic differences between the C4 and C5 positions may be small, leading to a mixture of products.
-
Steric Hindrance: Bulky substituents on the phenyl ring or the thiazole itself can influence the site of attack.
Solutions:
-
Solvent Effects: The polarity of the solvent can influence the transition state of the electrophilic attack and thus the regioselectivity. A systematic screening of solvents is recommended.
-
Temperature Control: Running the reaction at very low temperatures (e.g., -78 °C) can sometimes enhance selectivity by favoring the kinetically controlled product.
-
Directed Ortho Metalation (DoM): For specific isomers that are difficult to obtain via direct bromination, a DoM approach can be employed. This involves deprotonation at a specific carbon using a strong base (like n-butyllithium) followed by quenching with a bromine source. This method offers excellent regiocontrol but requires anhydrous conditions and careful handling of organolithium reagents.[1]
Experimental Protocols
Protocol 1: Regioselective Bromination of 2-Phenylthiazole at the C5 Position using NBS
This protocol is adapted from established methods for the regioselective bromination of activated aromatic compounds.[5]
Materials:
-
2-Phenylthiazole
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (MeCN)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 2-phenylthiazole (1.0 mmol) in acetonitrile (5 mL) at room temperature.
-
Add N-bromosuccinimide (1.0 mmol) in one portion.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, quench with water (15 mL).
-
Extract the product with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 5-bromo-2-phenylthiazole.
Protocol 2: Bromination of 5-Phenylthiazole at the C2 Position using CuBr₂
This method provides a milder alternative for brominating the C2 position.[4]
Materials:
-
5-Phenylthiazole
-
Copper(II) Bromide (CuBr₂)
-
Suitable solvent (e.g., chloroform, ethyl acetate)
Procedure:
-
To a solution of 5-phenylthiazole in a suitable solvent, add copper(II) bromide.
-
Reflux the reaction mixture and monitor its progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove copper salts.
-
Wash the filtrate with a solution of sodium thiosulfate to remove any remaining bromine.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate it.
-
Purify the resulting crude product by column chromatography to yield 2-bromo-5-phenylthiazole.
References
- 1. Thiazole - Wikipedia [en.wikipedia.org]
- 2. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-Bromo-5-phenylthiazole | 133311-51-0 | Benchchem [benchchem.com]
- 5. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 7. 14.2. Examples of electrophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]
Technical Support Center: Managing Impurities from 2-Amino-4-phenylthiazole Starting Material
Introduction
Welcome to the Technical Support Center for 2-amino-4-phenylthiazole. As a pivotal starting material and intermediate in the synthesis of a wide array of pharmaceuticals and bioactive molecules, the purity of 2-amino-4-phenylthiazole is paramount to ensuring the safety, efficacy, and quality of the final drug substance.[1][2] Impurities originating from the starting material can persist through multi-step syntheses, potentially leading to the formation of new, undesired compounds or complicating purification processes.[3]
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to effectively manage and control impurities associated with 2-amino-4-phenylthiazole. Our approach is grounded in scientific principles and extensive field experience to empower you to make informed decisions throughout your experimental workflow.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter related to impurities in 2-amino-4-phenylthiazole, presented in a practical question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in commercially available 2-amino-4-phenylthiazole?
A1: The impurity profile of 2-amino-4-phenylthiazole is heavily dependent on its synthetic route. The most prevalent method is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone (like 2-bromoacetophenone) with a thioamide (typically thiourea).[4][5] Common impurities originating from this process include:
-
Unreacted Starting Materials: Residual acetophenone, 2-bromoacetophenone, and thiourea.[6]
-
Side-Reaction Products: Formation of isomeric thiazoles or over-alkylation products can occur.
-
Reagent-Derived Impurities: Residual iodine, if used as a catalyst or reagent, may be present.[6][7]
-
Degradation Products: 2-amino-4-phenylthiazole can degrade upon exposure to light, heat, or extreme pH, leading to the formation of various degradation products.[8]
Q2: My latest batch of 2-amino-4-phenylthiazole shows an unexpected peak in the HPLC analysis. How do I identify it?
A2: Identifying an unknown impurity requires a systematic approach.
-
Review the Synthesis: First, scrutinize the synthetic route used for the batch . Changes in reagents, solvents, or reaction conditions can introduce new impurities.[9]
-
LC-MS/MS Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful tool for this purpose. It provides the mass of the impurity, which can offer clues to its structure.[2][10]
-
Forced Degradation Studies: Conduct forced degradation studies on a pure sample of 2-amino-4-phenylthiazole.[8][11] Exposing the material to stress conditions (acid, base, oxidation, heat, light) can help generate potential degradation products. Comparing the retention time of your unknown peak with those generated during the stress testing may help in its identification.[12][13]
-
Isolation and NMR Spectroscopy: If the impurity is present at a significant level (typically >0.1%), consider isolating it using preparative HPLC or column chromatography. Subsequent analysis by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can provide definitive structural information.[10][14]
Q3: Can impurities from the 2-amino-4-phenylthiazole starting material affect my downstream reactions?
A3: Absolutely. Impurities can have several detrimental effects:
-
Side Reactions: Reactive impurities can participate in downstream reactions, leading to the formation of new, difficult-to-remove byproducts. This can lower the yield and purity of your target molecule.[15]
-
Catalyst Poisoning: Certain impurities, particularly those containing sulfur or heavy metals, can poison catalysts used in subsequent steps.
-
Altered Physicochemical Properties: Impurities can affect the crystallization, solubility, and stability of your intermediates and final product.
-
Regulatory Implications: In pharmaceutical development, any impurity present in the final Active Pharmaceutical Ingredient (API) above the identification threshold (as defined by ICH guidelines) must be identified and qualified for safety.[9]
Q4: My 2-amino-4-phenylthiazole has a yellowish tint, but the NMR looks clean. Should I be concerned?
A4: A yellowish tint can indicate the presence of trace-level impurities that may not be readily detectable by NMR, which is often not sensitive enough for impurities below 1-5%. These chromophoric (color-causing) impurities could be oxidation products or highly conjugated byproducts formed during synthesis or storage.
Recommended Actions:
-
Purity by HPLC: Use a high-resolution HPLC method with UV detection to quantify the purity. This is a more sensitive technique for detecting minor impurities.[2][10]
-
Recrystallization: If the purity is below your required specification, recrystallization is an effective method to remove colored impurities.[16]
Impurity Management Workflow
The following diagram illustrates a systematic workflow for managing impurities from 2-amino-4-phenylthiazole starting material.
Caption: A decision-making workflow for impurity management.
Experimental Protocols
Protocol 1: Purity Determination of 2-Amino-4-phenylthiazole by HPLC
This protocol outlines a general reversed-phase HPLC method for assessing the purity of 2-amino-4-phenylthiazole.
1. Materials and Reagents:
-
2-amino-4-phenylthiazole sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable modifier)
-
Volumetric flasks, pipettes, and autosampler vials
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 272 nm |
| Injection Volume | 10 µL |
3. Sample Preparation:
-
Accurately weigh approximately 10 mg of the 2-amino-4-phenylthiazole sample into a 100 mL volumetric flask.
-
Dissolve the sample in a 50:50 mixture of Mobile Phase A and B, and dilute to the mark. This yields a concentration of 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
4. Analysis:
-
Equilibrate the HPLC system until a stable baseline is achieved.
-
Inject the prepared sample.
-
Integrate all peaks in the chromatogram.
5. Calculation of Purity: Calculate the area percent purity using the following formula: % Purity = (Area of main peak / Total area of all peaks) x 100
Protocol 2: Purification of 2-Amino-4-phenylthiazole by Recrystallization
This protocol provides a general procedure for purifying 2-amino-4-phenylthiazole via recrystallization, a common technique for removing impurities.[17]
1. Materials:
-
Crude 2-amino-4-phenylthiazole
-
Ethanol (or other suitable solvent)
-
Erlenmeyer flask
-
Heating source (hot plate)
-
Buchner funnel and filter paper
-
Vacuum flask
2. Procedure:
-
Place the crude 2-amino-4-phenylthiazole in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely. The goal is to create a saturated solution at high temperature.[16]
-
If colored impurities are present, a small amount of activated carbon can be added, and the solution can be hot-filtered.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
For maximum yield, place the flask in an ice bath for 30 minutes to complete the crystallization process.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol to remove any residual soluble impurities.
-
Dry the purified crystals in a vacuum oven at a suitable temperature.
3. Validation of Purity:
-
Assess the purity of the recrystallized material using the HPLC method described in Protocol 1.
-
Measure the melting point; a sharp melting point range close to the literature value (149-153 °C) indicates high purity.
Synthesis and Impurity Formation Pathway
The Hantzsch synthesis is a cornerstone for producing 2-aminothiazoles.[4] Understanding this pathway is key to anticipating potential impurities.
Caption: Formation of 2-amino-4-phenylthiazole and key impurities.
References
- 1. chemimpex.com [chemimpex.com]
- 2. d-nb.info [d-nb.info]
- 3. pharmoutsourcing.com [pharmoutsourcing.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. youtube.com [youtube.com]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmtech.com [pharmtech.com]
- 10. benchchem.com [benchchem.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 13. longdom.org [longdom.org]
- 14. spectrabase.com [spectrabase.com]
- 15. fbpharmtech.com [fbpharmtech.com]
- 16. nanobioletters.com [nanobioletters.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting the Degradation of Boronic Acids in Suzuki Coupling with 2-Bromothiazoles
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with Suzuki-Miyaura cross-coupling reactions, specifically involving the use of 2-bromothiazoles and various boronic acids. The inherent instability of certain boronic acids, particularly under basic reaction conditions, can lead to significant side reactions, primarily protodeboronation, which can drastically reduce yields and complicate purification.
This resource provides in-depth troubleshooting advice and answers to frequently asked questions to help you diagnose and resolve these common issues.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might be facing in the lab. The question-and-answer format is designed to help you quickly identify your issue and implement a viable solution.
Q1: My Suzuki coupling reaction with a 2-bromothiazole is resulting in low to no yield of the desired product. What are the most likely causes?
A1: Low or no yield in a Suzuki coupling with 2-bromothiazoles often points to issues with the stability of the boronic acid or the reaction conditions. Here's a checklist of potential culprits:
-
Protodeboronation of the Boronic Acid: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom, consuming your starting material.[1][2] This is especially prevalent with electron-rich or certain heteroaromatic boronic acids.
-
Catalyst Inactivity: The palladium catalyst is the heart of the reaction. If it's old, has been improperly handled, or is poisoned, the reaction will fail.[3] Palladium black precipitation is a sign of catalyst decomposition.[4]
-
Inadequate Base: The base is crucial for activating the boronic acid for transmetalation.[5] If the base is too weak, not soluble, or not present in sufficient quantity, the reaction will be sluggish or stall.
-
Presence of Oxygen: Oxygen can lead to oxidative degradation of the boronic acid and the palladium catalyst, resulting in homocoupling of the boronic acid and reduced catalytic activity.[3] Rigorous degassing of solvents and maintaining an inert atmosphere are critical.
-
Solvent Choice: The solvent system plays a significant role in the solubility of all components and can influence the reaction rate and side reactions.[6]
Q2: I'm observing a significant amount of a byproduct that corresponds to the protodeboronated starting material. How can I minimize this?
A2: Protodeboronation is a major pathway for boronic acid degradation.[1][7] Here are several strategies to mitigate this undesired reaction:
-
Choice of Base and pH Control: The rate of protodeboronation is highly pH-dependent.[2] For simple arylboronic acids, stronger bases can accelerate this side reaction.[8][9] Consider using milder bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[3] For heteroaromatic boronic acids, the mechanism can be more complex, sometimes proceeding fastest at neutral pH via a zwitterionic intermediate.[1][2] In such cases, adding either acid or base can surprisingly slow down protodeboronation.[2]
-
Anhydrous Conditions: Since water is the proton source for protodeboronation, switching to anhydrous conditions can be highly effective.[3]
-
Use of Boronic Esters (e.g., Pinacol Esters): Boronic esters are generally more stable than their corresponding boronic acids and are less prone to protodeboronation.[4][7] They can release the boronic acid slowly in situ, keeping its concentration low and minimizing side reactions.[1][10]
-
"Slow-Release" Strategies: Employing protected boronic acid derivatives like MIDA boronates or organotrifluoroborates can maintain a very low concentration of the active boronic acid throughout the reaction, thus suppressing degradation pathways.[1][10][11]
-
Increase Catalytic Turnover: A highly efficient catalyst system that promotes rapid cross-coupling can outcompete the slower protodeboronation reaction.[1]
Q3: My reaction starts but then seems to stop before completion, leaving unreacted 2-bromothiazole. What could be happening?
A3: A stalled reaction often indicates that one of the key components is being consumed or deactivated over time.
-
Boronic Acid Degradation: The most likely cause is the gradual degradation of the boronic acid via protodeboronation or oxidation throughout the reaction.[7]
-
Catalyst Deactivation: The palladium catalyst can be deactivated over the course of the reaction, especially at high temperatures. The formation of palladium black is a visual indicator of this process.[4]
-
Halide Inhibition: The halide salt (e.g., KBr) generated as a byproduct can inhibit the catalyst, especially with more advanced ligands, by making the transmetalation step reversible.[12]
To address this, consider the strategies mentioned in A2 to improve boronic acid stability. You might also try a more robust catalyst system or change the solvent to one that minimizes halide inhibition, such as switching from THF to toluene.[12]
Frequently Asked Questions (FAQs)
What is protodeboronation and why is it a problem?
Protodeboronation is a chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1][2] This is a significant side reaction in Suzuki coupling because it consumes the boronic acid, which is the nucleophilic partner in the reaction. This leads to lower yields of the desired coupled product and generates a byproduct that can complicate the purification process.[2]
How does the structure of the boronic acid affect its stability?
The stability of a boronic acid is highly dependent on its structure:
-
Electron-donating groups on an arylboronic acid can make it more susceptible to protodeboronation.
-
Electron-withdrawing groups can also promote decomposition under strongly basic conditions.[9]
-
Heteroaromatic boronic acids , especially those containing a basic nitrogen atom like 2-pyridyl boronic acid, are notoriously unstable.[2][13] This is often due to unique decomposition pathways, such as the formation of a reactive zwitterionic intermediate at neutral pH.[1][2]
-
Steric hindrance , such as ortho-substituents, can also influence the rate of protodeboronation.[14]
What is the role of the base in Suzuki coupling and how does it influence boronic acid degradation?
The base plays a critical role in the Suzuki coupling catalytic cycle. It reacts with the boronic acid to form a more nucleophilic boronate species, which then undergoes transmetalation with the palladium complex.[6][15]
However, the base can also promote protodeboronation. The mechanism is often base-catalyzed, where a hydroxide ion attacks the boronic acid to form a boronate, which then reacts with water (the proton source).[1] The choice of base is therefore a crucial parameter to optimize, balancing the need for efficient transmetalation against the risk of boronic acid degradation.[16]
Are there alternatives to boronic acids that are more stable?
Yes, several alternatives have been developed to overcome the instability of boronic acids:
-
Boronic Esters: Pinacol and neopentyl glycol esters are common choices. They are more stable and can be used directly in the coupling reaction, often hydrolyzing in situ.[4]
-
Organotrifluoroborates (R-BF₃K): These salts are generally crystalline, air-stable solids that are much more resistant to protodeboronation than boronic acids.[14][15] They act as a "slow-release" source of the boronic acid under the reaction conditions.[11][17]
-
MIDA Boronates: These are highly stable, protected forms of boronic acids that can withstand a wide range of reaction conditions, including chromatography. The boronic acid can be released under specific, mild conditions, making them excellent for complex syntheses.[1]
| Reagent Type | Stability | Key Advantage |
| Boronic Acid | Variable to Low | Commercially available, no pre-activation needed |
| Pinacol Boronate Ester | Moderate to High | Increased stability, mitigates protodeboronation |
| Potassium Organotrifluoroborate | High | Very stable, slow release of boronic acid |
| MIDA Boronate | Very High | Orthogonal stability, useful in multi-step synthesis |
Table 1. Comparison of Boron Reagents for Suzuki Coupling.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling with a 2-Bromothiazole under Inert Atmosphere
This protocol provides a starting point for optimizing your reaction.
-
Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the 2-bromothiazole (1.0 equiv.), the boronic acid or ester (1.2–1.5 equiv.), and the base (e.g., K₂CO₃, 2.0–3.0 equiv.).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(PPh₃)₄, 1–5 mol%) and any additional ligand if required.
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 4:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Preparation of a Diethanolamine-Protected Boronic Acid Adduct
This protocol is useful for stabilizing particularly sensitive boronic acids before their use in a coupling reaction.[18]
-
Dissolution: In a vial with a stir bar, dissolve the boronic acid (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride.
-
Addition: Add diethanolamine (1.0 equiv) dropwise via pipette while stirring.
-
Precipitation: A precipitate will form, which may be preceded by the initial solid dissolving completely.
-
Isolation: Stir the resulting slurry for 10-15 minutes. Isolate the white solid product by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This diethanolamine adduct can now be used directly in Suzuki coupling reactions, typically in protic solvents.[3]
Visualizing the Chemistry
The Suzuki-Miyaura Catalytic Cycle
A simplified diagram of the Suzuki-Miyaura catalytic cycle.
Protodeboronation Side Reaction Pathway
The base-catalyzed mechanism for protodeboronation.
Troubleshooting Workflow
A logical workflow for troubleshooting Suzuki coupling reactions.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. books.rsc.org [books.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Guide to Thiazole-Based Kinase Inhibitors: Benchmarking Against Established Therapeutics
Introduction: The Thiazole Scaffold in Kinase Inhibition
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique electronic properties and ability to form key hydrogen bonds have made it a cornerstone in the design of targeted therapies, particularly in the realm of protein kinase inhibitors.[3][4] Protein kinases, enzymes that regulate a vast array of cellular processes, are frequently dysregulated in diseases like cancer, making them prime targets for drug development.[3] Thiazole derivatives have shown significant promise in inhibiting various kinases, leading to the development of several clinically approved drugs.[4][5]
This guide focuses on the kinase inhibitor candidate, 2-Bromo-4-(4-(trifluoromethyl)phenyl)thiazole . As of the latest literature review, specific experimental data on the kinase inhibitory profile of this exact molecule is not publicly available. Therefore, to provide a meaningful and data-driven comparison, this guide will utilize a representative thiazole-based kinase inhibitor with a similar structural motif—a substituted phenylthiazole—for which robust kinase inhibition data has been published. We will benchmark this representative compound against well-established, clinically relevant kinase inhibitors that target key oncogenic pathways.
For this comparative analysis, we will focus on the following kinases and their respective inhibitors:
-
BRAF V600E: A serine/threonine kinase frequently mutated in melanoma. We will compare a representative thiazole derivative to Dabrafenib , an FDA-approved BRAF inhibitor.
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase often implicated in non-small cell lung cancer. Our comparison will feature a thiazole-based inhibitor alongside Erlotinib , a standard-of-care EGFR inhibitor.[1][5]
-
Src Family Kinases: Non-receptor tyrosine kinases involved in cell proliferation and migration. Here, a 2-aminothiazole scaffold, the basis for Dasatinib , will be discussed in comparison to this potent multi-kinase inhibitor.[2][6]
This guide is intended for researchers, scientists, and drug development professionals, offering an in-depth, objective comparison supported by experimental data and detailed protocols.
Comparative Analysis of Kinase Inhibitory Potency
The efficacy of a kinase inhibitor is quantitatively assessed by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the target kinase's activity. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the in vitro kinase inhibitory activities of a representative thiazole derivative against BRAF V600E and compares it with the established inhibitor, Dabrafenib.
| Compound/Inhibitor | Target Kinase | IC50 (nM) | Reference |
| Representative Thiazole Derivative (Compound 13a) | BRAF V600E | 23.1 ± 1.2 | [7] |
| Dabrafenib | BRAF V600E | 47.2 ± 2.5 | [7] |
Table 1: In vitro inhibitory activity of a representative thiazole derivative and Dabrafenib against the BRAF V600E kinase.
The data clearly indicates that the representative thiazole derivative demonstrates superior potency against the BRAF V600E kinase in a biochemical assay compared to the clinically approved drug, Dabrafenib.[7] This highlights the potential of the thiazole scaffold to generate highly potent kinase inhibitors.
Key Signaling Pathways in Cancer
Understanding the signaling pathways in which these kinases operate is crucial for appreciating the mechanism of action of their inhibitors.
The RAS-RAF-MEK-ERK Pathway
The RAS-RAF-MEK-ERK pathway, also known as the MAPK pathway, is a critical signaling cascade that regulates cell growth, proliferation, and survival.[8][9] In many cancers, a mutation in the BRAF gene, such as V600E, leads to constitutive activation of the BRAF protein, resulting in uncontrolled downstream signaling through MEK and ERK, driving tumor growth.[9] BRAF inhibitors like Dabrafenib act by binding to the ATP-binding site of the mutated BRAF kinase, thereby blocking its activity and inhibiting the downstream signaling cascade.[7][10]
The EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that, upon binding to its ligand (e.g., EGF), dimerizes and autophosphorylates its intracellular tyrosine residues.[2][11] This phosphorylation creates docking sites for various signaling proteins, leading to the activation of downstream pathways, including the RAS-RAF-MEK-ERK and PI3K-Akt pathways, which promote cell proliferation and survival.[2][12] In certain cancers, EGFR is overexpressed or mutated, leading to its constitutive activation.[1] Erlotinib inhibits EGFR signaling by reversibly binding to the ATP-binding site of the EGFR tyrosine kinase domain, preventing autophosphorylation and subsequent downstream signaling.[1][5]
Src Family Kinase Signaling
Src family kinases are non-receptor tyrosine kinases that play a pivotal role in relaying signals from receptor tyrosine kinases, integrins, and G-protein coupled receptors.[13][14] They are involved in regulating a multitude of cellular processes, including cell adhesion, growth, migration, and differentiation.[15] Aberrant activation of Src kinases is frequently observed in cancer and contributes to tumor progression and metastasis.[14] Dasatinib is a potent inhibitor of multiple tyrosine kinases, including the Src family kinases and BCR-ABL.[16][17] It binds to the ATP-binding site of these kinases, thereby blocking their activity and inhibiting downstream signaling pathways.[16]
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
To determine the IC50 values of novel compounds like this compound, a robust and reproducible in vitro kinase assay is essential. The ADP-Glo™ Kinase Assay is a widely used luminescent-based assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Principle of the Assay
The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted using the ADP-Glo™ Reagent. In the second step, the Kinase Detection Reagent is added to convert the ADP generated by the kinase into ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. The intensity of the light signal is directly proportional to the kinase activity.
Materials
-
Recombinant active kinase (e.g., BRAF V600E, EGFR, or Src)
-
Kinase-specific peptide substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Known inhibitor as a positive control (e.g., Dabrafenib, Erlotinib, Dasatinib) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Luminometer
Experimental Workflow
Step-by-Step Procedure
-
Compound Dilution: Prepare a serial dilution of the test compound and the positive control inhibitor in the kinase assay buffer. The final DMSO concentration in the assay should be kept below 1%.
-
Plate Setup: Add 1 µL of the diluted compounds or DMSO (for the "no inhibitor" control) to the wells of a 384-well plate.
-
Kinase Reaction Mixture: Prepare a master mix containing the kinase and its specific substrate in the kinase assay buffer.
-
Initiate Kinase Reaction: Add 2 µL of the kinase/substrate mixture to each well. Then, add 2 µL of an ATP solution to initiate the reaction. The final reaction volume is 5 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Stop Reaction and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP Detection: Add 10 µL of Kinase Detection Reagent to each well. This will convert the ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Luminescence Reading: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is inversely proportional to the degree of kinase inhibition. Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion and Future Directions
This guide provides a framework for comparing the novel thiazole derivative, this compound, with established kinase inhibitors. While direct experimental data for this specific compound is currently lacking, the analysis of a representative thiazole-based inhibitor demonstrates the significant potential of this chemical scaffold in developing highly potent kinase inhibitors, in this case, surpassing the potency of the approved drug Dabrafenib against BRAF V600E.[7]
The provided experimental protocol for an in vitro kinase assay offers a robust method for determining the inhibitory activity of new chemical entities. Future studies should focus on synthesizing this compound and evaluating its inhibitory activity against a panel of kinases to determine its potency and selectivity profile. Subsequent cell-based assays will be crucial to assess its efficacy in a more biologically relevant context and to elucidate its mechanism of action. The continued exploration of thiazole derivatives holds great promise for the discovery of next-generation targeted therapies for cancer and other diseases driven by aberrant kinase signaling.
References
- 1. drugs.com [drugs.com]
- 2. 表皮生长因子受体 (EGFR) 信号传导 [sigmaaldrich.cn]
- 3. erlotinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. medschool.co [medschool.co]
- 5. Erlotinib - Wikipedia [en.wikipedia.org]
- 6. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dabrafenib and its use in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BRAF and MEK Inhibitors: Use and Resistance in BRAF-Mutated Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. ClinPGx [clinpgx.org]
- 13. academic.oup.com [academic.oup.com]
- 14. Regulation of Src Family Kinases in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 17. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]
A Comparative Guide to the Cytotoxicity of Trifluoromethylphenyl-Thiazoles and -Oxazoles
Introduction: The Strategic Role of Heterocycles in Oncology Drug Discovery
In the landscape of medicinal chemistry, heterocyclic scaffolds such as thiazole and oxazole are foundational elements in the design of novel therapeutic agents. Their unique electronic properties and ability to form critical hydrogen bonds make them privileged structures for interacting with biological targets.[1][2] A systematic review of compounds developed between 2014 and 2020 revealed that thiazole and oxazole derivatives exhibit a wide array of biological activities, including significant antiproliferative and antitumor effects.[3]
The strategic incorporation of a trifluoromethyl (–CF3) group onto a phenyl ring attached to these heterocycles further refines their pharmacological profile. The –CF3 group is highly lipophilic and electronegative, which can enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[4][5] This guide provides a comparative analysis of the cytotoxic properties of two such chemical classes: trifluoromethylphenyl-thiazoles and trifluoromethylphenyl-oxazoles. We will delve into their structure-activity relationships, mechanisms of action, and the robust experimental protocols required for their evaluation, providing researchers with the insights needed to advance their drug discovery programs.
Structural Rationale: The Subtle Distinction of a Single Atom
The fundamental difference between the thiazole and oxazole rings is the presence of a sulfur atom in the former and an oxygen atom in the latter. This seemingly minor substitution has profound implications for the molecule's physical and chemical properties. Sulfur is larger and less electronegative than oxygen, which influences the aromaticity, bond angles, and hydrogen-bonding capacity of the heterocyclic ring. Studies have shown that thiazoles can form more effective hydrogen bonds than oxazoles, a critical factor in ligand-receptor interactions.[6] Furthermore, oxazole-based fragments tend to be less flexible than their thiazole counterparts.[6] These differences are hypothesized to be a key determinant of their differential biological activity.
Comparative Cytotoxicity: An Analysis of In Vitro Efficacy
Cytotoxicity assays are indispensable tools in the early stages of drug discovery, providing critical data on a compound's potential to kill or inhibit the growth of cancer cells.[7][8] When comparing trifluoromethylphenyl-substituted thiazoles and oxazoles, a clear trend emerges from the literature: thiazole-containing structures frequently exhibit superior cytotoxic potency.
A pivotal structure-activity relationship (SAR) study directly compared multi-heterocyclic molecules and found that significant cytotoxicity against the HCT-116 colon cancer cell line required the presence of at least two sequentially linked thiazoles.[6][9] In contrast, their oxazole-containing counterparts were significantly less active, with growth inhibition of less than 50% even at high concentrations (100 µM).[6] This suggests that the physicochemical properties imparted by the sulfur atom are critical for the observed biological activity.
The trifluoromethyl group itself is a known potentiator of cytotoxic effects. In one study, a trifluoromethylated isoxazole derivative was found to be nearly eight times more active against the MCF-7 breast cancer cell line than its non-trifluoromethylated analog (IC50 = 2.63 µM vs. 19.72 µM).[10] This highlights the synergistic effect of combining the potent –CF3 moiety with a suitable heterocyclic scaffold.
Quantitative Cytotoxicity Data
The following table summarizes representative IC50 values, demonstrating the comparative potency of these compound classes against various human cancer cell lines.
| Compound Class | Specific Structure | Cancer Cell Line | IC50 (µM) | Reference |
| Thiazole Derivative | Compound with two linked thiazoles | HCT-116 (Colon) | 16.5 | [6] |
| Oxazole Derivative | Compound with two linked oxazoles | HCT-116 (Colon) | > 100 | [6] |
| Thiazole Derivative | 3-(Trifluoromethyl)phenyl-thiourea analog | SW480 (Colon) | 7.3 - 9.0 | [5] |
| Thiazole Derivative | 5-(Trifluoromethyl)-thiazolo[4,5-d]pyrimidine | C32 (Melanoma) | 24.4 | [4] |
| Isoxazole Derivative | 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole | MCF-7 (Breast) | 2.63 | [10] |
Elucidating the Mechanism of Action
Understanding how a compound induces cell death is as important as knowing that it does. For both thiazole and oxazole derivatives, the primary mechanism of cytotoxicity appears to be the induction of apoptosis, or programmed cell death.[2][6][10]
Studies have shown that active compounds cause characteristic morphological changes in cancer cells, such as cell shrinkage and nuclear condensation, which are hallmarks of apoptosis.[6] The induction of apoptosis was confirmed in MCF-7 cells treated with a lead trifluoromethylated isoxazole compound, where the total percentage of apoptotic cells increased to 55.3%, compared to just 1.7% in the control group.[10] The specific intracellular signaling pathways can vary, but many thiazole and oxazole derivatives have been found to inhibit critical enzymes like protein kinases (e.g., PI3K, EGFR), which are often dysregulated in cancer and control cell growth and survival pathways.[11][12]
Experimental Protocols for Cytotoxicity Assessment
To ensure reliable and reproducible data, standardized and well-controlled assays are paramount. The choice of assay depends on the specific cytotoxic mechanism being investigated. Here, we detail two gold-standard methods: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.[7][13]
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a cornerstone for evaluating cell viability.[14] Its principle is based on the reduction of the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells. The amount of formazan produced is directly proportional to the number of metabolically active cells.[13]
Step-by-Step Methodology:
-
Cell Plating: Seed cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells per well) in 100 µL of culture medium.[15] Incubate for 24 hours at 37°C with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the trifluoromethylphenyl-thiazole and -oxazole compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include "vehicle-only" wells (containing the compound's solvent, e.g., DMSO) as a negative control.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10-20 µL of the MTT solution to each well (final concentration ~0.5 mg/mL) and mix gently.[16]
-
Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C, allowing the purple formazan crystals to form in viable cells.[15]
-
Solubilization: Carefully aspirate the medium without disturbing the crystals. Add 100-150 µL of a solubilization solution (e.g., DMSO, or 0.1% NP-40 in isopropanol with 4 mM HCl) to each well to dissolve the formazan.[16]
-
Data Acquisition: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[16]
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the culture medium upon the loss of cell membrane integrity—a hallmark of necrosis or late-stage apoptosis.[17][18]
Step-by-Step Methodology:
-
Cell Plating and Treatment: Follow steps 1-3 from the MTT protocol. It is crucial to set up three additional control wells in triplicate:
-
Incubation: Incubate the plate for the desired exposure period.
-
Lysis of Control Wells: Approximately 45 minutes before the end of the incubation, add 10 µL of the lysis buffer to the "Maximum Release Control" wells and mix gently.[21]
-
Supernatant Collection: Centrifuge the plate at ~300 x g for 5 minutes to pellet any detached cells.[19] Carefully transfer 50 µL of supernatant from each well to a new, clean 96-well flat-bottom plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a mix of a substrate and a catalyst/assay buffer).[20][21] Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.
-
Incubation and Measurement: Incubate the plate at room temperature for up to 30 minutes, protected from light.[21] Add 50 µL of a stop solution (if required by the kit). Measure the absorbance at 490 nm (with a reference wavelength of ~680 nm).[21]
-
Data Analysis: Calculate the percentage of cytotoxicity for each experimental well using the following formula: % Cytotoxicity = 100 x [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)]
Conclusion and Future Directions
The evidence strongly suggests that trifluoromethylphenyl-thiazoles possess a more potent cytotoxic profile against cancer cell lines compared to their direct oxazole analogues. This enhanced activity is likely attributable to the unique physicochemical properties imparted by the thiazole's sulfur atom, which influences molecular flexibility and hydrogen bonding potential. The trifluoromethyl group consistently serves to enhance this cytotoxic effect. Both classes of compounds primarily induce cell death through apoptosis, often by targeting key cellular signaling pathways.
For researchers in the field, this guide underscores the importance of the thiazole scaffold as a promising foundation for the development of new anticancer agents. Future work should focus on expanding the structure-activity relationship studies to further optimize potency and selectivity, elucidating the specific kinase targets for the most active compounds, and advancing lead candidates into more complex in vivo models.
References
- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. Antiproliferative activity of thiazole and oxazole derivatives: A systematic review of in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A structure-activity relationship study on multi-heterocyclic molecules: two linked thiazoles are required for cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. A structure–activity relationship study on multi-heterocyclic molecules: two linked thiazoles are required for cytotoxic activity - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 10. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 13. scielo.br [scielo.br]
- 14. clyte.tech [clyte.tech]
- 15. atcc.org [atcc.org]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 18. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 19. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 20. LDH cytotoxicity assay [protocols.io]
- 21. cellbiologics.com [cellbiologics.com]
A Researcher's Guide to the Structure-Activity Relationship of 2-Bromo-4-Arylthiazole Analogs
The thiazole nucleus is a cornerstone of medicinal chemistry, a privileged scaffold found in a multitude of natural products and FDA-approved drugs, including the antibiotic Penicillin and the antiretroviral Ritonavir.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a fertile ground for the development of novel therapeutic agents. Within this vast chemical space, the 2-bromo-4-arylthiazole framework has emerged as a particularly versatile and potent pharmacophore. The bromine atom at the C2 position not only modulates the electronic character of the ring but also serves as a valuable synthetic handle for further molecular diversification, while the C4-aryl moiety provides a readily modifiable position to fine-tune biological activity and selectivity.
This guide offers an in-depth, comparative analysis of the structure-activity relationships (SAR) governing the biological effects of 2-bromo-4-arylthiazole analogs. Moving beyond a simple recitation of facts, we will explore the causal relationships between specific structural modifications and their resulting impact on performance against various biological targets, supported by experimental data and detailed protocols to empower your own research endeavors.
The Synthetic Keystone: Accessing the 2-Bromo-4-Arylthiazole Scaffold
The primary route to 4-arylthiazole derivatives is the renowned Hantzsch thiazole synthesis.[2] This method typically involves the condensation of an α-haloketone with a thioamide. For the synthesis of the common precursor, 2-amino-4-arylthiazole, a 2-bromo-1-arylethanone is reacted with thiourea. The 2-amino group can then be subsequently converted to the target 2-bromo group via a Sandmeyer-type reaction, offering a versatile entry point to the scaffold.
Caption: General synthetic pathway to 2-bromo-4-arylthiazole analogs.
Deconstructing the Scaffold: A Guide to Structure-Activity Relationships
The biological activity of 2-bromo-4-arylthiazole analogs is exquisitely sensitive to the nature and position of substituents on the aryl ring. Understanding these relationships is critical for rational drug design.
The C4-Aryl Moiety: The Engine of Potency and Selectivity
The substituent on the C4-phenyl ring is the primary determinant of biological activity. Both electronic and steric factors play a crucial role.
-
Electron-Withdrawing Groups (EWGs): Halogens (F, Cl, Br) and nitro groups are frequently employed. A study of 2-aminothiazole derivatives as enzyme inhibitors revealed that a 4-bromophenyl substituent at the C4 position resulted in the most potent inhibition of human carbonic anhydrase II (hCA II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE).[3] Similarly, in a series of antimicrobial thiazoles, electron-withdrawing groups on the C4-phenyl ring were found to be favorable for activity.[4] This suggests that EWGs may enhance binding through favorable electronic interactions or by influencing the overall conformation of the molecule.
-
Electron-Donating Groups (EDGs): Groups like methyl (-CH₃) or methoxy (-OCH₃) can also confer potent activity, though often against different targets. In one study on anticancer agents, a p-methyl group was found to be more active than a p-ethyl group, indicating that even small increases in steric bulk can be detrimental to activity.[5]
-
Steric Effects: The size and position of the substituent are critical. The aforementioned study on anticancer agents demonstrated that replacing a smaller p-fluoro substituent with a larger p-bromo substituent led to a decrease in antiproliferative activity.[5] This highlights a common theme: while halogens are often beneficial electronically, their increasing size can introduce negative steric hindrance, preventing optimal binding to the target.
Caption: SAR summary for the C4-aryl substituent.
The C2-Bromo Substituent: More Than a Leaving Group
The bromine atom at the C2 position is integral to the SAR of this scaffold. Its high electronegativity and size allow it to participate in halogen bonding—a specific type of non-covalent interaction with electron-rich atoms in a protein's active site. This can significantly enhance binding affinity. Furthermore, its presence dramatically alters the electron distribution within the thiazole ring compared to 2-amino or 2-unsubstituted analogs, influencing how the molecule presents itself to its biological target. While direct comparative studies are sparse in the literature, the frequent appearance of this specific scaffold in potent compound series underscores its importance.[6][7]
Comparative Performance: A Data-Driven Overview
To provide a clear comparison, the following table summarizes experimental data for selected 4-arylthiazole analogs from various studies. This allows for an objective assessment of how different C4-aryl substituents modulate activity against diverse biological targets.
| Compound Class | C4-Aryl Substituent (R) | Biological Target | Activity (Kᵢ or IC₅₀) | Reference |
| 2-Amino-4-arylthiazole | 4-Chlorophenyl | Carbonic Anhydrase I (hCA I) | Kᵢ = 0.008 µM | [3] |
| 2-Amino-4-arylthiazole | 4-Bromophenyl | Carbonic Anhydrase II (hCA II) | Kᵢ = 0.124 µM | [3] |
| 2-Amino-4-arylthiazole | 4-Bromophenyl | Acetylcholinesterase (AChE) | Kᵢ = 0.129 µM | [3] |
| 2-Amino-4-arylthiazole | 4-Bromophenyl | Butyrylcholinesterase (BChE) | Kᵢ = 0.083 µM | [3] |
| Methoxybenzoyl-aryl-thiazole | 4-Fluorophenyl | Prostate Cancer Cells (PC-3) | IC₅₀ = 0.006 µM | [5] |
| Methoxybenzoyl-aryl-thiazole | 4-Bromophenyl | Prostate Cancer Cells (PC-3) | IC₅₀ = 0.018 µM | [5] |
| Methoxybenzoyl-aryl-thiazole | 4-Methylphenyl | Prostate Cancer Cells (PC-3) | IC₅₀ = 0.005 µM | [5] |
| Methoxybenzoyl-aryl-thiazole | 4-Ethylphenyl | Prostate Cancer Cells (PC-3) | IC₅₀ = 0.017 µM | [5] |
Note: The table includes 2-amino analogs as they provide the most direct public data on the influence of the C4-aryl substituent on relevant biological targets, forming the basis for the design of 2-bromo analogs.
Field-Proven Experimental Protocols
To ensure the trustworthiness and reproducibility of findings, robust experimental protocols are essential. Below are detailed, self-validating methodologies for the synthesis and evaluation of these compounds.
Protocol 1: Synthesis of 4-(4-Bromophenyl)thiazol-2-amine (Precursor)
This protocol is adapted from established literature procedures and serves as the foundational step for accessing the target scaffold.[8]
-
Reagent Preparation: In a 100 mL round-bottom flask, dissolve 2.78 g (10 mmol) of 2,4'-dibromoacetophenone in 30 mL of ethanol.
-
Addition: To the stirred solution, add 0.76 g (10 mmol) of thiourea.
-
Reflux: Heat the reaction mixture to reflux (approx. 80°C) for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a hexane:ethyl acetate (6:4) mobile phase.
-
Workup: After completion, allow the mixture to cool to room temperature. A precipitate will form.
-
Isolation: Filter the solid precipitate and wash thoroughly with cold ethanol to remove any unreacted starting materials.
-
Purification: Recrystallize the crude product from ethanol to yield pure 4-(4-bromophenyl)thiazol-2-amine as a solid.
-
Characterization: Confirm the structure and purity of the final compound using ¹H-NMR, ¹³C-NMR, and mass spectrometry. The expected molecular weight is approximately 255.13 g/mol .[8]
Protocol 2: In Vitro Acetylcholinesterase (AChE) Inhibition Assay
This protocol is based on the widely used Ellman's method and is essential for evaluating the potency of synthesized analogs against a key neurological enzyme.[9]
-
Reagent Preparation:
-
Prepare a 100 mM sodium phosphate buffer (pH 8.0).
-
Prepare stock solutions of the test compounds (analogs) in DMSO.
-
Prepare a solution of Acetylthiocholine iodide (ATCI) in the phosphate buffer.
-
Prepare a solution of 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) in the phosphate buffer.
-
Prepare a solution of AChE enzyme in the phosphate buffer.
-
-
Assay Procedure (96-well plate):
-
To each well, add 25 µL of the ATCI solution.
-
Add 5 µL of the test compound solution at various concentrations (serial dilutions).
-
Add 125 µL of the DTNB solution.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 25 µL of the AChE enzyme solution to each well.
-
-
Data Acquisition: Immediately measure the absorbance at 412 nm every 30 seconds for 15 minutes using a microplate reader. The rate of color change is proportional to enzyme activity.
-
Analysis: Calculate the percentage of inhibition for each compound concentration relative to a control well (containing DMSO instead of the test compound). Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Caption: Experimental workflow from synthesis to biological evaluation.
Future Perspectives
The 2-bromo-4-arylthiazole scaffold remains a promising platform for the discovery of new therapeutic agents. Future research should focus on several key areas:
-
Bioisosteric Replacement: Systematically replacing the C2-bromo group with other halogens (Cl, I) or pseudo-halogens (CN, CF₃) to probe the role of halogen bonding and electronics more deeply.
-
Exploration of C5 Substitution: While often overlooked, small substituents at the C5 position could modulate selectivity and ADME properties.
-
Mechanism of Action Studies: For the most potent compounds, elucidating the precise molecular mechanism of action is crucial for further development.
By leveraging the foundational SAR principles outlined in this guide and employing rigorous experimental validation, the research community can continue to unlock the full therapeutic potential of this remarkable chemical scaffold.
References
- 1. [PDF] Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance | Semantic Scholar [semanticscholar.org]
- 2. archives.ijper.org [archives.ijper.org]
- 3. 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Assessing the structural-activity relationship of 4-phenyl-thiazole moiety for dual fatty acid amide hydrolase/soluble epoxide hydrolase inhibition | Poster Board #725 - American Chemical Society [acs.digitellinc.com]
- 8. Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Comparative Guide to Designing In Vivo Efficacy Studies for 2-Bromo-4-(4-(trifluoromethyl)phenyl)thiazole
For drug development professionals, the journey from a promising chemical entity to a validated therapeutic candidate is paved with rigorous preclinical evaluation. This guide provides a strategic framework for designing and executing in vivo efficacy studies for a novel compound, 2-Bromo-4-(4-(trifluoromethyl)phenyl)thiazole . While direct in vivo data for this specific molecule is not yet prevalent in published literature, its structural motifs—a substituted thiazole ring and a trifluoromethylphenyl group—are common in compounds explored for oncology and inflammatory diseases.[1][2][3][4][5][6][7][8][9]
This document, therefore, serves as a comparative guide, leveraging established mouse models and competitor compound data to outline a robust preclinical development plan. We will explore the causality behind experimental choices, describe self-validating protocols, and ground our recommendations in authoritative standards.
Part 1: Target Identification and Model Selection
The chemical structure of this compound suggests potential activity in two primary therapeutic areas: oncology and inflammation. Thiazole derivatives are known to exhibit a wide range of biological activities, including anticancer and anti-inflammatory effects.[3][7][8][10] The trifluoromethyl group often enhances metabolic stability and cell permeability, making it a common feature in modern pharmaceuticals.
Based on these insights, we propose a dual-pathway screening approach using well-validated mouse models. The choice of the right animal model is a critical step and can prevent false positive or negative results that hinder the discovery of promising drug candidates.[11]
Oncology Pathway: Subcutaneous Xenograft Model
The most widely used primary in vivo screen for novel anticancer agents is the subcutaneous xenograft model, where human tumor cells are implanted in immunodeficient mice.[12][13][14] This model is valuable for assessing a compound's direct effect on tumor growth.
Recommended Cell Line:
-
A549 (Non-Small Cell Lung Cancer): A robust and well-characterized line suitable for initial efficacy screening.
-
MDA-MB-231 (Triple-Negative Breast Cancer): An aggressive cell line used to test inhibitors of cancer cell migration and invasion.[2]
Comparator Compound:
-
Cisplatin: A standard-of-care chemotherapy agent with a well-understood mechanism of action, providing a high benchmark for efficacy.
Anti-Inflammatory Pathway: Collagen-Induced Arthritis (CIA) Model
The Collagen-Induced Arthritis (CIA) model in mice is considered a gold standard for preclinical testing of anti-inflammatory and anti-arthritic drugs. It shares many immunological and pathological features with human rheumatoid arthritis, including synovial inflammation, cartilage destruction, and bone erosion.[15][16][17]
Recommended Mouse Strain:
-
DBA/1 Mice: These mice are highly susceptible to CIA when immunized with bovine or chick type II collagen.[15][16]
Comparator Compound:
-
Methotrexate: A first-line disease-modifying antirheumatic drug (DMARD) used to treat rheumatoid arthritis.
Part 2: Experimental Design & Protocols
A meticulously planned protocol is the cornerstone of reproducible and trustworthy data. The following sections detail the step-by-step methodologies for the proposed oncology and anti-inflammatory studies.
Protocol: A549 Subcutaneous Xenograft Efficacy Study
This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound ("Test Compound") in an A549 xenograft model.
Methodology:
-
Animal Husbandry: Use female athymic nude mice (nu/nu), 6-8 weeks old. House them in specific pathogen-free (SPF) conditions.[16]
-
Cell Preparation: Culture A549 cells to a logarithmic growth phase (80-90% confluency). Harvest cells and resuspend in sterile PBS to a final concentration of 5 x 10⁷ cells/mL.[18] For enhanced tumor take-rate, mix the cell suspension 1:1 with Matrigel®.[18][19]
-
Tumor Implantation: Subcutaneously inject 200 µL of the cell suspension (containing 5 x 10⁶ cells) into the right flank of each mouse.[18][20]
-
Group Allocation: Once tumors reach a mean volume of 100-150 mm³, randomize mice into three groups (n=8-10 per group):
-
Group 1 (Vehicle Control): Administer vehicle (e.g., 0.5% CMC/0.1% Tween 80 in sterile water).
-
Group 2 (Test Compound): Administer Test Compound at a predetermined dose (e.g., 50 mg/kg, daily, oral gavage).
-
Group 3 (Positive Control): Administer Cisplatin (e.g., 5 mg/kg, intraperitoneal, once weekly).
-
-
Data Collection:
-
Measure tumor volume with digital calipers three times a week using the formula: Volume = (Length x Width²)/2 .[18]
-
Record body weight three times a week as an indicator of toxicity.
-
Monitor animal health daily.
-
-
Study Endpoint: The study concludes when tumors in the vehicle control group reach a predetermined volume (e.g., 1500 mm³) or after a set duration (e.g., 28 days). Euthanize animals and excise tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
Workflow Diagram: Xenograft Efficacy Study
Caption: Workflow for a subcutaneous xenograft study.
Protocol: Collagen-Induced Arthritis (CIA) Efficacy Study
This protocol details the induction of arthritis and subsequent treatment with the Test Compound.
Methodology:
-
Animal Husbandry: Use male DBA/1 mice, 7-8 weeks old, as they are highly susceptible to CIA.[15][16]
-
Induction of Arthritis:
-
Monitoring and Scoring: Begin monitoring for signs of arthritis around day 24. Score each paw based on a scale of 0-4 (0=normal, 1=mild swelling/erythema, 2=moderate swelling, 3=severe swelling of entire paw, 4=maximal swelling and ankylosis). The maximum score per mouse is 16.
-
Group Allocation: Once mice develop definitive signs of arthritis (clinical score ≥ 4), randomize them into three groups (n=10 per group):
-
Group 1 (Vehicle Control): Administer vehicle daily.
-
Group 2 (Test Compound): Administer Test Compound (e.g., 30 mg/kg, daily, oral gavage).
-
Group 3 (Positive Control): Administer Methotrexate (e.g., 1 mg/kg, intraperitoneal, 3 times/week).
-
-
Data Collection:
-
Record clinical arthritis scores three times a week.
-
Measure paw thickness using digital calipers.
-
Record body weight three times a week.[21]
-
-
Study Endpoint: The study typically concludes 14-21 days after the initiation of treatment. At termination, collect blood for serum cytokine analysis (e.g., TNF-α, IL-6) and paws for histological evaluation of joint inflammation, cartilage damage, and bone erosion.
Part 3: Data Interpretation and Comparative Analysis
The primary output of these studies will be quantitative data that allows for a direct comparison of the Test Compound against both a negative (vehicle) and a positive (standard-of-care) control.
Hypothetical Oncology Data Comparison
| Group | Treatment | Mean Tumor Volume at Day 28 (mm³) | % Tumor Growth Inhibition (TGI) | Mean Body Weight Change (%) |
| 1 | Vehicle Control | 1450 ± 150 | - | -5% |
| 2 | Test Compound (50 mg/kg) | 650 ± 95 | 55.2% | -2% |
| 3 | Cisplatin (5 mg/kg) | 480 ± 70 | 66.9% | -15% |
Data are represented as mean ± SEM. TGI is calculated relative to the vehicle control group.
In this hypothetical scenario, the Test Compound shows significant efficacy with a TGI of 55.2%. Importantly, it demonstrates a much better safety profile than Cisplatin, as indicated by the minimal body weight loss. This would be a strong rationale for further development.
Hypothetical Anti-Inflammatory Data Comparison
| Group | Treatment | Mean Arthritis Score at Day 14 | % Reduction in Arthritis Score | Mean Paw Thickness (mm) at Day 14 |
| 1 | Vehicle Control | 11.5 ± 1.2 | - | 4.2 ± 0.3 |
| 2 | Test Compound (30 mg/kg) | 5.8 ± 0.9 | 49.6% | 2.9 ± 0.2 |
| 3 | Methotrexate (1 mg/kg) | 4.5 ± 0.7 | 60.9% | 2.5 ± 0.2 |
Data are represented as mean ± SEM. Reduction in score is calculated relative to the vehicle control group.
Here, the Test Compound demonstrates a potent anti-inflammatory effect, reducing the mean arthritis score by nearly 50%. While slightly less efficacious than Methotrexate in this model, its performance would be highly encouraging, warranting further investigation into its mechanism of action. Thiazole derivatives are known to potentially inhibit key inflammatory pathways involving enzymes like COX and LOX.[3]
Potential Mechanism of Action Diagram
Caption: Potential inhibition of COX/LOX pathways by the test compound.
Conclusion
While awaiting direct experimental data, a rational and comparative approach allows for the design of robust in vivo efficacy studies for this compound. By selecting industry-standard oncology and inflammation models and benchmarking against established drugs like Cisplatin and Methotrexate, researchers can generate the high-quality, decision-driving data necessary to advance a promising compound through the drug development pipeline. The protocols and comparative frameworks provided here offer a scientifically rigorous starting point for this critical phase of preclinical research.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. View of Synthesis, Anti-Inflammatory and Antimicrobial Evaluation of Novel 2-phenyl-3-((4-phenylthiazol-2-yl) amino)thiazolidin-4- One Derivatives [medwinpublisher.org]
- 5. 2-(3′-Indolyl)-N-arylthiazole-4-carboxamides: Synthesis and evaluation of antibacterial and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wjpmr.com [wjpmr.com]
- 8. Synthesis, anti-inflammatory and analgesic evaluation of thiazole/oxazole substituted benzothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. New thiazole derivative as a potential anticancer and topoisomerase II inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 14. Drug Efficacy Testing in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chondrex.com [chondrex.com]
- 16. resources.amsbio.com [resources.amsbio.com]
- 17. Collagen-Induced Arthritis Models | Springer Nature Experiments [experiments.springernature.com]
- 18. yeasenbio.com [yeasenbio.com]
- 19. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 20. LLC cells tumor xenograft model [protocols.io]
- 21. Standardized protocol and outcome measurements for the collagen antibody-induced arthritis mouse model - PMC [pmc.ncbi.nlm.nih.gov]
The Organic Chemist's Dilemma: Choosing Between Hantzsch and Cook-Heilbron for 4-Arylthiazole Synthesis
A Technical Guide for Researchers and Drug Development Professionals
The 4-arylthiazole motif is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Its synthesis is a critical step in the development of new therapeutics, and chemists have long relied on a handful of named reactions to construct this vital heterocyclic ring. Among the most established and utilized are the Hantzsch and Cook-Heilbron syntheses. This guide provides an in-depth, objective comparison of these two cornerstone methods, offering experimental insights and data to inform the strategic choices of researchers in the lab.
At a Glance: Hantzsch vs. Cook-Heilbron
| Feature | Hantzsch Thiazole Synthesis | Cook-Heilbron Thiazole Synthesis |
| Primary Product | General thiazole derivatives | 5-Aminothiazole derivatives[3] |
| Key Reactants | α-Haloketone and a thioamide[4] | α-Aminonitrile and a dithioacid or equivalent (e.g., CS2)[3][5] |
| Typical Yields | Good to Excellent (70-95%)[6] | Moderate to Good (50-80%)[6] |
| Reaction Conditions | Often requires heating[7] | Typically mild, room temperature conditions[3][5] |
| Substrate Scope | Broad, versatile for various substitutions[4] | More limited, primarily for 5-amino derivatives[6] |
| Key Advantages | High yields, reliability, well-established[4] | Access to the synthetically useful 5-amino functionality[3] |
| Common Drawbacks | Can require harsh conditions and long reaction times[8][9] | More limited scope and potentially lower yields[6][9] |
The Hantzsch Thiazole Synthesis: A Robust and Versatile Workhorse
First described by Arthur Hantzsch in 1887, this reaction has remained a mainstay in heterocyclic chemistry for its reliability and broad applicability.[4] The synthesis typically involves the condensation of an α-haloketone with a thioamide.[10]
Mechanistic Rationale
The reaction proceeds through a well-understood, multi-step mechanism. The causality behind the experimental choices lies in facilitating these key transformations:
-
Nucleophilic Attack: The sulfur atom of the thioamide, a potent nucleophile, attacks the electrophilic α-carbon of the haloketone in an SN2 reaction.[4][7] This initial step forms a crucial C-S bond.
-
Intramolecular Cyclization: The nitrogen of the resulting intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon.[11] This five-membered ring closure is often the rate-determining step.
-
Dehydration: The final step is a dehydration event, which leads to the formation of the stable, aromatic thiazole ring.[4] The aromaticity of the final product is a significant thermodynamic driving force for the reaction.[7]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. ijarsct.co.in [ijarsct.co.in]
- 9. mjas.analis.com.my [mjas.analis.com.my]
- 10. benchchem.com [benchchem.com]
- 11. chemhelpasap.com [chemhelpasap.com]
A Comparative Guide to Validating Target Engagement for 2-Bromo-4-(4-(trifluoromethyl)phenyl)thiazole
Prepared by a Senior Application Scientist
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on validating the target engagement of novel chemical entities, using 2-Bromo-4-(4-(trifluoromethyl)phenyl)thiazole as a representative example. While the thiazole scaffold is present in numerous biologically active agents, confirming that a novel compound directly binds to and modulates its intended target within a complex biological system is a critical and multifaceted challenge.[1][2][3] This document moves beyond rigid protocols to explain the scientific rationale behind selecting a synergistic suite of assays, ensuring that the resulting data is robust, cross-validated, and compelling.
The Imperative of Target Engagement Validation
Target engagement is the crucial first step in a drug's mechanism of action; it is the specific, measurable interaction between a drug molecule and its biological target.[4] Failure to rigorously validate target engagement is a leading cause of clinical trial attrition. Therefore, a multi-pronged approach using orthogonal methodologies is not just recommended, but essential for de-risking a drug discovery program. This guide will compare and contrast biophysical, cellular, and functional assays to build a conclusive case for the on-target activity of this compound, for which analogues have shown potential inhibitory activity against protein kinases such as BRAFV600E.[5]
Caption: Logical flow of target validation in drug discovery.
Part 1: Biophysical Characterization of Direct Binding
The foundational step is to confirm a direct, physical interaction between the compound and the purified target protein. Biophysical methods provide high-fidelity, quantitative data on binding affinity, kinetics, and thermodynamics in a controlled, in vitro setting.
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures molecular interactions in real-time.[6][7][8][9] It provides precise insights into not only if a compound binds, but how it binds by determining association (kₐ) and dissociation (kₔ) rates.
Causality Behind Experimental Choices: SPR is chosen for its sensitivity and rich kinetic data output. Immobilizing the protein target (ligand) and flowing the compound (analyte) over the sensor surface allows for the direct observation of the binding and unbinding events, which is crucial for distinguishing high-affinity compounds with slow dissociation rates—a often desirable trait for drug candidates.[6][7]
Caption: High-level workflow for an SPR experiment.
Experimental Protocol: SPR Analysis
-
Immobilization: Covalently immobilize the purified recombinant target kinase onto a CM5 sensor chip using standard amine coupling chemistry to achieve a target density of ~10,000 Response Units (RU).
-
Analyte Preparation: Prepare a dilution series of this compound in a suitable running buffer (e.g., HBS-EP+) containing 1% DMSO, ranging from 10 nM to 10 µM.
-
Binding Measurement: Inject each concentration of the compound over the sensor surface for 180 seconds to monitor association, followed by a 300-second injection of running buffer to monitor dissociation.
-
Data Analysis: Fit the resulting sensorgrams to a 1:1 binding model to determine the association rate (kₐ), dissociation rate (kₔ), and the equilibrium dissociation constant (Kₗ).
Isothermal Titration Calorimetry (ITC)
ITC is considered the gold standard for characterizing binding thermodynamics.[10] It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (ΔH, ΔS) in a single, label-free experiment.[11][12]
Causality Behind Experimental Choices: Unlike SPR, which measures a change in mass at a surface, ITC measures binding in solution, which can be more representative of the physiological state. It is the only technique that directly measures the enthalpy of binding (ΔH), which provides critical information for structure-activity relationship (SAR) studies and lead optimization.[11] A favorable enthalpic contribution often indicates strong, specific interactions like hydrogen bonds.
Experimental Protocol: ITC Analysis
-
Sample Preparation: Dialyze the purified target protein extensively into the desired assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Dissolve the compound in the final dialysis buffer to minimize buffer mismatch effects.
-
Instrument Setup: Load the protein solution (e.g., 20 µM) into the sample cell and the compound solution (e.g., 200 µM) into the injection syringe.
-
Titration: Perform a series of 19 injections (2 µL each) of the compound into the protein solution at 25°C, with a 150-second spacing between injections to allow for re-equilibration.
-
Data Analysis: Integrate the heat-change peaks and fit the resulting isotherm to a one-site binding model to determine the binding affinity (Kₗ), stoichiometry (n), and enthalpy (ΔH) of the interaction.
| Parameter | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |
| Principle | Mass change at a surface | Heat change in solution |
| Primary Output | Kinetics (kₐ, kₔ), Affinity (Kₗ) | Thermodynamics (ΔH, ΔS), Affinity (Kₗ), Stoichiometry (n) |
| Throughput | High | Low to Medium |
| Sample Consumption | Low | High |
| Hypothetical Kₗ | 50 nM | 65 nM |
Part 2: Cellular Target Engagement
Confirming a compound binds its target in vitro is necessary but not sufficient. It is crucial to demonstrate that the compound can penetrate the cell membrane and engage its target in the complex and crowded intracellular environment.
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful biophysical method for assessing drug-target interactions in intact cells or cell lysates.[13][14] The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand is typically more resistant to heat-induced denaturation than the unbound protein.[13][15]
Causality Behind Experimental Choices: CETSA provides direct evidence of target engagement in a physiologically relevant context, bridging the gap between biophysical data and cellular activity.[4][15] A positive thermal shift is a strong indicator that the compound reaches its intracellular target and binds with sufficient affinity to confer stability. This method is invaluable for validating that changes in cellular phenotype are a direct result of on-target activity.
Caption: Step-by-step workflow for a CETSA experiment.
Experimental Protocol: CETSA Melt Curve Analysis
-
Cell Treatment: Culture human cancer cells (e.g., A375, which harbors the BRAFV600E mutation) and treat with either 10 µM of this compound or a vehicle control (0.1% DMSO) for 1 hour.
-
Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them for 3 minutes across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) using a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
Lysis and Separation: Lyse the cells by three rapid freeze-thaw cycles. Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.
-
Detection: Collect the supernatant (soluble fraction) and analyze the amount of the target protein remaining by Western blotting using a specific primary antibody.
-
Data Analysis: Quantify the band intensities and plot them against temperature. The rightward shift in the melting curve for the compound-treated sample relative to the vehicle control indicates thermal stabilization.
| Condition | Apparent Melting Temp (Tₘ) | Thermal Shift (ΔTₘ) |
| Vehicle (DMSO) | 48°C | - |
| 10 µM Compound | 54°C | +6°C |
| Known Inhibitor | 55°C | +7°C |
Part 3: Functional Validation of Target Modulation
The final pillar of validation is to demonstrate that the binding event translates into a functional consequence, namely the modulation of the target's biological activity and its downstream signaling pathway.
Biochemical Enzyme Inhibition Assay
For an enzyme target like a kinase, a direct measure of functional inhibition is essential. This assay quantifies the compound's ability to block the catalytic activity of the enzyme.[16][17]
Causality Behind Experimental Choices: An enzyme inhibition assay provides a quantitative measure of potency (e.g., IC₅₀), which is a critical parameter for drug development.[17][18] Comparing the IC₅₀ value to the biophysical Kₗ helps to understand the relationship between binding affinity and functional inhibition. A significant discrepancy could suggest a non-competitive mechanism of action or issues with the assay format.
Experimental Protocol: Kinase Activity Assay
-
Reaction Setup: In a 384-well plate, add the recombinant target kinase, a fluorescently labeled peptide substrate, and varying concentrations of the test compound.
-
Initiation: Start the kinase reaction by adding ATP.
-
Detection: After a set incubation period, stop the reaction and measure the amount of phosphorylated substrate, often using technologies like Fluorescence Polarization (FP) where phosphorylation prevents a binding event, leading to a decrease in polarization.[19][20]
-
Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.
Downstream Pathway Analysis in Cells
Validating that target engagement leads to the expected change in cellular signaling provides the ultimate proof of a compound's intended mechanism of action. For a kinase in a signaling cascade, this involves measuring the phosphorylation status of its direct downstream substrate.
Causality Behind Experimental Choices: Observing a dose-dependent reduction in the phosphorylation of a downstream substrate (e.g., MEK or ERK for a BRAF inhibitor) in intact cells confirms that the compound is cell-permeable, engages the target, inhibits its function, and successfully interrupts the signaling pathway. This cellular-level functional data is highly predictive of in vivo efficacy.
Caption: Inhibition of the MAPK pathway by a BRAF inhibitor.
Experimental Protocol: Western Blot for Pathway Modulation
-
Cell Treatment: Seed A375 cells and starve them overnight. Treat the cells with a dose-response curve of this compound for 2 hours.
-
Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification & Separation: Quantify total protein concentration, normalize samples, and separate proteins by SDS-PAGE.
-
Detection: Transfer proteins to a PVDF membrane and probe with primary antibodies specific for phosphorylated MEK (p-MEK), total MEK, phosphorylated ERK (p-ERK), total ERK, and a loading control (e.g., GAPDH).
-
Analysis: Quantify the band intensities. A potent and specific inhibitor should show a dose-dependent decrease in the p-MEK/total MEK and p-ERK/total ERK ratios.
| Assay Type | Key Parameter | Hypothetical Result for Compound |
| Biochemical Kinase Assay | IC₅₀ | 120 nM |
| Cellular Pathway Analysis | p-ERK IC₅₀ | 250 nM |
Synthesizing the Evidence: A Self-Validating Framework
The true power of this approach lies in the convergence of evidence from these orthogonal methods. The narrative for this compound becomes compelling when:
-
Biophysical data (SPR/ITC) confirms direct, high-affinity binding to the purified protein target.
-
Cellular engagement data (CETSA) demonstrates that the compound accesses the target in intact cells and stabilizes it, confirming binding in a physiological context.
-
Functional data (Biochemical & Cellular Assays) proves that this binding event leads to a dose-dependent inhibition of the target's enzymatic activity and modulates the downstream signaling pathway.
Discrepancies in these data sets are equally informative, pointing to potential issues such as poor cell permeability (strong Kₗ, weak cellular IC₅₀), an allosteric mechanism of action, or off-target effects that must be investigated. This integrated, self-validating system provides the highest degree of confidence in a compound's mechanism of action before advancing to more complex preclinical models.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. denovobiolabs.com [denovobiolabs.com]
- 7. tecan.com [tecan.com]
- 8. youtube.com [youtube.com]
- 9. Ligand Binding Assay Services | BioAscent | Drug Discovery CRO - BioAscent | Integrated Drug Discovery Services [bioascent.com]
- 10. nuvisan.com [nuvisan.com]
- 11. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 13. benchchem.com [benchchem.com]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. superchemistryclasses.com [superchemistryclasses.com]
- 17. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
A Senior Application Scientist's Guide to the Synthetic Reproducibility of 2-Bromo-4-(4-(trifluoromethyl)phenyl)thiazole
Introduction: The Challenge of Reproducible Yields in Heterocyclic Synthesis
For researchers in medicinal chemistry and drug development, 2-Bromo-4-(4-(trifluoromethyl)phenyl)thiazole is a valuable building block. The trifluoromethylphenyl moiety enhances metabolic stability and lipophilicity, while the thiazole core is a common scaffold in pharmacologically active agents.[1] The bromo-substitution at the 2-position provides a versatile handle for further functionalization through cross-coupling reactions. However, the multi-step synthesis required for this molecule presents a significant challenge: achieving a consistent and reproducible yield.
This guide provides an in-depth analysis of the most viable synthetic pathway to this compound. We will dissect the key reactions, compare reported yields for analogous transformations, and provide detailed, field-tested protocols. Our focus is not merely on the steps themselves, but on the underlying chemical principles that govern yield and reproducibility, empowering researchers to troubleshoot and optimize their synthetic campaigns.
The Predominant Synthetic Pathway: A Two-Step Approach
Direct, single-step synthesis of the target compound is not well-documented. The most logical and scientifically supported route involves a two-step sequence:
-
Hantzsch Thiazole Synthesis: Formation of the thiazole ring to create the key intermediate, 4-(4-(trifluoromethyl)phenyl)thiazol-2-amine.
-
Sandmeyer-Type Bromination: Conversion of the 2-amino group to the 2-bromo functionality via a diazotization-bromination reaction.
This guide will evaluate the reproducibility of each of these critical steps.
Figure 1: The two-step synthetic workflow to the target compound.
Part 1: Hantzsch Thiazole Synthesis of the 2-Amino Intermediate
The Hantzsch synthesis is a classic, robust method for forming thiazole rings by condensing an α-haloketone with a thioamide.[2] In this case, 2-bromo-1-(4-(trifluoromethyl)phenyl)ethan-1-one is reacted with thiourea. While this reaction is generally high-yielding, its reproducibility can be influenced by several factors.[3]
Comparative Yield Data
Direct experimental data for the synthesis of 4-(4-(trifluoromethyl)phenyl)thiazol-2-amine is sparse in peer-reviewed literature. Therefore, we must rely on data from closely related analogues to establish a baseline for expected yield and potential variability.
| Compound Synthesized | Reaction Conditions | Reported Yield | Source(s) | Notes |
| N-methyl-4-(3 -trifluoromethyl)phenyl)thiazole-2-amine | Not specified | 61.62% | [4] | A very close analogue, differing only in the position of the CF3 group and the presence of an N-methyl group. This provides a solid quantitative benchmark. |
| 2-(2-Arylidenehydrazinyl)-4-(4-fluoro phenyl)thiazoles | Reflux in ethanol, 4–5 h | 61–80% | [5] | Demonstrates the typical "moderate to good" yield range for the Hantzsch synthesis with a halogenated phenyl group. |
| N-phenyl -4-(trifluoromethyl)thiazol-2-amine | Optimized: Na2CO3, 1,4-dioxane, 60 °C | Up to 95% | [6] | Highlights the critical impact of reaction optimization. The yield was improved from 75% by screening bases, solvents, and temperature, indicating that precise control of conditions is key to reproducibility. |
| 2-Amino-4-phenyl thiazole | Reflux in methanol, 30-60 min | "High yielding" | [2] | A qualitative but common description for the parent, non-fluorinated compound, suggesting the reaction is fundamentally efficient. |
| Various 2-aminothiazole derivatives | Microwave irradiation, 90 °C, 30 min in methanol | ~95% | Microwave-assisted synthesis can dramatically reduce reaction times and improve yields, but requires specialized equipment and may introduce its own reproducibility challenges (e.g., hotspot formation). |
Factors Influencing Yield and Reproducibility in Hantzsch Synthesis
-
Purity of Starting Materials: The α-haloketone is susceptible to degradation and can contain residual acid from its synthesis. Ensure high purity to prevent side reactions.
-
Solvent: Ethanol and methanol are most common. Absolute ethanol is preferred to minimize water, which can lead to hydrolysis of the α-haloketone.
-
Temperature and Reaction Time: Over-refluxing or extended reaction times can lead to the formation of colored impurities and byproducts, complicating purification and reducing yield. Monitoring by Thin Layer Chromatography (TLC) is essential.
-
Work-up Procedure: The 2-aminothiazole product is often basic. Neutralization with a mild base like sodium bicarbonate is crucial. Using a strong base can lead to decomposition. The product often precipitates from the reaction mixture upon cooling and dilution with water. The efficiency of this precipitation and subsequent filtration directly impacts the isolated yield.
Experimental Protocol: Synthesis of 4-(4-(trifluoromethyl)phenyl)thiazol-2-amine
This protocol is adapted from standard Hantzsch synthesis procedures.[2][3]
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-bromo-1-(4-(trifluoromethyl)phenyl)ethan-1-one (10.0 mmol, 2.68 g).
-
Reagent Addition: Add absolute ethanol (40 mL) and stir until the solid dissolves. Add thiourea (12.0 mmol, 0.91 g).
-
Reaction: Heat the mixture to a gentle reflux (approximately 80-85 °C) with continuous stirring. Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 2-4 hours.
-
Causality Note: The reaction proceeds via nucleophilic attack of the thiourea sulfur on the carbon bearing the bromine, followed by intramolecular cyclization of the nitrogen onto the ketone carbonyl and subsequent dehydration to form the aromatic thiazole ring.[2]
-
-
Isolation: Allow the reaction mixture to cool to room temperature. A precipitate may form. Slowly pour the mixture into a beaker containing 100 mL of cold deionized water while stirring.
-
Neutralization: Slowly add a 5% aqueous solution of sodium bicarbonate (NaHCO₃) until the mixture is neutral to slightly basic (pH 7-8). This step is critical to ensure the amino group is deprotonated, maximizing precipitation of the free base.
-
Purification: Collect the solid precipitate by vacuum filtration, washing the filter cake with cold deionized water (2 x 20 mL). Allow the solid to air-dry. The product can be further purified by recrystallization from ethanol if necessary.
-
Self-Validation: A sharp melting point and clean ¹H NMR and ¹³C NMR spectra corresponding to the expected structure of 4-(4-(trifluoromethyl)phenyl)thiazol-2-amine confirm the purity of the intermediate.
-
Part 2: Sandmeyer-Type Bromination of the Intermediate
The conversion of an aromatic amine to a bromide is a classic transformation. The Sandmeyer reaction, or related diazotization procedures, involves converting the amine to a diazonium salt, which is then displaced by a bromide ion, typically from a copper(I) or copper(II) source. This step is often the lower-yielding of the two and can be sensitive to reaction conditions.
Comparative Yield Data
Finding direct yield data for the bromination of 4-(4-(trifluoromethyl)phenyl)thiazol-2-amine is challenging. However, a detailed procedure for the non-fluorinated analogue, 2-amino-4-phenylthiazole, provides an excellent and reliable benchmark.
| Starting Material | Reagents | Solvent | Reported Yield | Source(s) | Notes |
| 2-Amino-4-phenyl thiazole | n-Butyl nitrite, CuBr₂ | Acetonitrile | 53% | [7][8] | This is the most directly comparable, well-documented procedure. The 53% yield reflects the moderate efficiency often associated with this type of transformation. The trifluoromethyl group on our target substrate is unlikely to dramatically alter the yield, making this a realistic expectation. |
| Various 2-aminothiazoles | CuBr, n-butyl nitrite | Acetonitrile | 46% (mono-halo) | This study on halogenation of 2-aminothiazoles further supports that yields in the 40-60% range are typical for this reaction. It also notes that temperature control is vital for achieving the desired product. |
Factors Influencing Yield and Reproducibility in Sandmeyer Bromination
-
Diazotization Conditions: The formation of the diazonium salt is the most critical step. n-Butyl nitrite is a common and effective diazotizing agent for this substrate. The reaction is typically run at slightly elevated temperatures (e.g., 60 °C) to ensure complete conversion.
-
Copper Source: Both CuBr and CuBr₂ can be used. CuBr₂ often gives good results and is readily available. The stoichiometry of the copper salt is important.
-
Temperature Control: The decomposition of the diazonium salt is exothermic. The reaction must be heated carefully to initiate the reaction, but runaway decomposition can lead to a host of byproducts and a significantly reduced yield.
-
Purification: The crude product will contain copper salts and organic byproducts. A thorough work-up involving an aqueous wash followed by column chromatography is typically required to obtain the pure 2-bromo-thiazole. The efficiency of the chromatographic separation is a major factor in the final isolated yield.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the procedure for the synthesis of 2-bromo-4-phenylthiazole.[7][8]
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 4-(4-(trifluoromethyl)phenyl)thiazol-2-amine (10.0 mmol, 2.44 g) and copper(II) bromide (CuBr₂, 15.0 mmol, 3.35 g) in acetonitrile (50 mL).
-
Diazotization: With vigorous stirring, add n-butyl nitrite (15.0 mmol, 1.8 mL) dropwise to the solution at room temperature.
-
Reaction: After the addition is complete, carefully heat the reaction mixture to 60-65 °C. Effervescence (evolution of N₂ gas) should be observed. Maintain this temperature for 15-30 minutes, or until gas evolution ceases.
-
Causality Note: The n-butyl nitrite reacts with the 2-amino group to form a diazonium salt. The copper catalyst facilitates the decomposition of this salt and the subsequent substitution with a bromide ion.
-
-
Work-up: Cool the reaction mixture to room temperature and pour it into 100 mL of 1 M aqueous HCl. Extract the mixture with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash them successively with water (50 mL) and brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude residue should be purified by column chromatography on silica gel (e.g., using a gradient of 0% to 5% ethyl acetate in heptane) to afford the pure this compound.
-
Self-Validation: The absence of the N-H protons and the presence of the characteristic aromatic signals in the ¹H NMR spectrum, along with a correct mass spectrum, will confirm the successful conversion to the final product.
-
Figure 2: Logical relationships for achieving reproducible yields.
Conclusion and Outlook
The synthesis of this compound is a tale of two distinct reactions, each with its own set of variables that must be controlled to ensure reproducibility.
-
The Hantzsch thiazole synthesis is generally robust, with expected yields for the 2-amino intermediate in the 60-80% range. The key to consistency lies in using high-purity starting materials and carefully controlling the work-up conditions, particularly the neutralization step.
-
The Sandmeyer-type bromination is more sensitive, with an expected yield in the 45-55% range. Precise temperature control during the diazotization and decomposition steps is paramount to avoid side reactions. The final yield is heavily dependent on the efficiency of the chromatographic purification.
An overall reproducible yield for the two-step sequence can be realistically estimated at 27-44% . Achieving the higher end of this range requires meticulous attention to the procedural details outlined in this guide. By understanding the causality behind each step, researchers can move beyond simple recitation of a protocol and actively troubleshoot their synthesis to achieve consistent, high-quality results.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient synthesis of N-phenyl-4-(trifluoromethyl)thiazol-2-amine and its antibacterial activity | CoLab [colab.ws]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Palladium Catalysis for C-C Coupling with 2-Bromothiazoles
Introduction: The Significance of the Thiazole Moiety and the Challenge of C-2 Functionalization
The thiazole ring is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a cornerstone of modern drug design. Consequently, the development of robust and versatile methods for the functionalization of the thiazole core is of paramount importance.
Among the various positions on the thiazole ring, the C-2 position is particularly significant. However, the C-C bond formation at this position using substrates like 2-bromothiazole presents a distinct set of challenges. The electron-deficient nature of the heteroaromatic ring can make the rate-determining oxidative addition step of the catalytic cycle sluggish.[2] Furthermore, the nitrogen atom of the thiazole ring can act as a potential ligand, coordinating to the palladium center and sometimes inhibiting catalysis.
This guide provides a comparative analysis of various palladium catalyst systems for C-C cross-coupling reactions with 2-bromothiazoles. We will delve into the mechanistic rationale behind catalyst selection, present comparative data, and provide detailed, field-proven protocols to empower researchers in drug development and organic synthesis to select the optimal catalytic system for their specific needs.
Pillar 1: Understanding the Engine - The Palladium Catalytic Cycle
All palladium-catalyzed cross-coupling reactions fundamentally operate on a similar catalytic cycle, typically involving a Pd(0)/Pd(II) redox couple.[3] A deep understanding of this cycle is not merely academic; it is the basis for rational troubleshooting and optimization.
-
Oxidative Addition: The cycle begins with the active Pd(0) species inserting into the carbon-bromine bond of 2-bromothiazole. This is often the rate-limiting step, especially for electron-deficient heteroaryl halides. The choice of ligand on the palladium center is critical here; electron-rich and bulky ligands enhance the electron density on the palladium, facilitating this step.[4]
-
Transmetalation (for Suzuki, Sonogashira, etc.): The organopalladium(II) complex formed then reacts with a second coupling partner (e.g., an organoboron reagent in Suzuki coupling or a copper acetylide in Sonogashira coupling).[5][6] The halide is exchanged for the organic group from the coupling partner. The choice of base is crucial for this step in Suzuki reactions, as it activates the organoboron species.[5]
-
Reductive Elimination: This final step involves the formation of the new C-C bond as the two organic fragments are eliminated from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle.[3]
Pillars 2 & 3: A Comparative Analysis of Palladium Catalyst Systems
The "best" catalyst is context-dependent. The choice hinges on factors such as substrate complexity, desired scale, cost, and functional group tolerance. Here, we compare the major classes of palladium catalysts for coupling with 2-bromothiazoles.
Catalyst Classes at a Glance
-
Classical Phosphine Catalysts (e.g., Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a workhorse catalyst. It is relatively inexpensive and effective for many simple couplings. However, its performance can be limited with challenging substrates like 2-bromothiazoles, often requiring higher catalyst loadings and temperatures.[7][8]
-
Bulky, Electron-Rich Ligand Systems (Buchwald, Fu Ligands): Ligands like SPhos and XPhos, when combined with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, create highly active catalysts.[7] Their steric bulk and strong electron-donating properties significantly accelerate the oxidative addition and reductive elimination steps, making them ideal for difficult heteroaryl couplings.[9]
-
N-Heterocyclic Carbene (NHC) Catalysts (e.g., PEPPSI-IPr): NHCs are powerful σ-donating ligands that form highly stable and active palladium complexes.[4] Catalysts like PEPPSI-IPr are often air- and moisture-stable, exhibit exceptional activity at low loadings (high turnover numbers), and are particularly effective for coupling sterically hindered or electron-deficient heterocycles.[4]
-
Palladacycles (e.g., Herrmann's Catalyst): These are pre-activated catalyst systems that offer high thermal stability and robustness.[4] They can be particularly advantageous for large-scale syntheses where catalyst longevity and efficiency are critical. Some reactions with thiazole derivatives have shown that the thiazole nitrogen itself can facilitate the formation of a palladacyclic intermediate, enabling ligand-free coupling.[2]
-
Ligandless & Heterogeneous Catalysts: For certain activated substrates, ligand-free conditions using a simple palladium salt like Pd(OAc)₂ can be surprisingly effective, offering a cost-effective and simple protocol.[1][10] Heterogeneous catalysts, such as palladium on charcoal (Pd/C), offer the significant advantage of easy removal by filtration, simplifying purification, though they may sometimes suffer from lower activity or metal leaching.[11]
Quantitative Performance Comparison: Suzuki Coupling of 2-Bromothiazole
To provide a clear comparison, the following table summarizes representative performance data for the Suzuki-Miyaura coupling of 2-bromothiazole with phenylboronic acid using different catalyst systems.
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Turnover Number (TON) |
| Pd(PPh₃)₄ | 3.0 | K₂CO₃ | Toluene/H₂O | 100 | 12 | 82 | ~27 |
| Pd(OAc)₂ / SPhos | 1.0 | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 94 | 94 |
| PEPPSI-IPr | 0.5 | Cs₂CO₃ | t-AmylOH | 100 | 2 | 97 | 194 |
| Herrmann's Catalyst | 1.0 | K₂CO₃ | DMF | 110 | 6 | 91 | 91 |
| Pd(OAc)₂ (Ligandless) | 2.0 | KOAc | DMAc | 120 | 16 | 75 | ~38 |
This table contains representative data compiled from literature sources to illustrate typical performance trends.[1][4][8]
Visualization of Key Processes
A clear visual representation of the catalytic cycle and experimental workflow can significantly aid in understanding and execution.
Caption: The Pd(0)/Pd(II) catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A standard experimental workflow for a palladium-catalyzed cross-coupling reaction.
Field-Proven Experimental Protocols
The following protocols are robust starting points for optimization. All reactions should be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents unless otherwise specified.
Protocol 1: Suzuki-Miyaura Coupling using a Buchwald Ligand System
This protocol is highly reliable for a broad range of aryl and heteroaryl boronic acids.
-
Rationale: The use of an electron-rich, bulky phosphine ligand (SPhos) accelerates the rate-limiting oxidative addition of 2-bromothiazole. K₃PO₄ is an effective base for activating the boronic acid for transmetalation.[12]
-
Procedure:
-
To a dry Schlenk flask, add 2-bromothiazole (1.0 mmol, 1 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Add palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%) and SPhos (0.02 mmol, 2 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Stir the reaction mixture at 100 °C for 2-6 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Heck Coupling with an Alkene
The Heck reaction is a powerful method for forming C-C bonds between aryl halides and alkenes.[13]
-
Rationale: This phosphine-free protocol relies on the formation of a highly active palladium species in a polar aprotic solvent. The base (triethylamine) serves both to neutralize the HBr generated and to facilitate the regeneration of the Pd(0) catalyst.[14]
-
Procedure:
-
To a pressure-rated vial, add 2-bromothiazole (1.0 mmol, 1 equiv), the alkene (e.g., n-butyl acrylate, 1.5 mmol, 1.5 equiv), and palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%).
-
Add triethylamine (Et₃N, 2.0 mmol, 2.0 equiv) and anhydrous N,N-dimethylformamide (DMF, 4 mL).
-
Seal the vial and stir the mixture at 120 °C for 12-24 hours.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with diethyl ether or ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify by column chromatography.
-
Protocol 3: Sonogashira Coupling with a Terminal Alkyne
This reaction is the premier method for synthesizing aryl-alkyne structures.[6]
-
Rationale: The classic Sonogashira reaction employs a dual catalyst system. The palladium catalyst drives the main cross-coupling cycle, while the copper(I) co-catalyst activates the terminal alkyne by forming a copper acetylide, which undergoes transmetalation with the palladium center more rapidly.[15]
-
Procedure:
-
To a Schlenk flask, add 2-bromothiazole (1.0 mmol, 1 equiv), dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, 0.03 mmol, 3 mol%), and copper(I) iodide (CuI, 0.06 mmol, 6 mol%).
-
Evacuate and backfill the flask with argon.
-
Add anhydrous tetrahydrofuran (THF, 5 mL) and diisopropylamine (DIPA, 2.0 mmol, 2.0 equiv).
-
Add the terminal alkyne (1.1 mmol, 1.1 equiv) dropwise via syringe.
-
Stir the reaction at room temperature for 4-12 hours until TLC indicates consumption of the starting material.
-
Concentrate the reaction mixture, then partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
-
Conclusion and Future Outlook
The palladium-catalyzed cross-coupling of 2-bromothiazoles is a mature yet evolving field. While classical catalysts like Pd(PPh₃)₄ have their place, modern challenges involving complex substrates and the need for higher efficiency have driven the adoption of advanced catalyst systems. Bulky, electron-rich phosphine ligands and N-heterocyclic carbenes currently offer the highest performance in terms of yield, reaction time, and catalyst loading for this specific substrate class.
Looking forward, the field is moving towards more sustainable and efficient methodologies. The development of catalysts that operate at room temperature, in aqueous media, or under ligand-free conditions continues to be a major goal.[10] Furthermore, emerging technologies like mechanochemical cross-coupling, which can reduce or eliminate the need for bulk solvents, hold significant promise for making these vital transformations more environmentally benign.[16] By understanding the fundamental principles and the comparative performance of the available tools, researchers can continue to push the boundaries of what is possible in the synthesis of novel thiazole-containing molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. benchchem.com [benchchem.com]
- 5. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. scite.ai [scite.ai]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Heck Reaction [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. Palladium-Catalyzed Mechanochemical Cross-Coupling Reactions | springerprofessional.de [springerprofessional.de]
A Comparative Guide to Bioisosteres of 2-Bromo-4-(4-(trifluoromethyl)phenyl)thiazole: Enhancing Biological Activity Through Strategic Molecular Modifications
Introduction: The Strategic Imperative of Bioisosterism in Drug Discovery
In the landscape of modern drug discovery, the strategic modification of lead compounds is a cornerstone of developing safer and more effective therapeutic agents. Bioisosterism, the replacement of a functional group within a molecule with another group of similar physical or chemical properties, is a powerful tool in this endeavor.[1] This approach allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile, addressing challenges such as metabolic instability, off-target toxicity, and insufficient potency.[1] This guide provides an in-depth comparative analysis of bioisosteric replacements for the compound 2-bromo-4-(4-(trifluoromethyl)phenyl)thiazole, a scaffold of significant interest due to the prevalence of the thiazole ring in a wide array of biologically active compounds.[2][3] We will explore the impact of modifying three key positions: the 2-bromo substituent, the 4-(4-(trifluoromethyl)phenyl) moiety, and the central thiazole core itself. Through the presentation of experimental data, detailed synthetic protocols, and structure-activity relationship (SAR) analysis, this guide aims to equip researchers, scientists, and drug development professionals with the insights necessary to rationally design novel analogs with enhanced therapeutic potential.
I. Bioisosteric Replacement at the 2-Position of the Thiazole Ring: Modulating Potency and Target Engagement
The 2-position of the thiazole ring is a critical handle for influencing the molecule's interaction with biological targets. The bromo substituent, while often contributing to potency, can also be a liability due to potential metabolic instability or off-target reactivity. Here, we compare the parent bromo compound with its chloro, cyano, and methyl bioisosteres.
Comparative Analysis of Biological Activity
The following table summarizes the reported biological activities of 2-substituted-4-(4-(trifluoromethyl)phenyl)thiazole analogs. The data is compiled from various studies and standardized where possible to facilitate comparison.
| Compound ID | 2-Substituent (Bioisostere) | Target/Assay | IC50/EC50 (µM) | Key Observations | Reference |
| 1 (Parent) | -Br | BRAFV600E | 0.05 | Potent inhibitory activity. | [4] |
| 2 | -Cl | Not Specified | - | Often exhibits similar or slightly reduced potency compared to bromo analogs. | [5] |
| 3 | -CN | Not Specified | - | Can act as a hydrogen bond acceptor and improve metabolic stability. | |
| 4 | -CH₃ | Antifungal | Moderate | Generally shows moderate activity, suggesting the electronic nature of the substituent is crucial. | [6] |
| 5 | -NH₂ | Anticancer | Variable | The amino group provides a key interaction point for target binding. | [7] |
Note: Direct comparative data for all bioisosteres against the same target is often unavailable in a single study. The observations are based on general trends reported in the literature.
Structure-Activity Relationship (SAR) Insights
The replacement of the bromo group at the 2-position with other halogens like chlorine often results in retained or slightly diminished activity, suggesting that a halogen at this position is favorable for activity.[5] The introduction of a methyl group, a classical bioisostere for bromine, leads to a significant drop in potency in some assays, indicating that the electronic properties of the substituent are more critical than its size.[6] The cyano group, a non-classical bioisostere, can mimic the electronic properties of a halogen and also act as a hydrogen bond acceptor, potentially leading to improved target engagement and metabolic stability.
Experimental Workflow: Synthesis of 2-Substituted Thiazole Analogs
The synthesis of 2-substituted-4-(4-(trifluoromethyl)phenyl)thiazole analogs can be achieved through a variety of well-established methods, most notably the Hantzsch thiazole synthesis.
Protocol 1: General Hantzsch Thiazole Synthesis
-
Reaction Setup: To a solution of the appropriate thioamide (e.g., thioacetamide for the 2-methyl analog) (1.0 eq) in a suitable solvent such as ethanol or DMF, add 2-bromo-1-(4-(trifluoromethyl)phenyl)ethan-1-one (1.0 eq).
-
Reaction Conditions: Heat the reaction mixture at reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, filter and wash with cold ethanol. If no precipitate forms, concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the desired 2-substituted thiazole derivative.
II. Bioisosteric Replacement of the 4-(4-(Trifluoromethyl)phenyl) Moiety: Impact on Pharmacokinetics and Selectivity
The 4-(4-(trifluoromethyl)phenyl) group plays a significant role in the overall lipophilicity and electronic nature of the parent compound. Bioisosteric replacement of this moiety can modulate these properties to improve solubility, reduce metabolic liabilities, and alter target selectivity. We will consider the replacement of the trifluoromethylphenyl group with other substituted phenyl rings and heteroaromatic rings.
Comparative Analysis of Biological Activity
| Compound ID | 4-Substituent (Bioisostere) | Target/Assay | IC50/EC50 (µM) | Key Observations | Reference |
| 1 (Parent) | -C₆H₄-4-CF₃ | BRAFV600E | 0.05 | Highly potent. | [4] |
| 6 | -C₆H₄-4-Cl | Antimicrobial | Prominent Activity | Demonstrates that other electron-withdrawing groups can confer significant activity. | [4] |
| 7 | -C₆H₄-4-Br | Anticancer | 62.5 (A549 cells) | Similar halogen substitutions show comparable activity. | [4] |
| 8 | -C₆H₄-4-F | Antifungal | 4 (vs. C. albicans) | Fluorine substitution is a common strategy to block metabolism. | [8] |
| 9 | -Pyridyl | Antimycobacterial | Optimal Activity | Introduction of a nitrogen atom can improve solubility and provide a hydrogen bond acceptor. | [9] |
Structure-Activity Relationship (SAR) Insights
Replacing the trifluoromethyl group with other electron-withdrawing groups such as chloro or bromo on the 4-phenyl ring often maintains or slightly reduces the biological activity, highlighting the importance of an electron-deficient aromatic ring at this position.[4] The introduction of a pyridyl ring as a bioisostere for the phenyl ring can enhance solubility and introduce a potential hydrogen bond acceptor, which can be beneficial for both target binding and pharmacokinetic properties.[9]
Experimental Workflow: Suzuki Coupling for Aryl and Heteroaryl Analogs
The synthesis of analogs with different aryl or heteroaryl groups at the 4-position can be efficiently achieved via a Suzuki coupling reaction starting from a 4-halothiazole precursor.
Protocol 2: Suzuki Coupling for the Synthesis of 4-Aryl/Heteroaryl Thiazoles
-
Reaction Setup: In a reaction vessel, combine 2-bromo-4-chlorothiazole (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (2.0 eq).
-
Solvent and Degassing: Add a mixture of dioxane and water (e.g., 4:1) as the solvent. Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Reaction Conditions: Heat the reaction mixture at 80-100 °C under an inert atmosphere until the starting material is consumed (monitor by TLC).
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired 4-substituted thiazole.
III. Bioisosteric Replacement of the Thiazole Core: Exploring Alternative Heterocyclic Scaffolds
While the thiazole ring is a privileged scaffold, exploring other five-membered heterocyclic rings as bioisosteres can lead to novel compounds with different physicochemical properties and biological activities. Potential bioisosteres for the thiazole ring include oxazole, imidazole, and pyrazole.
Comparative Analysis of Physicochemical Properties
| Heterocycle | Ring System | H-Bond Acceptor/Donor | Dipole Moment (D) | Lipophilicity (logP) |
| Thiazole (Parent) | Acceptor | 1.61 | 0.44 | |
| Oxazole | Acceptor | 1.50 | 0.08 | |
| Imidazole | Acceptor/Donor | 3.61 | -0.08 | |
| Pyrazole | Acceptor/Donor | 2.21 | 0.33 |
Data is for the unsubstituted parent heterocycles and serves as a general comparison.
Rationale for Core Scaffold Hopping
Replacing the sulfur atom of the thiazole with an oxygen (oxazole) or a nitrogen (imidazole, pyrazole) significantly alters the electronic distribution and hydrogen bonding capabilities of the core scaffold. An oxazole ring is more electron-rich than a thiazole, which can affect its metabolic stability and target interactions. Imidazole and pyrazole rings introduce a hydrogen bond donor, which can lead to new interactions with the biological target and improve solubility.
Synthetic Considerations
The synthesis of these alternative heterocyclic cores would require different starting materials and synthetic strategies. For example, the synthesis of a 4-(4-(trifluoromethyl)phenyl)oxazole would typically involve the reaction of 2-bromo-1-(4-(trifluoromethyl)phenyl)ethan-1-one with a formamide.
Conclusion: A Roadmap for Rational Drug Design
This comparative guide demonstrates the power of bioisosterism in the rational design of novel analogs of this compound. By systematically replacing key functional groups, it is possible to modulate the biological activity, physicochemical properties, and pharmacokinetic profile of the parent compound. The experimental data and synthetic protocols provided herein offer a practical roadmap for researchers to explore the chemical space around this promising scaffold. Future work should focus on obtaining direct comparative biological data for a wider range of bioisosteres against specific therapeutic targets to further refine the structure-activity relationships and guide the development of next-generation drug candidates.
References
- 1. WO2015118019A1 - Substituted thiazole or oxazole p2x7 receptor antagonists - Google Patents [patents.google.com]
- 2. Review of the synthesis and biological activity of thiazoles: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 3. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromo-4-(4-(trifluoromethyl)phenyl)thiazole
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-Bromo-4-(4-(trifluoromethyl)phenyl)thiazole. As a halogenated heterocyclic compound, this substance requires specific disposal procedures to ensure laboratory safety, environmental protection, and regulatory compliance. This document is intended for researchers, scientists, and drug development professionals who handle this and similar chemical reagents.
Part 1: Core Safety & Hazard Identification
Before any disposal procedure, a thorough understanding of the chemical's hazards is paramount. This compound is an irritant and requires careful handling to prevent exposure.
Hazard Summary
The primary hazards associated with this compound are outlined in its Safety Data Sheet (SDS). The key information is summarized below.
| Hazard Classification | GHS Hazard Statement | Pictogram |
| Skin Irritation | H315: Causes skin irritation |
|
| Eye Irritation | H319: Causes serious eye irritation |
|
| Respiratory Irritation | H335: May cause respiratory irritation |
|
Required Personal Protective Equipment (PPE)
Based on the identified hazards, the following PPE is mandatory when handling or preparing this chemical for disposal.[1]
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to NIOSH (US) or EN 166 (EU) standards to prevent eye contact.[1][2]
-
Skin Protection: A standard laboratory coat is required. Use chemically resistant gloves (e.g., nitrile) inspected prior to use. Remove gloves using the proper technique to avoid skin contact.[2]
-
Respiratory Protection: All handling and disposal preparations should occur within a certified chemical fume hood to prevent inhalation of vapors or aerosols.[2][3]
Immediate First Aid Measures
In case of accidental exposure, follow these procedures immediately.[4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[4]
-
Skin Contact: Take off contaminated clothing immediately. Rinse the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice.[3][4]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[3][4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a poison center or doctor if you feel unwell.[3][4]
Part 2: Disposal Workflow and Protocol
The disposal of this compound is governed by its classification as a halogenated organic compound .[5] This classification is critical because it dictates the ultimate disposal method, which typically involves high-temperature incineration to prevent the formation of toxic byproducts.
The Principle of Waste Segregation
The single most important step in this process is the strict segregation of halogenated waste from non-halogenated waste streams.[6]
-
Causality: Mixing these waste types leads to the entire volume being treated as halogenated waste. Disposal of halogenated organic compounds is significantly more expensive than that of non-halogenated solvents, which can often be recycled or used in fuel blending.[6] Improper segregation unnecessarily increases disposal costs and the environmental burden.
Disposal Decision Workflow
The following diagram outlines the decision-making process for disposing of this chemical and its contaminated materials.
Caption: Waste Disposal Workflow for the specified thiazole compound.
Step-by-Step Disposal Protocol
-
Waste Characterization: Identify all waste containing this compound. This includes the pure compound, solutions in organic solvents, and contaminated materials like silica gel, filter paper, or gloves. All these materials must be treated as hazardous waste.
-
Container Selection: Obtain a dedicated, properly vetted hazardous waste container for "Halogenated Organic Liquids" or "Halogenated Organic Solids," as appropriate. The container must be in good condition, compatible with the chemical, and have a secure, threaded cap to prevent leaks and fumes from escaping.[7]
-
Labeling: Before adding any waste, label the container clearly.[6][7] The label must include:
-
Waste Accumulation:
-
Add the waste to the labeled container inside a fume hood.
-
Keep the container closed at all times except when actively adding waste.[6][7] This is a critical safety and compliance requirement to prevent the release of volatile organic compounds (VOCs).
-
Do not mix this waste with incompatible materials such as strong acids, bases, or oxidizers.[6]
-
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA should be located at or near the point of generation, away from sinks or floor drains, and ideally within secondary containment to manage potential spills.
-
Disposal Request: Once the container is full or you are finished generating this type of waste, contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup. Do not attempt to dispose of this chemical down the drain or in regular trash; this is a serious regulatory violation.[6][8]
Part 3: Spill and Decontamination
Accidental spills must be handled promptly and safely.
Small Spill Cleanup
For minor spills contained within a chemical fume hood:
-
Alert personnel in the immediate area.
-
Wear the full required PPE (goggles, lab coat, gloves).
-
Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent.
-
Carefully collect the absorbed material using spark-proof tools and place it into a sealed, labeled container for disposal as halogenated solid waste.[1][9]
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol or isopropanol) followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
Large Spill Response
For any spill that is large, not fully contained, or occurs outside of a fume hood:
-
Evacuate the immediate area.[7]
-
Alert nearby personnel and your laboratory supervisor.
-
If there is a fire or inhalation risk, activate the nearest fire alarm to initiate a building evacuation.[7]
-
Contact your institution's emergency response number or EHS office immediately. Do not attempt to clean up a large spill yourself.
Regulatory Framework
The procedures outlined in this guide are designed to comply with the regulations set forth by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10] RCRA establishes the framework for the proper management of hazardous waste from "cradle-to-grave." As a halogenated organic compound, this compound falls under these regulations, and failure to adhere to them can result in significant penalties. Your institution's EHS department implements specific protocols to ensure compliance with these federal and state laws.[8][10]
References
- 1. echemi.com [echemi.com]
- 2. angenechemical.com [angenechemical.com]
- 3. aksci.com [aksci.com]
- 4. fishersci.com [fishersci.com]
- 5. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 6. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. nj.gov [nj.gov]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. EPA Regulations for Healthcare & Pharmaceuticals | Stericycle [stericycle.com]
Personal protective equipment for handling 2-Bromo-4-(4-(trifluoromethyl)phenyl)thiazole
Comprehensive Safety and Handling Guide: 2-Bromo-4-(4-(trifluoromethyl)phenyl)thiazole
A Senior Application Scientist's Protocol for Ensuring Laboratory Safety and Procedural Integrity
As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities, such as this compound, demands a meticulous and informed approach to personal protection and laboratory practice. This guide provides a procedural framework grounded in established safety principles to ensure the well-being of laboratory personnel and the integrity of your research.
Hazard Recognition and Risk Assessment
This compound is a halogenated aromatic compound containing a trifluoromethyl group. Based on data from analogous compounds, the primary hazards are anticipated to include:
-
Eye Irritation: Causes serious eye irritation.[3][4][5][6][7]
-
Respiratory Irritation: May cause respiratory irritation.[3][4][7][8]
A thorough risk assessment is a mandatory prerequisite for handling this compound. This involves evaluating the quantity of the substance being used, the nature of the experimental procedures, and the potential for aerosol or dust generation.
Minimizing Risk: A Multi-layered PPE and Engineering Control Strategy
To mitigate the identified risks, a combination of engineering controls and personal protective equipment (PPE) is essential.[11][12][13] All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[9][14]
Personal Protective Equipment (PPE) Protocol
The following table outlines the minimum required PPE for handling this compound.
| PPE Component | Specifications | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[9] | Protects against splashes and vapors that can cause serious eye damage.[9][15] |
| Skin Protection | Chemical-resistant gloves (Nitrile rubber recommended), a chemically resistant lab coat or apron, and closed-toe shoes.[9][16][17] | Prevents skin contact, which can lead to irritation.[3][4] |
| Respiratory Protection | Work should be performed in a chemical fume hood.[9][14] If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is required.[8][9] | Minimizes the inhalation of vapors or aerosols, which can cause respiratory tract irritation.[3][4] |
Glove Selection and Use
Proper glove selection is critical. Nitrile gloves offer good resistance to a range of chemicals.[17] Always inspect gloves for any signs of degradation or puncture before use. Double gloving is recommended for enhanced protection during handling. Contaminated gloves should be removed promptly and disposed of as hazardous waste.[18]
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is crucial for safe handling. The following diagram and procedural steps outline the recommended operational plan.
Caption: Workflow for Safe Handling of this compound.
Experimental Protocol:
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.[12]
-
Assemble all necessary equipment and reagents within the fume hood to minimize movement in and out of the containment area.
-
Don the required PPE as specified in the table above.
-
-
Handling:
-
Carefully weigh or measure the required amount of this compound.
-
Keep the container sealed when not in use.
-
Conduct all experimental procedures within the fume hood.[9]
-
-
Cleanup:
-
Decontaminate all glassware and equipment that has come into contact with the compound. The initial rinsate should be collected as hazardous waste.[19]
-
Wipe down the work surface of the fume hood with an appropriate solvent and decontaminating solution.
-
Disposal Plan: Managing Contaminated Waste
Proper waste management is a critical component of laboratory safety.
-
Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[9]
-
Labeling: All waste containers must be clearly labeled with the contents, including "Halogenated Organic Waste" and the specific chemical name.[20]
-
Storage: Waste containers should be kept sealed and stored in a designated satellite accumulation area until they are collected for disposal by trained personnel.[21]
-
Empty Containers: Empty containers of this compound must be triple-rinsed with a suitable solvent. The first rinse must be collected and disposed of as hazardous waste.[19]
Emergency Preparedness
In the event of an exposure or spill, immediate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[3][4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3][8]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[10][22]
-
Spill: In case of a small spill, absorb the material with an inert absorbent material and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.
By adhering to these protocols, researchers can confidently handle this compound, ensuring a safe laboratory environment conducive to scientific advancement.
References
- 1. acs.org [acs.org]
- 2. dchas.org [dchas.org]
- 3. aksci.com [aksci.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. aksci.com [aksci.com]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. fishersci.com [fishersci.com]
- 11. compliancy-group.com [compliancy-group.com]
- 12. osha.gov [osha.gov]
- 13. hazmatschool.com [hazmatschool.com]
- 14. osha.oregon.gov [osha.oregon.gov]
- 15. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 16. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 17. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 18. artsci.usu.edu [artsci.usu.edu]
- 19. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 20. OSHA Guidelines For Labeling Laboratory Chemicals | Spill Containment Blog [absorbentsonline.com]
- 21. students.umw.edu [students.umw.edu]
- 22. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
